molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

Cat. No.: B1378953
CAS No.: 1417985-25-1
M. Wt: 162.94 g/mol
InChI Key: JXIUBXRQKVVTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is a useful research compound. Its molecular formula is C6H6BN3O2 and its molecular weight is 162.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUBXRQKVVTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid and its Pinacol Ester: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid and its more commonly utilized pinacol ester derivative. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile building block in their synthetic and medicinal chemistry programs. The guide covers the synthesis of the key precursor, its conversion to the boronic acid pinacol ester, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its role in the development of bioactive molecules, particularly kinase inhibitors.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] Its structural resemblance to purine bases allows it to interact with a variety of biological targets, making it a valuable framework for the design of novel therapeutics. The introduction of a boronic acid or its ester at the 5-position of this scaffold provides a powerful handle for synthetic chemists to introduce further molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials.[3]

The pinacol ester of this compound is often preferred over the free boronic acid due to its enhanced stability, improved solubility in organic solvents, and ease of handling and purification.[2] This guide will focus on the synthesis and application of this more practical derivative.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of this compound and its pinacol ester are summarized below.

PropertyThis compound5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (Pinacol Ester)
CAS Number 1417985-25-11093819-50-1
Molecular Formula C₆H₆BN₃O₂C₁₂H₁₆BN₃O₂
Molecular Weight 162.94 g/mol 245.09 g/mol
Appearance White to off-white solidWhite to off-white solid
Storage Store at 2-8 °C, protect from moistureStore at 2-8 °C, protect from moisture

Characterization Data:

Comprehensive characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected spectral data for the pinacol ester.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.85 (br s, 1H, NH), 8.55 (d, J=2.1 Hz, 1H), 7.94 (d, J=2.1 Hz, 1H), 1.35 (s, 12H).[4] Note: The proton shifts may vary slightly depending on the solvent and concentration.

  • ¹³C NMR: Due to the quadrupolar nature of the boron atom, the carbon attached to the boron may not be observed or may appear as a broad signal.[5]

  • Mass Spectrometry (ESI+): m/z 246.1 [M+H]⁺.

Synthesis of this compound Pinacol Ester

The synthesis of the target boronic acid pinacol ester is typically achieved in a two-step sequence starting from a commercially available precursor. The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Borylation Start 5-Bromo-2-fluoro-3-formylpyridine Step1 Cyclization with Hydrazine Start->Step1 Intermediate 5-Bromo-1H-pyrazolo[3,4-b]pyridine Step1->Intermediate Step2 Miyaura Borylation Intermediate->Step2 Product (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid pinacol ester Step2->Product

Figure 1: Synthetic workflow for this compound pinacol ester.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of the key bromo-precursor. The rationale for this step is the facile cyclization of the formylpyridine with hydrazine to form the pyrazole ring.

Materials:

  • 5-Bromo-2-fluoro-3-formylpyridine

  • Anhydrous hydrazine

  • Ethanol

  • Water

  • Ether

Procedure:

  • To a solution of 5-bromo-2-fluoro-3-formylpyridine (20 g, 0.1 mol) in ethanol, add anhydrous hydrazine (18 g, 0.56 mol).[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

  • Concentrate the reaction mixture under reduced pressure to approximately 50 mL.[6]

  • Pour the concentrated mixture into 500 mL of water.[6]

  • Filter the resulting precipitate and wash the filter cake with water (3 x 50 mL) and then with ether (3 x 20 mL).[6]

  • Dry the solid under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (yield: ~46%).[6]

Experimental Protocol: Miyaura Borylation

This protocol details the conversion of the bromo-precursor to the desired boronic acid pinacol ester. The Miyaura borylation is a palladium-catalyzed reaction that is highly efficient for the synthesis of aryl and heteroaryl boronic esters.[7] The choice of a suitable palladium catalyst and base is crucial for achieving a high yield.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound pinacol ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyrazolopyridine core and a variety of aryl or heteroaryl halides.

SuzukiCoupling Reactant1 < This compound pinacol ester > Product < 5-Aryl-1H-pyrazolo[3,4-b]pyridine > Reactant1->Product Pd Catalyst, Base, Solvent Reactant2 < Aryl/Heteroaryl Halide > Reactant2->Product

Sources

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid: A Cornerstone Building Block for Modern Drug Discovery

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to provide a narrative grounded in the practical realities of synthetic chemistry, focusing on the causality behind experimental choices and the strategic importance of this reagent in constructing complex, biologically active molecules.

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundational structure for a wide array of therapeutic agents.[3] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, ideal for forming critical hydrogen bonds and other non-covalent interactions within the active sites of enzymes, particularly kinases.

This compound emerges as a key reagent for introducing this valuable scaffold into target molecules. Its boronic acid moiety is primed for one of the most powerful and versatile reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1][4] This allows for the precise and efficient formation of a carbon-carbon bond, linking the pyrazolopyridine core to other aromatic or heteroaromatic systems. This capability is central to the modular "building block" approach that dominates contemporary drug discovery programs, enabling the rapid synthesis of diverse compound libraries for screening and optimization.[1][5] This guide will focus on the practical data, application, and handling of this specific boronic acid, providing the necessary insights for its successful deployment in a research setting.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical synthesis. The specific isomer and its properties dictate its reactivity and handling requirements.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 1417985-25-1[6][7]
Molecular Formula C₆H₆BN₃O₂[7]
Molecular Weight 162.94 g/mol [7]
Appearance Off-white to light yellow solid (typical)Supplier Data
Storage Sealed in dry, Room Temperature or Freezer[7][8]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction has become indispensable in pharmaceutical research for its reliability, mild conditions, and tolerance of a wide range of functional groups.[4]

The reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyrazolopyridine core (from the boronic acid) and an aryl or heteroaryl halide/triflate. This strategy has been successfully employed in the synthesis of potent kinase inhibitors, including those targeting TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).[9][10]

Mechanistic Rationale and Causality

Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyrazolopyridine moiety) to the palladium center, displacing the halide. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical; it must be strong enough to form the reactive boronate species without degrading the starting materials.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.

Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

The following protocol is a representative example adapted from methodologies used in the synthesis of pyrazolopyridine-based kinase inhibitors.[1][5][11] This procedure is intended for instructional purposes and must be adapted and optimized for specific substrates and scales.

Objective: To couple this compound with a substituted aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Substituted Aryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the substituted aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Scientist's Insight: Using a slight excess of the boronic acid (1.1-1.5 eq) is standard practice. It helps drive the reaction to completion and compensates for any potential protodeboronation (hydrolysis of the C-B bond), a common side reaction with boronic acids.[12] The palladium catalyst is chosen for its robustness and efficiency in coupling heteroaromatic systems.

  • Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Scientist's Insight: This step is non-negotiable. The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen and will be deactivated through oxidation, halting the reaction.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

    • Scientist's Insight: The solvent system is critical. Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial measure to exclude oxygen.

  • Heating and Reaction Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C or heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

    • Scientist's Insight: Microwave heating can dramatically reduce reaction times from hours to minutes, a significant advantage for rapid library synthesis.[11]

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Purification prep Combine Reactants: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Pd Catalyst - Base (e.g., K2CO3) inert Evacuate & Backfill with Inert Gas (N2/Ar) prep->inert solvents Add Degassed Solvents (Dioxane/H2O) inert->solvents heat Heat to 80-100 °C (or Microwave) solvents->heat monitor Monitor by LC-MS/TLC (2-16 hours) heat->monitor extract Cool & Dilute (EtOAc/Water) monitor->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product (Ar-R) purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, readily incorporated via its boronic acid derivative, is a validated pharmacophore for kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

  • TBK1 Inhibition: Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[9][13] The pyrazolopyridine core often serves as the "hinge-binding" motif, forming critical hydrogen bonds in the ATP-binding pocket of the kinase. The Suzuki coupling allows for the installation of various aryl groups that can extend into other regions of the active site to enhance potency and selectivity.

  • FGFR Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology.[10] In these molecules, the pyrazolopyridine core is attached to a substituted phenyl ring via the bond formed in a Suzuki coupling reaction. This modular synthesis allowed for extensive Structure-Activity Relationship (SAR) studies, leading to the identification of compounds with significant in vivo antitumor activity.

Role as a Building Block in Kinase Inhibitors

Kinase_Inhibitor_Logic BoronicAcid (1H-Pyrazolo[3,4-b]pyridin-5-yl) boronic acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Substituted Aryl Halide ArylHalide->Reaction CoreStructure Core Kinase Inhibitor Scaffold Reaction->CoreStructure Forms Key C-C Bond SAR Further Functionalization (SAR) CoreStructure->SAR FinalDrug Potent & Selective Kinase Inhibitor SAR->FinalDrug Optimization

Caption: Logical flow from building blocks to a final drug candidate.

Safety, Handling, and Storage

As with all laboratory reagents, adherence to strict safety protocols is mandatory. Boronic acids as a class require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling. Boronic acids can be irritants.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[7][16] Some boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. Storing under an inert atmosphere is good practice for long-term stability.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[14][16]

Conclusion

This compound (CAS: 1417985-25-1) is more than just a chemical reagent; it is a strategic tool for the efficient synthesis of complex molecules with high therapeutic potential. Its value lies in its direct utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the seamless incorporation of the medicinally-proven pyrazolo[3,4-b]pyridine scaffold. For researchers in drug discovery, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Reagentia. Boronic acid, B-1H-pyrazolo[3,4-b]pyridin-5-yl-.
  • CymitQuimica. CAS 1093819-50-1: 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester.
  • Sunway Pharm Ltd. This compound - CAS:1417985-25-1.
  • ChemicalBook. B-(5-Methyl-1H-Pyrazol-3-Yl)
  • CymitQuimica.
  • BLDpharm. (1H-Pyrazolo[3,4-b]pyridin-4-yl)boronic acid - CAS 2304635-23-0.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet: this compound PINACOL ESTER.
  • Reddy, et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances.
  • TCI Chemicals. SAFETY DATA SHEET: (1-Methyl-1H-pyrazol-5-yl)boronic Acid.
  • ChemicalBook. (1H-Pyrazolo[3,4-b]pyridin-4-yl)boronic acid.
  • ResearchGate. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Al-Karad, S., et al. (2022).
  • Li, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Liu, P., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Al-Karad, S., et al. (2022).
  • Li, X., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.

Sources

An In-Depth Technical Guide to the Synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapeutics. The introduction of a boronic acid moiety at the 5-position of this scaffold unlocks a vast chemical space for further elaboration through robust and versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This makes this compound and its derivatives invaluable building blocks for the synthesis of novel drug candidates.

This guide provides a comprehensive overview of the synthesis of this key intermediate, focusing on a practical and reliable synthetic route. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and discuss the critical aspects of handling and characterization of these often-sensitive compounds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of new therapeutic agents.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most strategically approached via a late-stage borylation of a pre-functionalized pyrazolo[3,4-b]pyridine core. This approach allows for the early and efficient construction of the heterocyclic system, followed by the introduction of the versatile boronic acid handle.

Our retrosynthetic analysis points to the Miyaura borylation of a halogenated precursor as the most efficient and widely applicable method. Specifically, the palladium-catalyzed cross-coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is the key transformation. This reaction is well-precedented for a wide range of aryl and heteroaryl halides and offers excellent functional group tolerance.[1][2]

The required precursor, 5-bromo-1H-pyrazolo[3,4-b]pyridine, can be synthesized from commercially available starting materials, making this a practical and scalable route.

II. Synthesis of the Key Precursor: 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine is a critical first step. A reliable method involves the condensation of a suitably substituted pyridine with hydrazine.[3]

Reaction Scheme:

start 5-Bromo-2-fluoro-3-formylpyridine product 5-Bromo-1H-pyrazolo[3,4-b]pyridine start->product Ethanol, Reflux reagent1 Hydrazine (N2H4) reagent1->product start 5-Bromo-1H-pyrazolo[3,4-b]pyridine product This compound pinacol ester start->product reagent1 Bis(pinacolato)diboron (B2pin2) reagent1->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->product base Base (e.g., KOAc) base->product solvent Solvent (e.g., Dioxane) solvent->product Heat

Sources

Structure Elucidation of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid, a heterocyclic compound featuring a versatile boronic acid moiety, represents a class of molecules with significant potential as building blocks in medicinal chemistry.[1][2] Its pyrazolopyridine core is a well-established pharmacophore found in numerous biologically active agents, including kinase inhibitors.[2][3][4][5] The boronic acid group itself is not merely a synthetic handle for cross-coupling reactions but can also act as a key pharmacophoric element, capable of forming reversible covalent bonds with biological targets.[1][6] This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of this molecule, integrating data from mass spectrometry, multi-nuclear NMR spectroscopy, and single-crystal X-ray crystallography. We will move beyond procedural descriptions to explore the causal logic behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Analytical Challenge

The target molecule, this compound, presents a unique set of analytical challenges. While the pyrazolopyridine core is relatively stable, the boronic acid functional group is susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines.[7] This propensity can complicate analysis, particularly in mass spectrometry and during sample preparation. A successful elucidation strategy must therefore not only confirm the core structure and connectivity but also verify the integrity of the boronic acid moiety.

Our approach is designed as a logical, multi-step validation process, ensuring that each piece of data corroborates the others to build an unassailable structural proof.

G cluster_0 Elucidation Workflow Synthesis Synthesis & Purification (e.g., via Pinacol Ester) MS Mass Spectrometry (Molecular Weight & Formula Confirmation) Synthesis->MS Initial Verification NMR NMR Spectroscopy (Connectivity & Environment Analysis) MS->NMR Proceed to Detailed Analysis XRay X-ray Crystallography (Unambiguous 3D Structure) NMR->XRay Ultimate Confirmation

Caption: A logical workflow for the comprehensive structure elucidation of the target compound.

Mass Spectrometry: Confirming Molecular Formula

The first step in analyzing a newly synthesized compound is to confirm its molecular weight and, by extension, its elemental composition. For boronic acids, this is not always straightforward.

Expertise & Causality: Free boronic acids readily undergo dehydration to form boroxines, which can interfere with mass spectrometry analysis by presenting a dominant ion corresponding to the trimer, complicating the identification of the monomeric molecular ion.[7] To mitigate this, our preferred method is Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS). The rapid separation under aqueous mobile phase conditions helps to keep the boronic acid in its monomeric, hydrated form prior to ionization.

Experimental Protocol: UHPLC-ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture. Dilute this stock solution 100-fold with the same solvent for a final concentration of ~10 µg/mL.

  • Chromatography:

    • Column: ACQUITY Premier BEH C18 Column.[8]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 1 minute, hold for 0.5 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), such as on a Q-Tof instrument, should be used to confirm the elemental composition.[3]

Expected Data & Interpretation

For this compound (C₆H₆BN₃O₂), the expected masses provide clear validation points.

Ion SpeciesFormulaCalculated Monoisotopic Mass (Da)Expected Observation
[M+H]⁺ C₆H₇BN₃O₂⁺164.0626Primary ion of interest confirming the monomer.
[M-H₂O+H]⁺ C₆H₅BN₃O⁺146.0520Potential in-source dehydration product.
[M₃-3H₂O+H]⁺ C₁₈H₁₃B₃N₉O₃⁺436.1408Boroxine trimer; its presence indicates dehydration.

This initial MS data provides strong evidence for the molecular formula, justifying progression to more detailed structural analysis.

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of experiments (¹H, ¹³C, and ¹¹B) is required for a complete picture.

G cluster_0 Chemical Structure & Proton Numbering mol G cluster_0 11B NMR Hybridization States sp2 sp2 Boronic Acid (Trigonal Planar) δ ≈ 28-33 ppm sp3 sp3 Boronate (Tetrahedral) δ ≈ 5-10 ppm sp2->sp3 + Base or Diol sp3->sp2 - Base or Diol

Caption: The diagnostic shift in ¹¹B NMR upon a change in boron hybridization.

For this compound in a neutral, aprotic solvent, we expect a single, relatively broad signal.

  • Expected Chemical Shift (δ): ~28-30 ppm . This is characteristic of an arylboronic acid, confirming the sp² hybridization state. [10]The presence of this signal is unambiguous proof of the boronic acid functional group.

X-ray Crystallography: The Final Arbiter

While the combination of MS and NMR provides a comprehensive solution-state structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state. It provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding networks, which can be critical for understanding the compound's physical properties and potential for polymorphism.

Authoritative Grounding: X-ray crystallography has been extensively used to characterize aryl and heterocyclic boronic acids, often revealing dimeric structures formed through hydrogen bonds between the boronic acid groups. [11]This technique definitively confirms not only the atomic connectivity but also the stereochemistry and conformation of the molecule as it exists in the crystal lattice. [6][12]

Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common starting point. Solvents to explore include ethanol, methanol, or acetone/water mixtures.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to yield the final, precise 3D structure.

Expected Structural Features:

  • Confirmation of Connectivity: The analysis will unequivocally confirm the pyrazolo[3,4-b]pyridine ring system and the C-B bond at the 5-position.

  • Boronic Acid Geometry: The C-B-O bond angles will confirm the trigonal planar geometry around the sp²-hybridized boron atom.

  • Intermolecular Interactions: It is highly likely that the structure will reveal a hydrogen-bonded dimer, where the B(OH)₂ group of one molecule interacts with that of a neighboring molecule, a characteristic feature of solid-state boronic acids. [11]

Conclusion

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula while navigating the potential for boroxine formation. A full suite of multinuclear NMR experiments, critically including ¹¹B NMR, maps the atomic connectivity and confirms the integrity of the key functional groups in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-technique approach, researchers and drug development professionals can proceed with confidence in the identity and integrity of this valuable chemical entity.

References

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.).
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). RSC Publishing. [Link]
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (n.d.).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
  • ¹¹B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010).
  • CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2015). In Boronic Acids. [Link]
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A. [Link]
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). PMC - NIH. [Link]
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC. [Link]
  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.).
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). Taylor & Francis Online. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. (2025).

Sources

A Technical Guide to the Spectroscopic Characterization of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the purine isostere 1H-pyrazolo[3,4-b]pyridine, this compound serves as a versatile synthon, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1][2] Its utility in the synthesis of kinase inhibitors and other biologically active molecules necessitates a comprehensive understanding of its structural and electronic properties.[3][4] This in-depth technical guide provides a detailed overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of this compound

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This allows molecules incorporating this scaffold to act as antagonists or modulators of biological pathways involving purinergic receptors and enzymes.[5] The introduction of a boronic acid moiety at the 5-position of this scaffold creates a highly versatile intermediate. Boronic acids are widely recognized for their role in carbon-carbon bond formation, their ability to form reversible covalent bonds with diols (enabling applications in chemical sensing and drug delivery), and their presence in several FDA-approved drugs.

The inherent instability of many boronic acids, which tend to form cyclic trimers known as boroxines through dehydration, presents a significant challenge in their characterization. This guide addresses these challenges by providing optimized protocols and interpretative guidance to ensure accurate and reproducible spectroscopic analysis. For synthetic ease and enhanced stability, this compound is often handled as its pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1093819-50-1). This guide will focus on the characterization of the parent boronic acid (CAS 1417985-25-1).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are essential for confirming its structure.

Causality in Experimental Design for NMR

The primary challenge in acquiring clean NMR spectra of boronic acids is their propensity to form boroxine anhydrides. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals and complex, often uninterpretable, spectra.

  • Solvent Choice: The choice of deuterated solvent is critical. Non-coordinating solvents like chloroform-d (CDCl₃) can favor the formation of boroxines. In contrast, coordinating solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can break up the boroxine trimers by forming adducts with the boron center, resulting in sharper signals corresponding to the monomeric species. For this reason, DMSO-d₆ is the recommended solvent.

  • ¹¹B NMR: Direct observation of the boron nucleus provides valuable information. The chemical shift of ¹¹B can distinguish between the trigonal planar boronic acid and the tetrahedral boronate species that may form in the presence of diols or other nucleophiles. It is also sensitive to the monomer-boroxine equilibrium.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming may be necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at 400 MHz or higher.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz or higher.

    • Use a sufficient number of scans and a relaxation delay that allows for the observation of all carbon signals, including quaternary carbons.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • ¹¹B NMR Acquisition:

    • If available, acquire a proton-decoupled ¹¹B NMR spectrum.

    • Use a quartz NMR tube to avoid a broad background signal from borosilicate glass.

    • Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.

Predicted Spectroscopic Data and Interpretation

The following data is predicted based on the analysis of structurally similar compounds, such as 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and other heterocyclic boronic acids.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-H~13.5 (br s, 1H)-
3-H~8.2 (s, 1H)~135
4-H~8.7 (d, 1H)~145
6-H~8.9 (d, 1H)~150
C-3a-~115
C-5-~120 (broad due to C-B coupling)
C-7a-~155
B(OH)₂~8.1 (br s, 2H)-
  • ¹H NMR Interpretation: The spectrum is expected to show three distinct aromatic proton signals for the pyrazolopyridine core. The protons at positions 4 and 6 will appear as doublets, while the proton at position 3 will be a singlet. The NH proton of the pyrazole ring and the two OH protons of the boronic acid group are expected to be broad singlets and their chemical shifts can be concentration and temperature-dependent.

  • ¹³C NMR Interpretation: The spectrum will show six signals for the pyrazolopyridine core. The carbon atom attached to the boron (C-5) is expected to be broad due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR Interpretation: A broad signal is expected in the range of δ 28-33 ppm, characteristic of a trigonal boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For boronic acids, ESI (Electrospray Ionization) is a commonly used soft ionization technique.

Causality in Experimental Design for MS

The primary analytical challenge for boronic acids in mass spectrometry is their tendency to undergo dehydration in the gas phase. This can lead to the observation of ions corresponding to [M-H₂O+H]⁺ or the formation of the boroxine trimer, which can complicate spectral interpretation.

  • Ionization Mode: Positive ion mode ESI is generally preferred, as it will readily form the [M+H]⁺ ion.

  • Solvent System: A typical mobile phase for LC-MS analysis would be a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.

  • Derivatization: In some cases, derivatization to the more stable pinacol ester can provide a clearer mass spectrum, though this is not always necessary with modern ESI techniques.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • High-Resolution MS (HRMS): If available, obtain a high-resolution mass spectrum to confirm the elemental composition.

Expected Mass Spectrometry Data

Table 2: Expected Ions in the ESI+ Mass Spectrum

IonCalculated m/zInterpretation
[C₆H₆BN₃O₂ + H]⁺163.06Molecular ion ([M+H]⁺)
[C₆H₄BN₃O + H]⁺145.05Loss of H₂O from [M+H]⁺
[C₁₈H₁₂B₃N₉O₃ + H]⁺439.15Boroxine trimer ([3M-3H₂O+H]⁺)
  • Interpretation: The most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 163.06. The presence of a significant peak at m/z 145.05 would indicate in-source dehydration. A peak at m/z 439.15 would be indicative of the boroxine trimer. HRMS data should confirm the elemental composition of the [M+H]⁺ ion to within 5 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract atmospheric and instrument contributions.

Expected Infrared Absorption Bands

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (boronic acid) and N-H stretching (pyrazole)
~1620MediumC=N and C=C stretching (aromatic rings)
~1350StrongB-O stretching
~1100MediumC-N stretching
  • Interpretation: The IR spectrum will be characterized by a broad absorption in the high-frequency region due to the O-H and N-H stretching vibrations. The strong band around 1350 cm⁻¹ is characteristic of the B-O single bond in the boronic acid functional group. Aromatic C=C and C=N stretching vibrations will appear in the 1620-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration (e.g., 10-5 M).

  • Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Expected UV-Vis Absorption Data
  • Interpretation: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the pyrazolopyridine aromatic system. Typically, these systems exhibit multiple bands corresponding to π→π* transitions. Predicted λ_max values would be in the range of 250-350 nm. The exact position and intensity of these bands can be sensitive to the solvent and pH.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from all the aforementioned spectroscopic techniques. The workflow diagram below illustrates the logical progression of analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Characterization MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS Characterization IR FTIR Spectroscopy Synthesis->IR Characterization UV UV-Vis Spectroscopy Synthesis->UV Characterization Structure Structural Elucidation NMR->Structure Core Structure & Connectivity MS->Structure Molecular Weight & Formula IR->Structure Functional Groups Purity Purity Assessment UV->Purity Quantitative Analysis Structure->Purity Impurity Identification Confirmation Final Structure Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for the comprehensive analysis of the title compound.

Conclusion

The structural integrity and purity of this compound are paramount for its successful application in drug discovery and materials science. This guide provides a robust framework of spectroscopic methods, experimental protocols, and interpretative insights essential for its characterization. By understanding the inherent challenges associated with boronic acid analysis and employing the strategies outlined herein, researchers can confidently verify the structure and quality of this valuable synthetic building block. The integration of data from NMR, MS, and IR spectroscopy provides a self-validating system for the unambiguous confirmation of the compound's identity.

References

  • PubChem. 1H-Pyrazole-5-boronic acid. [Link]
  • ACS Publications. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]
  • MDPI.
  • Reagentia. Boronic acid, B-1H-pyrazolo[3,4-b]pyridin-5-yl-. [Link]
  • NIST WebBook. 1H-Pyrazole. [Link]
  • ACS Publications.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
  • MDPI.
  • RSC Publishing.
  • Reddit.
  • ResearchGate.
  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
  • NIH.
  • PubChem. 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-5-((E)-phenyldiazenyl)pyrimidine-4,6-diamine. [Link]
  • ResearchGate.
  • NIH. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
  • NIH.
  • ResearchGate. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]
  • PubMed.
  • NIH. Synthesis of a Boron-Nitrogen Heterocyclic Steroid Analog. [Link]

Sources

A Technical Guide to the ¹H NMR Analysis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure found in numerous kinase inhibitors and other biologically active molecules.[1][2][3] The presence of the boronic acid moiety at the 5-position renders it an exceptionally versatile synthon for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[4]

However, the structural characterization of this molecule by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is not trivial. It presents a unique set of challenges stemming from the interplay between the N-heterocyclic core and the chemically dynamic boronic acid group. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering field-proven insights into experimental design, spectral interpretation, and troubleshooting. Our objective is to equip researchers with the expertise to acquire and confidently interpret high-quality, reproducible NMR data for this important compound.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The key to assigning the ¹H NMR spectrum is to recognize the distinct electronic environments of each proton.

Caption: Structure with key proton environments labeled.

The molecule has five distinct proton environments:

  • H1 (N-H): The proton on the pyrazole nitrogen. Its chemical shift is highly sensitive to hydrogen bonding, solvent, and concentration.

  • H3: The proton on the pyrazole ring.

  • H4 & H6: The two protons on the pyridine ring. They are adjacent and will exhibit spin-spin coupling.

  • B(OH)₂: The two protons of the boronic acid hydroxyl groups. These are acidic and rapidly exchange with each other and with protic solvents.

Predicted ¹H NMR Spectral Characteristics

Based on the analysis of structurally similar pyrazolopyridines and arylboronic acids, we can predict the key features of the ¹H NMR spectrum.[5][6][7] The following table summarizes the expected data, assuming an acquisition in DMSO-d₆, a preferred solvent for this class of compounds.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H1 (N-H) > 13.0Broad Singlet (br s)N/ALocated on a pyrazole nitrogen, this proton is involved in intermolecular hydrogen bonding, leading to significant deshielding and signal broadening. Its chemical shift is highly dependent on concentration and temperature.[7]
H6 8.8 – 9.1Doublet (d)~2.0 - 2.5This proton is ortho to a pyridine nitrogen and is significantly deshielded. It will be coupled to H4.
H4 8.4 – 8.7Doublet (d)~2.0 - 2.5Also deshielded by the adjacent pyridine nitrogen and the fused pyrazole ring. It is coupled to H6.
H3 8.2 – 8.5Singlet (s)N/AAs a proton on the pyrazole ring, it lacks adjacent non-equivalent protons, resulting in a singlet. Its specific shift is influenced by the overall electron density of the bicyclic system.[6]
B(OH)₂ 8.0 – 8.5 (or not observed)Very Broad Singlet (br s)N/AThese acidic protons undergo rapid chemical exchange. The signal is often very broad and may overlap with aromatic signals.[8] In the presence of trace D₂O, this signal will disappear due to H/D exchange.

The Challenge of Boronic Acid Oligomerization

A primary difficulty in the NMR analysis of arylboronic acids is their tendency to exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[8][9] This equilibrium is sensitive to the presence of water; rigorous drying can favor the boroxine, while the presence of water favors the monomeric acid.

Caption: Equilibrium between boronic acid monomer and boroxine trimer.

If both species are present in the NMR tube, the spectrum can become complicated, exhibiting signal broadening or two distinct sets of peaks for the aromatic protons. This is a common source of "unintelligible spectra" and a critical consideration for experimental design.[8] The key to obtaining a clean, interpretable spectrum of the monomer is to select a solvent that disrupts the boroxine-forming equilibrium.

A Validated Protocol for ¹H NMR Acquisition

This protocol is designed to ensure the acquisition of a high-quality, reproducible spectrum by mitigating the challenges discussed above. It represents a self-validating system where the choice of solvent and preparation steps are designed to favor the analysis of the monomeric boronic acid.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing & Interpretation A 1. Weigh 10-15 mg of sample B 2. Add 0.7 mL of DMSO-d₆ A->B C 3. Vortex to dissolve B->C D 4. Filter through glass wool into NMR tube C->D E 5. Insert sample into spectrometer D->E F 6. Lock and Shim E->F G 7. Acquire Spectrum (e.g., 16-32 scans) F->G H 8. Fourier Transform G->H I 9. Phase and Baseline Correction H->I J 10. Reference to residual DMSO peak (δ 2.50) I->J K 11. Integrate and Assign Peaks J->K

Caption: Recommended workflow for ¹H NMR analysis.
Step-by-Step Methodology
  • Solvent Selection (The "Why"): Use high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a strong hydrogen-bond accepting solvent. This property is crucial as it effectively solvates the B(OH)₂ groups, disrupting the intermolecular hydrogen bonds that lead to boroxine formation and yielding sharp signals for the monomeric species.[8] Furthermore, its high polarity ensures good solubility for the heterocyclic compound.

  • Sample Preparation:

    • In a small, clean vial, weigh approximately 10-15 mg of this compound.[10][11]

    • Add approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until the solid is completely dissolved. A slightly concentrated sample helps to reduce the relative intensity of the residual solvent and water peaks.

    • To ensure a homogeneous magnetic field during analysis (shimming), the solution must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • NMR Acquisition:

    • Insert the sample into the spectrometer (e.g., 400 MHz).

    • Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 to 32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, followed by phase and baseline correction.

    • Crucially, reference the spectrum. Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to δ 2.50 ppm.[13][14] Do not use tetramethylsilane (TMS) unless you can confirm it does not react with your compound. Indirect referencing to the solvent peak is standard and reliable.

    • Integrate all signals. The relative integrals should correspond to the number of protons for each signal (e.g., 1H, 1H, 1H, 1H). The broad B(OH)₂ signal may integrate to a non-integer value or be too broad to integrate accurately.

Spectral Interpretation and Troubleshooting

With a high-quality spectrum in hand, the final step is assignment and analysis.

Peak Assignment Strategy:
  • Identify the very broad singlet furthest downfield (>13 ppm) as the N-H (H1) proton.

  • Look for the two doublets in the aromatic region (8.4-9.1 ppm). These are H4 and H6 .

  • Identify the sharp singlet in the aromatic region (8.2-8.5 ppm). This is the H3 proton.

  • Look for a very broad, low-intensity signal, likely overlapping with the aromatic region. This is the B(OH)₂ signal. Confirm its identity by adding a drop of D₂O to the NMR tube, re-acquiring the spectrum, and observing its disappearance.

Troubleshooting Common Issues

G leaf leaf start Problematic Spectrum? q1 Are aromatic peaks broad? start->q1 q2 Are there extra, unexpected peaks? start->q2 q3 Is the N-H or B(OH)₂ peak missing? start->q3 leaf1 Cause: Oligomerization or paramagnetic impurity. Solution: Ensure use of dry DMSO-d₆. Filter sample carefully. Re-acquire. q1->leaf1 Yes leaf2 Cause: Contaminants or residual solvent. Solution: Check purity of starting material. Compare peaks to known solvent impurity charts. [16, 29] q2->leaf2 Yes leaf3 Cause: H/D exchange with residual D₂O in solvent. Solution: This is expected for exchangeable protons. Use fresh, anhydrous solvent if observation is critical. q3->leaf3 Yes

Caption: Decision tree for troubleshooting common ¹H NMR issues.

Conclusion

The successful ¹H NMR characterization of this compound is readily achievable with careful attention to experimental detail. The primary challenges—boroxine formation and exchangeable protons—can be effectively managed through the judicious choice of DMSO-d₆ as the solvent and adherence to a robust sample preparation protocol. By understanding the underlying chemical principles and following the validated workflow presented in this guide, researchers can confidently obtain and interpret high-quality spectra, enabling the unambiguous structural verification required for advancing drug discovery and organic synthesis programs.

References

  • Vertex AI Search result citing a study on 1H-NMR and IR spectra of pyrazole and pyridine deriv
  • Vertex AI Search result providing supporting information on boronic acid esters, including NMR sample prepar
  • Pauli, G. F., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products.
  • Vertex AI Search result discussing the synthesis and NMR of non-steroidal anti-androgens containing boronic acids.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.
  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility.
  • ResearchGate. (n.d.). 1H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide)....
  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • South Dakota State University. (n.d.). 11B NMR Chemical Shifts.
  • Gal, M., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1463-1472.
  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 49, 116443.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (n.d.). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives.
  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles....
  • University of Colorado Boulder. (n.d.). ANALYSIS OF 1H NMR SPECTRA.
  • Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem). YouTube.
  • ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(5), 335-341.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?.
  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)-.
  • Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1600-1614.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

Sources

Purity and Characterization of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis, primarily due to the versatile reactivity of the boronic acid moiety in cross-coupling reactions and the biological relevance of the pyrazolopyridine scaffold.[1][2] The integrity of downstream applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials, is critically dependent on the purity and structural verification of this key intermediate.[3] This guide provides an in-depth exploration of the essential analytical methodologies required to comprehensively characterize this compound, ensuring its suitability for high-stakes research and development. We will move beyond procedural lists to discuss the causality behind experimental choices, establishing a framework for self-validating protocols that ensure scientific rigor.

Foundational Concepts: Properties and Handling

A thorough characterization begins with understanding the inherent chemical nature of boronic acids. These compounds are not merely passive reagents; their stability and reactivity are governed by specific physicochemical properties that must be respected during handling and analysis.

The Nature of Boronic Acids

This compound is an organoborane featuring a carbon-boron bond. The boron atom possesses an empty p-orbital, rendering it a mild Lewis acid.[4] This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling.[4] However, it also presents challenges. Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] While this process is often reversible in the presence of water, the presence of boroxine can complicate quantification and spectral interpretation.

Recommended Storage and Handling Protocols

Given their sensitivity, proper handling is the first line of defense in maintaining the purity of boronic acids.

  • Moisture Control: Boronic acids are often hygroscopic and moisture-sensitive.[5][6] Exposure to atmospheric moisture can lead to caking and may promote degradation.[6] It is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[7][8]

  • Container Selection: Use containers made of inert materials like glass or high-density polyethylene (HDPE) to prevent contamination.[5]

  • Safe Handling: this compound, like many heterocyclic compounds, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[8][9][10] Always consult the specific Safety Data Sheet (SDS) for detailed hazard information.[7][9][10]

Structural Elucidation: Confirming Chemical Identity

Before assessing purity, it is paramount to confirm that the material is, in fact, this compound. A multi-technique spectroscopic approach provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred as it can solubilize the polar boronic acid and its heterocyclic core, while also clearly showing exchangeable protons like N-H and O-H.

Expected Spectral Features: Based on the analysis of related pyrazolopyridine structures, the following spectral characteristics can be anticipated.[1][11]

Nucleus Region (ppm) Description of Expected Signals
¹H NMR 12.0 - 14.0Broad singlet, corresponding to the pyrazole N-H proton (exchangeable with D₂O).
8.0 - 9.0Singlets or doublets corresponding to the protons on the pyridine and pyrazole rings.
7.5 - 8.5Broad singlet for the two hydroxyl protons of the B(OH)₂ group (exchangeable).
¹³C NMR 100 - 160Multiple signals in the aromatic region for the carbon atoms of the fused ring system. The carbon bearing the boron atom will have a characteristic shift.
¹¹B NMR 20 - 30A single, potentially broad signal confirming the presence of a trigonal boronic acid. Boric acid, a potential impurity, would appear at a different chemical shift (~19 ppm).[12][13]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. If exchangeable protons are of interest, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a quartz NMR tube for the best results and referencing it to an external standard like BF₃·OEt₂.[14]

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integrations with expected values derived from literature on similar compounds or from theoretical prediction.[11][14]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a crucial piece of evidence for identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Causality in Method Selection: Electrospray ionization (ESI) is generally the preferred method for this type of molecule.[15] Its polar nature and the presence of acidic/basic sites make it amenable to protonation [M+H]⁺ in positive ion mode or deprotonation [M-H]⁻ in negative ion mode.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the chance of observing the molecular ion.

  • Data Analysis: Look for the peak corresponding to the calculated monoisotopic mass of this compound (C₆H₆BN₃O₂). For HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.

Quantitative Purity Assessment

Once identity is confirmed, the focus shifts to quantifying the analyte and identifying any impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[3]

The HPLC Workflow

Developing a robust HPLC method for boronic acids requires careful consideration of their unique chemistry.[16] The goal is to achieve a stable baseline, good peak shape for the main component, and separation from all potential impurities.

Diagram of the HPLC Analytical Workflow:

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Solvent Select Diluent (e.g., ACN/H₂O) Prepare Prepare Stock & Working Solutions Inject Inject onto HPLC System Prepare->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocol for RP-HPLC Method Development:

  • Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 or a more polar-endcapped T3 column, which can improve retention for polar analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: An aqueous buffer. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. The acidic pH helps to suppress the ionization of the boronic acid, leading to better peak shape.

    • Mobile Phase B: An organic solvent, typically acetonitrile (ACN) or methanol.

  • Diluent Selection: The sample should be dissolved in a solvent mixture similar to the initial mobile phase conditions to ensure good peak shape. An aprotic diluent may be necessary to prevent degradation of sensitive boronic esters, though less critical for the acid itself.[16]

  • Gradient Elution: Develop a gradient method to ensure elution of both polar and non-polar impurities. A typical screening gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: Use a UV detector set to a wavelength where the pyrazolopyridine chromophore absorbs strongly, likely between 254-280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.

  • Quantification: Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Profiling Common Impurities

A trustworthy analysis anticipates and searches for the most likely impurities. For this compound, these often arise from the synthetic route or degradation.

Diagram of Common Impurity Relationships:

Impurities Target (1H-Pyrazolo[3,4-b]pyridin-5-yl) boronic acid Deboronated Deboronated Product (1H-Pyrazolo[3,4-b]pyridine) Target->Deboronated Hydrolytic Deboronation Boroxine Boroxine (Cyclic Trimer Anhydride) Target->Boroxine Dehydration (3 molecules) Precursor Halide Precursor (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine) Precursor->Target Incomplete Reaction Homocoupled Homocoupled Dimer Precursor->Homocoupled Side Reaction

Caption: Potential impurities related to the target compound.

  • Synthetic Precursors: Unreacted starting materials, such as the corresponding halo-pyrazolopyridine.

  • De-boronated Species: The parent heterocycle (1H-pyrazolo[3,4-b]pyridine) formed via protodeboronation. This is a common degradation pathway.

  • Boroxine: The trimeric anhydride, which may have a different retention time in HPLC or be indistinguishable from the monomer under aqueous HPLC conditions.[17]

  • Homocoupled Products: Bi-pyrazolopyridine species formed as a side product during synthesis.

Expert Insight: Orthogonal methods are key to building a self-validating system. For instance, if HPLC shows a 98% pure peak with a 2% impurity, LC-MS can be used to obtain the mass of that 2% peak, potentially identifying it as the de-boronated species or a homocoupled dimer. This cross-verification provides a high level of analytical trust.

Conclusion

The characterization of this compound is a multi-faceted process that demands more than rote execution of analytical procedures. It requires a deep understanding of the compound's inherent chemistry, a strategic selection of orthogonal analytical techniques, and a critical interpretation of the resulting data. By integrating structural elucidation methods like NMR and MS with robust quantitative techniques such as HPLC, researchers can build a comprehensive quality profile. This rigorous approach is fundamental to ensuring the reliability of experimental outcomes and accelerating the development of new therapeutics and materials.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University Repository.
  • How to Store Boric Acid. Lab Alley.
  • Abdel-Wahab, B. F., et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Brazilian Chemical Society. [Link]
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012).
  • Bor
  • Discovery and characterization of a novel class of pyrazolopyrimidinedione tRNA synthesis inhibitors. (2017). ACS Infectious Diseases. [Link]
  • Pyrazolopyridine derivatives with photophysical properties.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • General idea about Boronic acids HPLC methods.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]
  • Ishiyama, T., & Miyaura, N. (2004). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Chemical Reviews. [Link]
  • Safety Data Sheet for (1h-Pyrazol-4-yl)boronic acid hydrochloride. (2024). CymitQuimica.
  • The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026). Dakota Organics.
  • Safety Data Sheet for 1H-Indazole-5-boronic acid. (2010). Fisher Scientific.
  • Safety Data Sheet for (1-Methyl-1H-pyrazol-5-yl)boronic Acid. (2025). TCI Chemicals.
  • Boronic acid. Wikipedia. [Link]
  • 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester. CymitQuimica.
  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of California, San Diego.
  • Al-Tel, T. H. (2022).
  • Analysis of Boronic Acids Without Chemical Derivatisation.

Sources

The Pyrazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Team]

Publication Date: January 8, 2026

Abstract

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its structural similarity to the endogenous purine nucleus allows it to function as an antagonist in numerous biological pathways, making it a cornerstone for the development of novel therapeutics.[1][2][3] This in-depth guide provides a comprehensive overview of the medicinal chemistry applications of pyrazolopyridines, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), synthetic strategies, and the mechanistic basis for their therapeutic effects across various disease areas, including oncology, neuroscience, and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

The Pyrazolopyridine Nucleus: A Foundation for Diverse Biological Activity

The pyrazolopyridine core is a bicyclic heterocyclic system that exists in several isomeric forms, with the most therapeutically relevant being the 1H-pyrazolo[3,4-b]pyridine isomer. This scaffold's significance stems from its unique electronic properties and its three-dimensional shape, which allows for diverse substitutions and the creation of libraries of compounds with a wide range of pharmacological activities.[4][5] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic distribution that influences its interactions with biological macromolecules.

The purine-like structure of pyrazolopyridines is a key factor in their broad biological activity.[1][2][3] This structural mimicry enables them to compete with endogenous purines, such as adenine, for the binding sites of enzymes like kinases, which play crucial roles in cellular signaling pathways.[6][7][8] Consequently, pyrazolopyridine derivatives have been extensively investigated as inhibitors of various kinases, leading to the development of several successful anti-cancer drugs.[6][7]

Isomeric Forms and Their Significance

There are five possible ways to fuse a pyrazole and a pyridine ring, leading to different pyrazolopyridine isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]).[5] The 1H-pyrazolo[3,4-b]pyridine scaffold is one of the most extensively studied due to its synthetic accessibility and proven track record in yielding potent bioactive molecules.[5] The relative stability of the 1H-tautomer over the 2H-tautomer has been computationally demonstrated, further solidifying its prevalence in drug design.[5]

Pyrazolopyridines in Oncology: A Kinase-Centric Approach

The most profound impact of pyrazolopyridines in medicinal chemistry has been in the field of oncology, primarily through the development of small-molecule kinase inhibitors.[6][7] Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.[8] The ATP-binding pocket of kinases provides a well-defined target for inhibitor design, and the pyrazolopyridine scaffold has proven to be an excellent hinge-binding core, mimicking the adenine portion of ATP.[6][7]

Targeting Key Oncogenic Kinases

Pyrazolopyridine-based inhibitors have been developed against a multitude of cancer-relevant kinases, including:

  • c-Met Kinase: Overexpression of the c-Met receptor tyrosine kinase is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent c-Met inhibitors.[9]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in lung cancer. While several generations of EGFR inhibitors exist, the emergence of resistance necessitates the development of new chemical scaffolds like pyrazolopyridines.[8]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition is a valid anti-cancer strategy. Pyrazolopyridine derivatives have shown promise as CDK2 inhibitors.[10]

  • Spleen Tyrosine Kinase (Syk): Syk is involved in signaling pathways of immune cells and is a target for hematological malignancies and autoimmune disorders. Pyrazolopyridine derivatives have been identified as novel Syk inhibitors.[11]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy. Novel pyrazolopyridine derivatives have been discovered as selective HPK1 inhibitors.[12]

Approved Drugs and Clinical Candidates

The success of the pyrazolopyridine scaffold in oncology is underscored by the number of approved drugs and late-stage clinical candidates.[6][7]

Drug/CandidateTarget Kinase(s)Therapeutic AreaStatus
Selpercatinib RETNSCLC, Thyroid CancerApproved[6][8]
Glumetinib c-MetCancerClinical Trials[6][7]
Camonsertib ATRCancerClinical Trials[6][7]
Olverembatinib Bcr-AblCMLApproved (China)[6][7]
Vericiguat sGCHeart FailureApproved[13]
Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolopyridine-based kinase inhibitors relies heavily on understanding their structure-activity relationships. Key insights include:

  • Hinge-Binding Motif: The pyrazole N-H and the adjacent pyridine nitrogen are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6][7]

  • Substitutions at C3 and C4: Modifications at these positions can significantly impact potency and selectivity by interacting with the solvent-exposed region and the hydrophobic pocket of the kinase.

  • N1-Substitution: The substituent on the pyrazole nitrogen can influence pharmacokinetic properties and can be tailored to improve oral bioavailability and metabolic stability.

SAR_Pyrazolopyridine_Kinase_Inhibitor

Beyond Oncology: Expanding Therapeutic Horizons

While oncology remains a major focus, the therapeutic potential of pyrazolopyridines extends to other disease areas.

Neuroscience

Pyrazolopyridine derivatives have been investigated for their effects on the central nervous system (CNS). Their structural features allow them to cross the blood-brain barrier, making them suitable candidates for targeting neurological disorders. Anxioselective pyrazolopyridine esters and amides have been synthesized and evaluated for their potential as anxiolytic agents.[14] Additionally, pyrazoline-containing compounds, a related class, are being explored as therapeutic targets for neurodegenerative disorders.[15]

Infectious Diseases

The pyrazolopyridine scaffold has demonstrated promising activity against various pathogens:

  • Antiviral Activity: Derivatives have been identified as inhibitors of enterovirus replication, including poliovirus and coxsackievirus.[16] They have also shown efficacy against Herpes Simplex Virus Type-1 (HSV-1) by interfering with different stages of its replicative cycle.[17]

  • Antimicrobial Activity: Pyrazolopyridine analogs have exhibited broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.[18][19]

Other Therapeutic Applications
  • Antiplatelet Activity: Certain N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have shown potent antiplatelet activity, suggesting their potential in treating thrombotic diseases.[20]

  • AMPK Activators: Pyrazolo[3,4-b]pyridine derivatives have been developed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, with potential applications in metabolic diseases.[21]

Synthetic Strategies and Methodologies

The synthesis of the pyrazolopyridine core and its derivatives is a well-established area of organic chemistry. A common and versatile approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]

General Synthetic Protocol for 1H-Pyrazolo[3,4-b]pyridines

Step 1: Synthesis of 5-Aminopyrazole Precursor A substituted 5-aminopyrazole is typically synthesized via the reaction of a β-ketonitrile with hydrazine hydrate or a substituted hydrazine.

Step 2: Cyclocondensation to Form the Pyrazolopyridine Core The 5-aminopyrazole is then reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid or base catalyst. This reaction proceeds through a condensation followed by a cyclization and dehydration sequence to afford the 1H-pyrazolo[3,4-b]pyridine scaffold. Microwave-assisted synthesis has been shown to accelerate this transformation.

Synthesis_Workflow

Key Experimental Protocol: Microwave-Assisted Synthesis of a 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from methodologies described for the synthesis of substituted pyrazolopyridines.[22]

  • Reactant Preparation: In a 10 mL microwave vial, combine 5-amino-1-aryl-1H-pyrazole (1.0 mmol), the appropriate 1,3-dicarbonyl compound (1.2 mmol), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine.

Future Perspectives and Conclusion

The pyrazolopyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its proven success in targeting kinases has solidified its importance in oncology drug discovery.[6][7] Future research is likely to focus on several key areas:

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop more selective and potent covalent and allosteric modulators.

  • Expansion into New Therapeutic Areas: Further exploration of pyrazolopyridines for neurodegenerative diseases, inflammatory conditions, and emerging infectious diseases.

  • Application of Novel Synthetic Methodologies: The use of flow chemistry and photocatalysis to access novel pyrazolopyridine derivatives and streamline their synthesis.

  • Integration with Computational Chemistry: The increasing use of in silico methods, such as molecular docking and machine learning, to guide the design of next-generation pyrazolopyridine-based drugs.[23]

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Zahra, M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
  • Unknown Authors. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chem Biol Drug Des., 100(3), 376-388.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.).
  • Unknown Authors. (2018). Synthesis and Structure-Activity Relationship (SAR)
  • Bare, T. M., et al. (n.d.). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents.
  • Ye, H.-F., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Unknown Authors. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (2025). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
  • Unknown Authors. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC - PubMed Central.
  • Unknown Authors. (n.d.).
  • Dwivedi, A. R., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Unknown Authors. (2018). Pyrazolopyrimidine antibacterial agents.
  • Unknown Authors. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed.
  • Unknown Authors. (2022).
  • Unknown Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Unknown Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
  • Unknown Authors. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Unknown Authors. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Unknown Authors. (n.d.). Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors.
  • Unknown Authors. (n.d.). Pyrazolopyridine‐thioglycoside derivatives with good antiproliferative activity.
  • Unknown Authors. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Unknown Authors. (2022).

Sources

The Strategic Advantage of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of a privileged heterocyclic scaffold with a versatile synthetic handle presents a powerful strategy in the rational design of novel therapeutics. This guide provides an in-depth technical exploration of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid, a building block of increasing significance in medicinal chemistry. We will dissect the intrinsic advantages of the pyrazolopyridine core, detail the synthesis of this key building block, provide field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, and present case studies of its successful incorporation into potent kinase inhibitors. This document serves as a practical resource for researchers aiming to leverage this unique scaffold to accelerate their drug discovery programs.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Framework

The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds targeting diverse protein families.[3] The scaffold's utility is rooted in its unique combination of structural and electronic features:

  • Hydrogen Bonding Capabilities: The pyrazole and pyridine rings offer a rich arrangement of hydrogen bond donors (N-H) and acceptors (pyridine nitrogen, pyrazole nitrogens), enabling multipoint interactions with protein active sites.[1] This is crucial for achieving high binding affinity and specificity.

  • Bioisosterism: The pyrazolopyridine core can act as a bioisostere for other common bicyclic systems, such as purines or indoles, offering a novel chemical space with potentially improved physicochemical and pharmacokinetic properties.[1]

  • Structural Rigidity and Vectorial Display: The fused ring system provides a rigid framework that minimizes conformational entropy upon binding. This rigidity allows for the precise, vectorial projection of substituents from various positions (C3, C4, C5, C6, and N1) into specific pockets of a target protein, facilitating systematic structure-activity relationship (SAR) studies.[4]

  • Modulation of Physicochemical Properties: The nitrogen atoms in the scaffold influence its electronic distribution, solubility, and metabolic stability, providing avenues for fine-tuning drug-like properties.[5]

The combination of these features makes the pyrazolo[3,4-b]pyridine scaffold an exceptional starting point for the design of potent and selective modulators of biological targets, particularly kinases, where hydrogen bonding and precise substituent positioning are paramount.[6]

Synthesis of the Key Building Block and its Precursor

The utility of any scaffold is contingent on the accessibility of its derivatives. This compound, often used as its more stable pinacol ester, provides the critical synthetic handle at the C5 position. Its synthesis typically originates from a halogenated precursor, most commonly 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

A common route to this essential precursor involves the cyclization of a substituted pyridine with hydrazine.[7]

Workflow for Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Work-up A 5-Bromo-2-fluoro-3-formylpyridine E 5-Bromo-1H-pyrazolo[3,4-b]pyridine A->E Reacts with B Hydrazine (anhydrous) B->E C Ethanol (Solvent) D Reflux (Heat) C->D D->E Conditions F Concentrate in vacuo E->F G Precipitate in Water F->G H Filter & Wash G->H I Dry H->I

Caption: Synthesis of the bromo-precursor.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine [7]

  • Reaction Setup: To a solution of 5-bromo-2-fluoro-3-formylpyridine (1.0 eq) in ethanol, add anhydrous hydrazine (5-6 eq).

  • Heating: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate the volume under reduced pressure.

  • Precipitation: Pour the concentrated mixture into a large volume of water to precipitate the product.

  • Isolation: Collect the solid by filtration. Wash the filter cake sequentially with water and a non-polar solvent like diethyl ether to remove impurities.

  • Drying: Dry the isolated solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.

Miyaura Borylation to this compound Pinacol Ester

The conversion of the aryl bromide to the boronic acid pinacol ester is efficiently achieved via the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[8] This reaction is highly valued for its mild conditions and broad functional group tolerance.[9]

Workflow for Miyaura Borylation

G cluster_0 Reaction Components cluster_1 Process cluster_2 Product A 5-Bromo-1H-pyrazolo[3,4-b]pyridine F Combine reactants under Argon A->F B Bis(pinacolato)diboron (B2pin2) B->F C Pd(dppf)Cl2 (Catalyst) C->F D Potassium Acetate (KOAc, Base) D->F E Dioxane (Solvent) E->F G Heat (e.g., 100 °C) F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up & Extraction H->I J Purify (Column Chromatography) I->J K 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-pyrazolo[3,4-b]pyridine J->K

Caption: Synthesis of the boronic acid pinacol ester.

Experimental Protocol: Miyaura Borylation [10]

  • Inert Atmosphere: To an oven-dried flask, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent: Purge the flask with argon, then add anhydrous dioxane via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to afford the desired pinacol ester.

Characterization: The final product, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine, is a stable solid.[11][12] Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazolopyridine protons and a distinct singlet around 1.3 ppm for the 12 equivalent methyl protons of the pinacol group.[13]

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The true power of this compound and its ester lies in their utility in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of a C-C bond between the C5 position of the pyrazolopyridine core and a variety of aryl or heteroaryl halides, providing a modular and highly effective approach to building molecular complexity.[14]

General Suzuki-Miyaura Coupling Workflow

G A (1H-Pyrazolo[3,4-b]pyridin-5-yl) boronic acid pinacol ester F Reaction Mixture (Inert Atmosphere) A->F B Aryl/Heteroaryl Halide (Ar-X, X=Br, I) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Cs2CO3, Na2CO3) D->F E Solvent System (e.g., Dioxane/Water) E->F G Heat (e.g., 80-100 °C) F->G H Coupled Product G->H

Caption: General Suzuki-Miyaura cross-coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling [15]

  • Reaction Setup: In a reaction vessel, combine the this compound pinacol ester (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-10 mol%), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heating: Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.

Case Studies: From Building Block to Potent Kinase Inhibitors

The strategic application of this compound is best illustrated through its use in the synthesis of potent and selective kinase inhibitors. The C5 position often points towards the solvent-exposed region of the kinase ATP-binding site, making it an ideal vector for introducing groups that can enhance potency and modulate physicochemical properties.

TBK1 Inhibitors for Immuno-oncology and Inflammation

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and is implicated in autoimmune diseases and cancer. A recent study identified a series of highly potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.[16] The synthesis of the advanced intermediate for the lead compound 15y leverages a Suzuki coupling at the C5 position.

The SAR studies revealed that substitution at the C5 position was critical for potency. Starting from a core structure, the introduction of various aryl and heteroaryl groups via Suzuki coupling allowed for the exploration of this chemical space, leading to the discovery of compound 15y with picomolar potency.[16][17]

CompoundR Group at C5 PositionTBK1 IC₅₀ (nM)
BX795 (Ref) -7.1
MRT67307 (Ref) -28.7
15i 4-(4-methylpiperazin-1-yl)phenyl8.5
15t 4-(4-methylpiperazin-1-ylmethyl)phenyl0.8
15y 4-((4-methylpiperazin-1-yl)methyl)naphthalen-1-yl0.2
Data synthesized from J Enzyme Inhib Med Chem. 2022;37(1):1411-1425.[16][17]

The data clearly demonstrates how the Suzuki coupling enables rapid diversification at the C5 position, with the bulky, solvent-exposed piperazinylmethyl-naphthalene group in 15y providing optimal interactions for picomolar inhibitory activity.[16]

Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology

Cyclin-dependent kinases are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The compound BMS-265246 is a potent inhibitor of CDK1 and CDK2, featuring a 1H-pyrazolo[3,4-b]pyridine core.[18][19] The key 2,6-difluoro-4-methylphenyl group at the C5 position, critical for its high potency, is installed via a Suzuki-type coupling or related C-C bond formation strategy.[6]

CompoundTarget KinaseIC₅₀ (nM)
BMS-265246 CDK1/cycB6
CDK2/cycE9
CDK4/cycD1230
Data sourced from MedChemExpress and the Chemical Probes Portal.[14][18]

The SAR for this series highlights that the 2,6-difluorophenyl substitution at C5 is crucial for potent activity.[18] The ability to readily introduce such groups using the corresponding boronic acid (or halide) demonstrates the strategic value of this synthetic approach in optimizing kinase inhibitors.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. It provides a reliable and versatile entry point for derivatizing a privileged heterocyclic scaffold, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. The successful application of this building block in the development of potent kinase inhibitors for oncology and immunology underscores its value. As the demand for novel, highly selective, and potent small molecule therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.
  • BMS-265246. The Chemical Probes Portal.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information.
  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. PubMed.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science.
  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. The Royal Society of Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information.
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
  • BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1. National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information.
  • CAS: 1093819-50-1 Name: 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester. Chemical Synthesis.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information.

Sources

The Pyrazolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazolopyridine framework, a fused heterocyclic system combining pyrazole and pyridine rings, has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to modulate the activity of a vast array of biological targets, particularly kinases, with high potency and selectivity.[1][2][3] This versatility has translated into significant clinical success, with several pyrazolopyridine-based drugs approved for treating cancers and other diseases.[4][5][6] This guide provides a comprehensive exploration of the pyrazolopyridine core, delving into its fundamental chemical properties, strategic synthetic pathways, extensive therapeutic applications, and the nuanced structure-activity relationships (SAR) that drive drug design. We will examine key clinical candidates, provide detailed experimental protocols, and offer insights into the future trajectory of this remarkable pharmacophore.

The Architectural Blueprint: Isomers and Physicochemical Properties

The fusion of a pyrazole and a pyridine ring can result in several structural isomers, each with a unique electronic and steric profile that medicinal chemists can exploit.[7] The most prominent isomers in drug discovery are the pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[3,4-c]pyridine systems.

The strategic placement of nitrogen atoms within this rigid, planar scaffold creates a unique distribution of hydrogen bond donors and acceptors. This arrangement is critical for forming specific, high-affinity interactions within the ATP-binding pocket of kinases, often mimicking the hydrogen bonding pattern of the adenine base in ATP.[4][5] This inherent ability to serve as a "hinge-binder" is a primary reason for its privileged status in kinase inhibitor design.

Scaffolds cluster_15a Pyrazolo[1,5-a]pyridine cluster_34b Pyrazolo[3,4-b]pyridine cluster_34c Pyrazolo[3,4-c]pyridine s1 s2 s3

Caption: Core isomeric structures of the pyrazolopyridine scaffold.

Constructing the Core: Strategic Synthetic Methodologies

The synthesis of the pyrazolopyridine core is versatile, with established routes that allow for the controlled installation of various substituents, enabling extensive SAR studies. The choice of synthetic strategy is dictated by the desired isomer and substitution pattern.

Strategy I: Building the Pyridine Ring onto a Pyrazole Precursor

This is one of the most common and powerful approaches, particularly for the widely used 1H-pyrazolo[3,4-b]pyridine scaffold.[7] The causality behind this strategy lies in the ready availability of diverse 5-aminopyrazole building blocks. By reacting these nucleophilic aminopyrazoles with electrophilic 1,3-dicarbonyl compounds or their equivalents (e.g., α,β-unsaturated ketones/nitriles), a cyclocondensation reaction is initiated, efficiently forming the pyridine ring.

Synthesis_Workflow Start 5-Aminopyrazole Derivative (Nucleophile) Step1 Step 1: Condensation (Formation of Intermediate) Start->Step1 Reagent 1,3-Dicarbonyl Compound or α,β-Unsaturated System (Electrophile) Reagent->Step1 Rationale1 Rationale: Initial nucleophilic attack of the amino group on a carbonyl, followed by dehydration. Step1->Rationale1 Step2 Step 2: Cyclization & Aromatization (Formation of Pyridine Ring) Step1->Step2 Acid or Base Catalysis Rationale2 Rationale: Intramolecular attack of the pyrazole ring onto the second electrophilic center, followed by oxidation/elimination to aromatize. Step2->Rationale2 Product 1H-Pyrazolo[3,4-b]pyridine Core Step2->Product

Caption: Generalized workflow for pyrazolo[3,4-b]pyridine synthesis.

Detailed Experimental Protocol: Synthesis of a 1,6-disubstituted-1H-pyrazolo[3,4-b]pyridine-4-one

This protocol, adapted from methodologies in the literature, demonstrates a self-validating system for creating a key intermediate for further functionalization.[8]

Objective: To synthesize a pyrazolopyridinone core, a versatile intermediate for introducing diversity at the C4 position.

Materials:

  • 1-Aryl-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Hydrochloric acid (2N)

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add the 1-aryl-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Addition of Reagent: Add ethyl acetoacetate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to drive the cyclization and subsequent aromatization steps to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Precipitation: Acidify the aqueous solution to pH 5-6 with 2N HCl. A precipitate will form. Causality: Neutralization protonates the phenoxide intermediate, causing the product to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography to yield the pure 1,6-disubstituted-1H-pyrazolo[3,4-b]pyridine-4-one.

Therapeutic Applications: A Scaffold for Precision Medicine

The pyrazolopyridine core is a cornerstone of targeted therapy, primarily due to its success in generating potent and selective kinase inhibitors.[4][6][9]

Kinase Inhibition in Oncology

Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer.[6] Pyrazolopyridines have been successfully employed to target a range of kinases implicated in various malignancies.

  • RET Kinase Inhibitors: The pyrazolo[1,5-a]pyridine-based drug Selpercatinib is a highly selective inhibitor of rearranged during transfection (RET) kinase. It is approved for treating cancers with RET gene alterations, such as non-small cell lung cancer (NSCLC) and thyroid cancers.[6]

  • TRK Kinase Inhibitors: Tropomyosin receptor kinases (Trks) are targets in cancers with NTRK gene fusions. Larotrectinib and Repotrectinib , both built on a pyrazolo[1,5-a]pyrimidine core, are approved pan-Trk inhibitors that have shown remarkable efficacy in treating a wide variety of solid tumors harboring these fusions.[10][11]

  • c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a key driver in many cancers. Numerous pyrazolo[3,4-b]pyridine derivatives have been developed as potent c-Met inhibitors, demonstrating significant anti-proliferative activity.[12]

  • Other Kinase Targets: The scaffold has been successfully used to develop inhibitors for EGFR, HPK1, CDKs, and B-Raf, among others, showcasing its broad applicability in oncology.[6][9][13][14]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET, Trk, c-Met) GF->Receptor P P Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Phosphate Donor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Mechanism of action for pyrazolopyridine-based kinase inhibitors.

Beyond Oncology

While oncology dominates, the scaffold's utility extends to other therapeutic areas:

  • Antiviral Agents: Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of enterovirus replication, including poliovirus and coxsackievirus.[15][16]

  • Anti-inflammatory Agents: The scaffold has been incorporated into molecules targeting kinases involved in inflammatory pathways.[17]

  • CNS Disorders: Some pyrazolopyridines have shown activity as anxiolytics and agents for neurodegenerative diseases like Alzheimer's, sometimes by targeting specific kinases or receptors in the brain.[18][19]

Drug NameScaffold IsomerPrimary TargetTherapeutic AreaApproval Status
Selpercatinib Pyrazolo[1,5-a]pyridineRETOncologyApproved[6]
Larotrectinib Pyrazolo[1,5-a]pyrimidinePan-TrkOncologyApproved[10]
Repotrectinib Pyrazolo[1,5-a]pyrimidineTrk, ROS1OncologyApproved[10][11]
Glumetinib Pyrazolopyridinec-MetOncologyClinical Trials[6]
Camonsertib PyrazolopyridineATROncologyClinical Trials[6]
Olverembatinib PyrazolopyridineBcr-AblOncologyApproved (China)[6]
Table 1: Selected Pyrazolopyridine-Based Drugs and Clinical Candidates.

Structure-Activity Relationships (SAR): A Guide to Molecular Optimization

Systematic modification of the pyrazolopyridine core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal how different substituents at various positions influence biological activity.[20]

  • N1 Position: Substitution at the N1 position of the pyrazole ring is crucial for modulating potency and selectivity. For antiviral pyrazolo[3,4-b]pyridines, an isopropyl group at N1 was found to be critical for activity.[15][16] In kinase inhibitors, this position often accommodates groups that project into solvent-exposed regions or form additional interactions.

  • C3 Position: This position is often used to introduce diversity elements that can pick up additional interactions. In many kinase inhibitors, a small alkyl group like methyl is well-tolerated.

  • C4 and C6 Positions: These positions on the pyridine ring are key vectors for modification. Groups here can influence solubility, metabolic stability, and target engagement. For instance, in enterovirus inhibitors, a carboxamide linker at C4 with various N-aryl groups was shown to be essential for potent activity.[16]

  • C7 Position: In pyrazolo[1,5-a]pyrimidines, the C7 amino group is a key hinge-binding element.[10] Modifications to this group can drastically alter kinase binding affinity.

Scaffold PositionModification ExampleTargetBiological EffectReference
N1 IsopropylEnterovirusCrucial for antiviral activity[15]
C4 N-(2-pyridyl)carboxamideEnterovirusPotent activity against non-polio enteroviruses[16]
C6 Thiophen-2-ylEnterovirusHigh selectivity index[15]
C7 PhenylaminoCancer Cell LinesStrong cytotoxic activity[21]
Table 2: Example SAR Data for Pyrazolopyridine Derivatives.

Future Directions and Conclusion

The pyrazolopyridine scaffold is a testament to the power of privileged structures in drug discovery. Its proven success, particularly in the realm of kinase inhibition, has cemented its role in the modern medicinal chemist's toolkit. Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: As with all targeted therapies, acquired resistance is a major challenge. New generations of pyrazolopyridine inhibitors are being designed to be active against clinically relevant resistance mutations.[10][11]

  • Expanding Therapeutic Targets: While kinase inhibition is the mainstay, exploring the scaffold's potential against other target classes (e.g., epigenetic targets, GPCRs) remains a promising avenue.

  • Targeted Drug Delivery: Conjugating pyrazolopyridine warheads to antibodies or other delivery vehicles could enhance their therapeutic index and deliver them specifically to tumor tissues.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication.
  • Synthesis and Structure-Activity Relationship (SAR)
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Structure Activity Rel
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Examples of marketed pyrazolopyridine drugs.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for tre
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Structures of pyrazolopyridine‐pyridine scaffolds with promising anti‐PI3Kδ activity.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC - PubMed Central.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Archiv der Pharmazie.

Sources

The Pivotal Physicochemical Properties of Pyrazolopyridine Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Pyrazolopyridine boronic acids represent a confluence of two privileged scaffolds in medicinal chemistry: the purine-isosteric pyrazolopyridine core and the versatile boronic acid moiety. This convergence creates a class of molecules with immense potential for therapeutic intervention, particularly as enzyme inhibitors. However, realizing this potential is critically dependent on a deep understanding and strategic modulation of their physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physicochemical characteristics of pyrazolopyridine boronic acids, including acidity (pKa), lipophilicity (LogP/LogD), solubility, stability, and solid-state properties. By elucidating the causality behind experimental choices and providing actionable protocols, this document serves as a technical manual for harnessing the full potential of this promising compound class.

Introduction: A Synthesis of Opportunity

The pyrazolopyridine nucleus, a fused heterocyclic system, is structurally analogous to natural purines, allowing it to act as an antagonist in numerous biological pathways.[1][2] This mimicry has led to its incorporation into a multitude of biologically active agents, including anticancer and anti-inflammatory drugs.[1][3] Boronic acids, first synthesized in 1860, have become indispensable tools in organic chemistry and drug design.[4][5] Their utility stems from their unique electronic properties as Lewis acids and their role as key building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[6][7]

The combination of these two moieties into pyrazolopyridine boronic acids creates a powerful platform for drug discovery.[6][8] The pyrazolopyridine scaffold provides a vector for targeting specific enzymes, while the boronic acid functional group can act as a "warhead," forming reversible covalent interactions with key active site residues. The success of the boronic acid-containing drug Bortezomib (Velcade®) has demystified concerns about boron toxicity and spurred immense interest in this area.[4]

This guide moves beyond synthetic considerations to focus on the critical next step: the detailed physicochemical characterization that underpins the translation of a promising molecule into a viable drug candidate. Understanding these properties is not merely an academic exercise; it is the foundation upon which successful drug design, formulation, and clinical performance are built.

The Boronic Acid Equilibrium: A Foundation of Function

A central concept governing the behavior of all pyrazolopyridine boronic acids is the pH-dependent equilibrium between the neutral, trigonal planar (sp² hybridized) boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate species.[9] Boronic acids are predominantly Lewis acids; they accept a hydroxide ion from water rather than donating a proton directly.[4]

The pKa of the boronic acid is the pH at which the concentrations of the trigonal acid and tetrahedral boronate are equal. This equilibrium is fundamental as it dictates solubility, membrane permeability, and, most importantly, the mechanism of biological action. The tetrahedral boronate is often the species that interacts with serine or threonine residues in enzyme active sites.[9][10]

Boronic_Acid_Equilibrium cluster_0 Aqueous Solution B_acid Pyrazolopyridine-B(OH)₂ (Trigonal Planar, sp²) Neutral Lewis Acid B_boronate Pyrazolopyridine-B(OH)₃⁻ (Tetrahedral, sp³) Anionic Boronate B_acid->B_boronate + OH⁻ B_boronate->B_acid - OH⁻ caption pH-dependent equilibrium of boronic acid.

Caption: pH-dependent equilibrium of boronic acid.

Core Physicochemical Properties and Their Strategic Importance

Acidity (pKa): The Master Variable

The Lewis acidity of the boronic acid moiety is a critical parameter. Aryl boronic acids typically have pKa values in the range of 4-10.[4] This value is highly tunable; electron-withdrawing substituents on the aromatic system decrease the pKa (increase acidity), while electron-donating groups increase it.[4] For pyrazolopyridine boronic acids, the electronic character of the heterocyclic ring system directly modulates the pKa of the boronic acid. Furthermore, the pyrazolopyridine core itself contains basic nitrogen atoms that will be protonated at low pH, adding another layer of complexity and opportunity for tuning.

Field Insight: A lower pKa means the tetrahedral boronate forms at a lower pH. For enzyme inhibitors, matching the pKa to the physiological pH of the target compartment (e.g., pH ~7.4 in plasma, or lower in some tumor microenvironments) can be a key strategy to ensure the active species is present at the site of action.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a standard method for determining the pKa of an ionizable group that possesses a chromophore whose absorbance spectrum changes upon ionization.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).

  • Stock Solution: Prepare a concentrated stock solution of the pyrazolopyridine boronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: For each buffer, add a small, constant volume of the stock solution to a known volume of the buffer in a quartz cuvette to achieve a final concentration in the range of 10-50 µM. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pH.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the ionized and unionized species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable nonlinear regression model) to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Table 1: Representative pKa Values of Aryl and Heterocyclic Boronic Acids

CompoundSubstituentpKaReference
Phenylboronic acidH~8.9[11]
3-Nitrophenylboronic acid3-NO₂9.13[12]
3-Pyridylboronic acidN/A~4.0[11]
2-Pyridylboronic acidN/A3.86[13]

Note: Specific pKa data for a wide range of pyrazolopyridine boronic acids is not extensively published in a single source. The values for pyridyl boronic acids are provided as close structural analogs to illustrate the effect of a nitrogen-containing heterocycle.

Lipophilicity (LogP/LogD): The Key to Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • LogP: The partition coefficient of the neutral form of the molecule between octanol and water.

  • LogD: The distribution coefficient at a specific pH, which accounts for both neutral and ionized species. For an acidic compound like a boronic acid, LogD will decrease as the pH increases above the pKa because the charged boronate is more water-soluble.

Field Insight: For oral drugs, a balanced LogD at physiological pH (LogD₇.₄) is often sought (typically in the range of 1-3) to ensure sufficient aqueous solubility for dissolution and adequate lipid permeability for absorption across the gut wall. The ability to tune lipophilicity by adding substituents to the pyrazolopyridine core is a fundamental medicinal chemistry strategy.[14]

LogD_Concept cluster_phases Partitioning System Aq Aqueous Phase (pH dependent) [Drug_neutral] ⇌ [Drug_ionized] Oct Octanol Phase [Drug_neutral] Aq->Oct Partitioning of neutral form Rel LogD = f(LogP, pKa, pH) Oct->Aq caption LogD depends on LogP, pKa, and pH. Degradation_Pathways cluster_degradation Degradation Products Parent Pyrazolopyridine-B(OH)₂ Protodeboronated Pyrazolopyridine-H (Protodeboronation) Parent->Protodeboronated + H⁺ - B(OH)₃ Oxidized Pyrazolopyridine-OH (Oxidation) Parent->Oxidized + [O] caption Primary degradation pathways for boronic acids.

Caption: Primary degradation pathways for boronic acids.

Solid-State Properties: From Powder to Pill

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, and manufacturability. For pyrazolopyridine boronic acids, key considerations include:

  • Hydrogen Bonding: The B(OH)₂ group is an excellent hydrogen bond donor and acceptor, often leading to the formation of dimeric pairs in the crystal lattice.

  • π-Stacking: The planar aromatic pyrazolopyridine core can participate in π-π stacking interactions, which contribute to crystal lattice stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different solubilities and stabilities, making polymorph screening a critical step in drug development.

Field Insight: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional structure of a molecule and its arrangement in the crystal lattice. [15][16]This information is invaluable for understanding intermolecular interactions and can provide insights for rational drug design and formulation development.

A Guide to Analytical Characterization

A robust suite of analytical techniques is required to fully characterize these molecules and support drug development activities.

Table 3: Key Analytical Techniques for Pyrazolopyridine Boronic Acids

TechniqueApplicationKey Considerations & Causality
Reverse-Phase HPLC Purity, stability analysis, LogD determinationOn-column hydrolysis is a major challenge. Causality: The aqueous mobile phase can hydrolyze boronic esters (if used) or interact with the boronic acid. Solution: Using high pH (>12) mobile phases can stabilize certain boronate esters. [17][18]Aprotic diluents are essential for sample preparation. [18]
¹¹B NMR Spectroscopy Probing the boron centerProvides direct information on the hybridization state. Trigonal sp² boronic acids appear at ~28-34 ppm, while tetrahedral sp³ boronates are shifted upfield to ~3-9 ppm. [15][19]This is invaluable for studying pKa and interactions with diols.
¹H and ¹³C NMR Structural elucidationStandard for confirming the chemical structure of the organic scaffold.
Mass Spectrometry (MS) Molecular weight confirmationEssential for confirming identity and identifying metabolites or degradation products. [20]
Single-Crystal X-Ray Diffraction (SCXRD) Solid-state structure determinationProvides definitive proof of structure and reveals intermolecular interactions (hydrogen bonding, π-stacking) that govern physical properties. [15][21]

Conclusion: An Integrated Perspective for Success

The therapeutic promise of pyrazolopyridine boronic acids is inextricably linked to their physicochemical properties. A successful drug discovery program requires an integrated approach where these properties are measured early and iteratively optimized. Acidity (pKa) acts as a master variable, influencing lipophilicity (LogD), solubility, and the formation of the biologically active boronate species. Stability, particularly against protodeboronation and oxidation, dictates the molecule's viability as a drug. Finally, a thorough understanding of solid-state properties ensures that a potent compound can be developed into a stable and efficacious medicine. By embracing the principles and protocols outlined in this guide, researchers can more effectively navigate the complex but rewarding path of developing the next generation of pyrazolopyridine boronic acid therapeutics.

References

  • Title: Chemistry Of Boronic Esters Source: AA Blocks URL:[Link]
  • Title: Recent advances in self-healing polymers based on boronic/boronate ester bonds Source: RSC Publishing URL:[Link]
  • Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents Source: PubMed URL:[Link]
  • Title: Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers Source: PMC - NIH URL:[Link]
  • Title: The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids Source: PMC - NIH URL:[Link]
  • Title: Using visible light to tune boronic acid–ester equilibria Source: ChemRxiv URL:[Link]
  • Title: Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis Source: ACS Public
  • Title: Pyrazolo[1,5-A]pyridin-3-ylboronic acid Source: PubChem URL:[Link]
  • Title: The Role of Pyrazole Boronic Acids in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
  • Title: Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids Source: NIH URL:[Link]
  • Title: Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review Source: ResearchG
  • Title: The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing Source: Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL:[Link]
  • Title: Recent progress in the synthesis of pyridinylboronic acids and esters Source: Ark
  • Title: Pyrazolopyridine: An efficient pharmacophore in recent drug design and development Source: Wiley Online Library URL:[Link]
  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Title: X-ray crystal structure of 2a. Most hydrogen atoms on pyrazole and BBN...
  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PMC - NIH URL:[Link]
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL:[Link]
  • Title: A review on the medicinal importance of pyridine derivatives Source: ResearchG
  • Title: pK a values for boronic acids 1-7.
  • Title: Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines Source: MDPI URL:[Link]
  • Title: Tautomeric equilibria and binding selectivity of pyridineboronic acids Source: The Royal Society of Chemistry URL:[Link]
  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]
  • Title: Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt Source: PubMed URL:[Link]
  • Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL:[Link]
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]
  • Title: ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine Source: Wiley Online Library URL:[Link]
  • Title: Physicochemical Factors Affecting Biological Activity Source: Taylor & Francis URL:[Link]
  • Title: Strategies for the analysis of highly reactive pinacolboron
  • Title: Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis Source: LJMU Research Online URL:[Link]
  • Title: Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former Source: DiVA portal URL:[Link]
  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: MDPI URL:[Link]
  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: Prediction of toxicity risks and physicochemical properties of...
  • Title: Boronic acid Source: Wikipedia URL:[Link]
  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: ResearchG
  • Title: Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin Source: Wageningen University & Research URL:[Link]

Sources

The Enduring Enigma of the Vacant p-Orbital: A Technical Guide to the Lewis Acid Characteristics of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, aryl boronic acids represent a versatile class of reagents, most famously for their role in palladium-catalyzed cross-coupling reactions. However, to view them solely through the lens of the Suzuki-Miyaura reaction is to overlook a rich and expanding field of chemistry driven by their inherent Lewis acidic nature. The vacant p-orbital on the boron atom is not a passive spectator; it is an active participant in a diverse array of chemical transformations, from catalysis to molecular recognition. This guide provides an in-depth exploration of the Lewis acid characteristics of aryl boronic acids, offering both fundamental understanding and practical insights for their application in modern chemical research.

The Boron Center: An Electrophilic Heart

The foundation of the Lewis acidity of aryl boronic acids lies in the electronic configuration of the boron atom. With three valence electrons, boron in a triorganoborane exists in a trigonal planar geometry with sp² hybridization. This leaves a vacant p-orbital perpendicular to the plane of the molecule, rendering the boron atom electron-deficient and thus, a Lewis acid—an electron pair acceptor.[1][2] This intrinsic electrophilicity is the driving force behind the diverse reactivity of aryl boronic acids.

The Lewis acidity of an aryl boronic acid is not static; it is tunable. The nature of the aryl substituent plays a crucial role in modulating the electron density at the boron center. Electron-withdrawing groups on the aryl ring enhance the Lewis acidity by further delocalizing electron density away from the boron atom, making it a stronger electron acceptor. Conversely, electron-donating groups decrease the Lewis acidity. This principle is elegantly demonstrated in catalysis, where electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, often exhibit superior catalytic activity.[3][4]

The interaction of a boronic acid with a Lewis base (a nucleophile) leads to a change in the hybridization of the boron atom from sp² to sp³, forming a tetrahedral boronate species. This reversible interaction is fundamental to many of the applications discussed in this guide.[5]

Aryl Boronic Acids as Lewis Acid Catalysts: Harnessing Electrophilicity for Synthesis

The application of aryl boronic acids as catalysts in organic synthesis is a rapidly growing field, offering mild and often environmentally benign alternatives to traditional metal-based Lewis acids.[6] Their catalytic activity generally relies on the activation of substrates through coordination to the Lewis acidic boron center.

Dehydrative Condensations: Amide and Ester Bond Formation

One of the most significant applications of aryl boronic acid catalysis is in the direct dehydrative condensation of carboxylic acids with amines or alcohols to form amides and esters, respectively.[1][7] This transformation, which liberates water as the only byproduct, is highly atom-economical. The catalytic cycle is believed to involve the activation of the carboxylic acid through the formation of an acyloxyboronic acid intermediate. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine or alcohol.[6]

Amide_Formation

Bifunctional boronic acids, particularly those with an ortho-substituent capable of intramolecular coordination, have shown remarkable efficacy in these reactions.[1] The ortho-substituent can act as a Lewis base, further activating the boronic acid or participating in the proton transfer steps of the catalytic cycle.

Activation of Carbonyls and Alcohols

Aryl boronic acids can catalyze a variety of reactions involving carbonyl compounds and alcohols.[6] By coordinating to the oxygen atom of a carbonyl group, the boronic acid increases its electrophilicity, facilitating reactions such as cycloadditions (e.g., Diels-Alder reactions) and condensations.[6]

In the case of alcohols, particularly benzylic and allylic alcohols, aryl boronic acids can promote dehydrative C-O and C-C bond formation.[4] Mechanistic studies suggest that in some cases, the boronic acid, in concert with a co-catalyst like oxalic acid, can generate a potent Brønsted acid in situ, which then facilitates the reaction via an S_N_1-type pathway.[4]

Molecular Recognition and Sensing: The Reversible Covalent Bond

The ability of aryl boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their use in molecular sensing, particularly for carbohydrates.[5][8][9] This interaction leads to the formation of five- or six-membered cyclic boronate esters.[5] The equilibrium of this reaction is highly dependent on the pH of the medium, the structure of the diol, and the Lewis acidity of the boronic acid.[10]

This principle has been ingeniously exploited in the design of fluorescent sensors. By attaching a fluorophore to the aryl backbone of the boronic acid, the binding event with a diol can be transduced into a change in the fluorescence signal. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation. These sensors have found applications in the detection of glucose, fructose, and other biologically important carbohydrates.[8][9]

Boronic_Acid_Sensing

Quantifying Lewis Acidity: Experimental and Computational Approaches

A quantitative understanding of the Lewis acidity of aryl boronic acids is crucial for rational catalyst design and for predicting their behavior in various applications. Several methods have been developed to assess their Lewis acidity.

The Gutmann-Beckett Method

An established experimental technique for determining Lewis acidity is the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy.[11] In this method, the Lewis acid is complexed with a probe Lewis base, typically triethylphosphine oxide (Et₃PO). The change in the ³¹P NMR chemical shift of Et₃PO upon complexation is directly proportional to the strength of the Lewis acid. The resulting value is known as the acceptor number (AN).[11]

Fluoride Ion Affinity (FIA)

Another experimental approach involves measuring the affinity of the boronic acid for fluoride ions. The strength of the B-F bond formed is a good indicator of the Lewis acidity of the boron center.[11]

Computational Methods

In recent years, computational methods have become increasingly valuable for predicting and understanding the Lewis acidity of organoboron compounds.[12] One common approach is the calculation of the ammonia affinity (AA), which is the computed enthalpy change for the reaction of the boronic acid with ammonia in the gas phase.[13] Other computational parameters, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the global electrophilicity index (GEI), can also provide insights into Lewis acidity.[12]

Method Principle Output Reference
Gutmann-Beckett³¹P NMR shift of Et₃PO upon complexationAcceptor Number (AN)[11]
Fluoride Ion AffinityMeasures the strength of the B-F bondFIA value[11]
Ammonia Affinity (Computational)Calculated enthalpy change of reaction with NH₃AA value (kJ/mol)[13]
LUMO Energy (Computational)Energy of the lowest unoccupied molecular orbitalEnergy value (eV)[12]

Table 1: Common methods for the determination of Lewis acidity of aryl boronic acids.

Experimental Protocols

Protocol for a Generic Aryl Boronic Acid-Catalyzed Amidation

Disclaimer: This is a general protocol and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the aryl boronic acid catalyst (e.g., 2-iodophenylboronic acid, 5-10 mol%).

  • Solvent and Dehydration: Add a suitable solvent (e.g., toluene, xylene, 0.5 M) and molecular sieves (3 Å or 4 Å, activated) to remove the water formed during the reaction.[1][7]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the molecular sieves. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Amidation_Protocol

Conclusion and Future Outlook

The Lewis acid characteristics of aryl boronic acids have propelled them from being mere building blocks in cross-coupling reactions to versatile catalysts and sensing elements in their own right. The ability to fine-tune their electronic and steric properties through rational design of the aryl substituent offers immense opportunities for the development of new and improved catalytic systems and molecular sensors. As our understanding of the subtleties of their Lewis acidity deepens, we can expect to see even more innovative applications of these remarkable compounds in fields ranging from drug discovery and materials science to diagnostics and beyond. The enigma of the vacant p-orbital continues to be a source of inspiration for chemists, promising a future rich with new discoveries.

References

  • Emergent Organoboron Acid Catalysts. (n.d.). National Institutes of Health (NIH).
  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently - A Short Review. Nachrichten aus der Chemie, 67(5), 51-54.
  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51–54.
  • Boronic acid. (n.d.). In Wikipedia.
  • Spitler, E. L., Giovino, M. R., White, S. L., & Dichtel, W. R. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2(8), 1588-1593.
  • Various methods for evaluating Lewis acidity of organoboronic acid derivatives. (n.d.).
  • Boronic Acid Catalysis for Diol Activation under Lewis Base Promotion: Site-Selective Propargylation of Carbohydrates. (2025). ACS Publications.
  • Bousselat, A., Rouden, J., et al. (2024). From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. The Journal of Organic Chemistry.
  • Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. (2021). MDPI.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters.
  • Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. (2025). ResearchGate.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(9).
  • Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. (2024). ACS Publications.
  • Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. (n.d.). ResearchGate.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Institutes of Health (NIH).
  • The organoboron compounds: their Lewis acidity and catalytic activity: Catalysis Reviews. (n.d.).
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Lirias.
  • Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate.
  • Fang, H., & Oestreich, M. (2020). Defunctionalisation catalysed by boron Lewis acids. Chemical Science, 11(46), 12604-12615.
  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
  • Recent development of boronic acid-based fluorescent sensors. (n.d.). PubMed Central.
  • A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. (n.d.).
  • Water-soluble fluorescent chemosensor for sorbitol based on a dicationic diboronic receptor. Crystal structure and spectroscopic studies. (2023). RSC Publishing.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
  • Synthetic applications of arylboronic acid via an aryl radical transfer pathway. (n.d.). Organic & Biomolecular Chemistry.

Sources

Introduction: The Significance of Tautomerism in Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 1H-Pyrazolo[3,4-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism of 1H-pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] Drawing upon established experimental data and computational studies, this document will delve into the structural nuances, the equilibrium between tautomeric forms, and the analytical methodologies used for their characterization. The content is structured to offer field-proven insights and self-validating protocols, ensuring a blend of theoretical understanding and practical application.

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[2] Their structural similarity to purine bases has made them a privileged scaffold in drug discovery, with applications as anticancer, anti-inflammatory, and antiviral agents, as well as kinase inhibitors.[2][3][4][5][6]

A critical aspect of the chemistry of these compounds, particularly those unsubstituted on the pyrazole nitrogen, is their existence as a mixture of tautomers. Tautomers are structural isomers that readily interconvert, most commonly through proton migration.[7] This phenomenon has a profound impact on a molecule's physicochemical properties, including its stability, solubility, and, crucially, its biological activity.[7] Understanding and controlling tautomeric equilibria is therefore paramount in the design and development of new therapeutics.[7][8]

For 1H-pyrazolo[3,4-b]pyridines, the primary tautomeric equilibrium exists between the 1H- and 2H-isomers, as depicted below.[1][2]

Figure 1: General tautomeric equilibrium between 1H- and 2H-pyrazolo[3,4-b]pyridines.

Relative Stability and Influencing Factors

Extensive research, including computational modeling, has demonstrated that the 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable than the 2H-isomer.[1] AM1 calculations have shown a significant energy difference, favoring the 1H-form by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1] This inherent stability preference is a key determinant of the tautomeric landscape.

However, the position of the tautomeric equilibrium is not static and can be influenced by several factors:

  • Substituent Effects: The electronic nature and position of substituents on the heterocyclic core can modulate the relative stability of the tautomers. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring system, thereby influencing the acidity of the N-H protons and the stability of the resulting conjugate bases.[9][10] For instance, in some cases, the 2-NH tautomer is favored when the pyridine ring is a tetrahydropyridone.[1]

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds play a crucial role in stabilizing one tautomer over another.[8] Polar solvents can preferentially solvate the more polar tautomer, shifting the equilibrium.[8] The study of tautomerism in various polar and nonpolar solvents using spectroscopic methods has been instrumental in understanding these interactions.[11]

  • π-Electron Delocalization: The extent of π-electron delocalization, which contributes to the aromaticity and overall stability of the molecule, is a fundamental factor governing tautomeric preferences.[12] The tautomer with a more stabilized aromatic system is generally favored.

Experimental and Computational Characterization of Tautomers

A combination of experimental techniques and computational methods is employed to unequivocally identify and quantify the tautomeric forms of pyrazolo[3,4-b]pyridines.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[8] Key parameters used for tautomer identification include:

  • Chemical Shifts: The chemical shifts of protons and carbons, particularly those in the vicinity of the pyrazole nitrogen atoms, are sensitive to the tautomeric form.[13]

  • Coupling Constants: Heteronuclear coupling constants, such as ¹H-¹³C and ¹H-¹⁵N, provide valuable information about the connectivity and electronic environment, aiding in the differentiation of isomers.[13]

  • Variable Temperature Studies: Analyzing NMR spectra at different temperatures can provide insights into the dynamics of the tautomeric equilibrium.[13]

UV-Vis Spectroscopy: Electronic absorption and emission spectroscopies are used to study tautomerism, especially in different solvent environments.[11] The distinct electronic transitions of each tautomer can often be resolved, allowing for the determination of their relative populations.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][14][15] This technique has been crucial in confirming the predominance of the 1H-tautomer in many crystalline pyrazolo[3,4-b]pyridine derivatives. It is important to note that the tautomeric form in the solid state may not be the same as the dominant form in solution.[7]

Computational Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[15] These methods can calculate the Gibbs free energies of the different forms, providing a quantitative measure of their equilibrium populations.[16] Molecular docking and molecular dynamics simulations are also employed to understand how different tautomers interact with biological targets, which is critical for drug design.[17][18]

Methodologies and Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazolo[3,4-b]pyridine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric ratio.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. Note the chemical shifts and multiplicities of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is essential for observing the chemical shifts of the carbon atoms in the heterocyclic core.

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning the structure and differentiating between tautomers.[19]

    • ¹H-¹⁵N HMBC: If isotopically enriched samples are available or with sensitive cryoprobes, this experiment can directly probe the nitrogen environment.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 213 K).[13] Changes in the relative integrals of signals corresponding to the different tautomers can be used to determine thermodynamic parameters.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. Use the chemical shifts and coupling constants to assign the predominant tautomeric form based on established literature values and computational predictions.[20]

NMR_Workflow start Sample Preparation (Deuterated Solvent) h_nmr 1D ¹H NMR Acquisition start->h_nmr c_nmr 1D ¹³C NMR Acquisition start->c_nmr two_d_nmr 2D NMR Experiments (HSQC, HMBC) h_nmr->two_d_nmr c_nmr->two_d_nmr vt_nmr Variable Temperature NMR two_d_nmr->vt_nmr analysis Data Analysis (Integration, Assignment) vt_nmr->analysis result Tautomer Ratio & Structure Confirmation analysis->result

Figure 2: Experimental workflow for NMR analysis of tautomeric equilibrium.

Protocol for Computational Prediction of Tautomer Stability
  • Structure Generation: Draw the 3D structures of all possible tautomers (1H- and 2H-isomers) using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

  • Solvation Modeling: To account for solvent effects, perform single-point energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired solvent. The relative Gibbs free energies (ΔG) will determine the predicted equilibrium constant and the tautomer populations.

  • Analysis: Compare the calculated energies to identify the most stable tautomer. The results can be used to support the interpretation of experimental data.

Computational_Workflow start Generate Tautomer Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation Modeling (PCM) freq_calc->solvation gibbs Gibbs Free Energy Calculation solvation->gibbs analysis Analyze Relative Energies and Predict Ratio gibbs->analysis result Predicted Stable Tautomer analysis->result

Figure 3: Workflow for computational prediction of tautomer stability.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazolo[3,4-b]pyridine derivative can significantly influence its interaction with a biological target.[7] For instance, the N(1)-H of the pyrazolopyridine moiety has been shown to be crucial for hydrogen bonding interactions within the kinase domain of FGFR1.[21] Consequently, N-methylation, which locks the tautomeric form, can lead to a complete loss of activity.[21]

Therefore, a thorough understanding and characterization of the tautomeric forms are essential for:

  • Structure-Activity Relationship (SAR) Studies: To correctly interpret SAR data and make informed decisions during lead optimization.[4]

  • Pharmacokinetic Properties: Tautomerism can affect properties like solubility and membrane permeability, which are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

  • Intellectual Property: Defining the specific tautomeric form can be important for patent claims.

Conclusion

The tautomerism of 1H-pyrazolo[3,4-b]pyridines is a multifaceted phenomenon with significant implications for their application in drug discovery. While the 1H-tautomer is generally favored, the equilibrium can be influenced by substituents and the surrounding environment. A combined approach of high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling is essential for the comprehensive characterization of these systems. For researchers in the field, a deep understanding of the principles and methodologies outlined in this guide is crucial for the successful design and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • De la Cruz, P., et al. (2020).
  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
  • Kowalska, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4945. [Link]
  • Taylor, E. C., & McKillop, A. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Advances in Heterocyclic Chemistry, 38, 1-73. [Link]
  • Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. [Link]
  • Zaitsev, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 828. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 1. [Link]
  • Langer, T., & Wolber, G. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(8), 837-840. [Link]
  • Various Authors. (2025). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and...
  • Gancia, E., et al. (2006). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. Tetrahedron, 62(46), 10751-10759. [Link]
  • Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
  • Various Authors. (2022). The X-ray crystallographic structure determined for 3v.
  • Ihlenfeldt, W. D., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1973-1984. [Link]
  • Krygowski, T. M., & Cyranski, M. K. (2001). Tautomeric Equilibria in Relation to Pi-Electron Delocalization. Chemical Reviews, 101(5), 1385-1419. [Link]
  • Various Authors. (2022). Experimental and pK prediction aspects of tautomerism of drug-like molecules.
  • Various Authors. (2015). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • Oziminski, W. P., & Dobrowolski, J. C. (2021).
  • da Silva, J. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373300. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 843-851. [Link]
  • Zapotoczny, S., et al. (2003). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 107(42), 8834-8841. [Link]
  • Aytac, S. P., et al. (2013). Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1731-1742. [Link]
  • Various Authors. (2014). Effect of substituents on absorption and fluorescence properties of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines.
  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. [Link]
  • Ren, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 590-594. [Link]
  • Giraud, F., et al. (2007). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 45(10), 835-840. [Link]
  • Various Authors. (2021). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 26(21), 6489. [Link]
  • Various Authors. (2008). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. [Link]
  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with a unique arrangement of hydrogen bond donors and acceptors, makes it an ideal framework for designing molecules that can selectively interact with a variety of biological targets. Indeed, derivatives of this scaffold have shown promise as potent inhibitors of kinases, such as TANK-binding kinase 1 (TBK1), and are being explored for their therapeutic potential in oncology and immunology.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5] Its development has revolutionized the way complex organic molecules are synthesized, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. This application note provides a detailed guide to the successful application of the Suzuki-Miyaura coupling using (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid, a key building block for accessing novel chemical matter.

Understanding the Reaction: The Catalytic Cycle and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation BoronicAcid R²B(OH)₂ Base Base (e.g., OH⁻) ActivatedBoronate [R²B(OH)₃]⁻ Transmetalation Transmetalation ActivatedBoronate->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Challenges with Heteroaryl Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those containing nitrogen, can present unique challenges:

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of the corresponding unfunctionalized heterocycle and reducing the yield of the desired coupled product. This is particularly prevalent with electron-deficient or unstable heteroaryl boronic acids.[6]

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrazolopyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[4][7]

  • N-H Acidity: The acidic N-H proton of the pyrazole ring can react with the base, potentially complicating the reaction stoichiometry and influencing the electronic properties of the boronic acid. Couplings with N-unprotected heterocycles can sometimes be challenging.[4][7]

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (silica gel, solvents for chromatography)

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Degas Solvents) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring (e.g., 80-100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Preparation:

    • To a flame-dried Schlenk flask or reaction vial, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents, e.g., K₃PO₄).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%, e.g., Pd(PPh₃)₄).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling with this compound can be highly dependent on the choice of reaction parameters. The following table provides guidance on selecting and optimizing these conditions.

ParameterOptionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a good starting point for many couplings. For more challenging substrates, particularly aryl chlorides, or when dealing with N-heterocycles that can inhibit the catalyst, more advanced catalyst systems like PdCl₂(dppf) or those based on Buchwald-Hartwig ligands (SPhos, XPhos ) can be more effective.[4][7]
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃K₃PO₄ is often a good choice for heteroaryl couplings as it is a moderately strong, non-nucleophilic base. Cs₂CO₃ can be more effective for difficult couplings but is also more expensive. The choice of base can influence the rate of transmetalation and minimize side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used. 1,4-Dioxane/H₂O is a common and effective system. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Temperature 60-110 °CHigher temperatures generally increase the reaction rate but can also promote decomposition of the boronic acid (protodeboronation).[6] It is often best to start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish.
Boronic Acid Stability Use of boronic esters (e.g., pinacol ester)For particularly unstable boronic acids, using the corresponding boronate ester (e.g., the pinacol ester) can be beneficial.[6] These are often more stable to protodeboronation and can release the boronic acid slowly in situ.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient degassing, wrong choice of base/solvent.Ensure the palladium catalyst is active. Use freshly opened or properly stored reagents. Thoroughly degas all solvents. Screen different bases and solvent systems.
Protodeboronation Boronic acid instability, prolonged reaction time at high temperature.Use a milder base or lower the reaction temperature. Consider using the corresponding pinacol boronate ester of the pyrazolopyridine. Minimize the reaction time once the starting material is consumed.
Homocoupling Presence of oxygen, decomposition of the boronic acid.Ensure the reaction is performed under a strict inert atmosphere. Degas solvents thoroughly. Use a slight excess of the boronic acid.
Difficult Purification Co-elution of byproducts with the desired product.Optimize the reaction to minimize byproduct formation. Try different solvent systems for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel and medicinally relevant compounds. By understanding the reaction mechanism, carefully selecting the reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully employ this versatile reaction to accelerate their drug discovery and materials science programs. The protocols and insights provided in this application note serve as a comprehensive guide to achieving high yields and purity for this important transformation.

References

  • Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(40), 16048–16051. [Link]
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(40), 16048–16051. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • Abdel-Wahab, B. F., et al. (2022).
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546–1562. [Link]
  • Reddy, B. V. S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883–34894. [Link]
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction [Video]. [Link]
  • National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazolopyridine Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] This fused pyrazole and pyridine ring system exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The synthesis of functionalized pyrazolopyridines is therefore of significant interest to researchers in drug development. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of pyrazolopyridine boronic acids with various aryl and heteroaryl halides.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[4][6] However, challenges can arise, particularly when dealing with heteroaromatic substrates like pyrazolopyridines. These can include catalyst inhibition by the nitrogen atoms of the pyridine ring and protodeboronation of the boronic acid.[7][8] This guide will address these challenges and provide robust protocols to ensure successful and reproducible cross-coupling reactions.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X) to form a Pd(II) intermediate.[4][9]

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biorg R¹-Pd(II)Ln-R² Transmetalation->PdII_Biorg RedElim Reductive Elimination PdII_Biorg->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product Product Release ArylHalide Aryl/Heteroaryl Halide (R¹-X) ArylHalide->OxAdd Enters Cycle BoronicAcid Pyrazolopyridine Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Activated by Base Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Pyrazolopyridine boronic acidHigh purity, store under inert atmosphere
Aryl/Heteroaryl halideHigh purity
Palladium catalyste.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand (if required)e.g., SPhos, XPhos, P(t-Bu)₃
Basee.g., K₂CO₃, K₃PO₄, Cs₂CO₃
SolventAnhydrous and degassed (e.g., 1,4-dioxane, toluene, DMF)
Schlenk flask or microwave vialFlame-dried before use
Magnetic stirrer and hotplate
Inert gas supplyArgon or Nitrogen
Standard glasswareSyringes, needles, septa
Purification suppliesSilica gel for column chromatography, TLC plates
General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a pyrazolopyridine boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow Experimental Workflow start Start reagent_prep Reagent Preparation: - Weigh pyrazolopyridine boronic acid, aryl halide, base, catalyst, and ligand. start->reagent_prep reaction_setup Reaction Setup: - Add solids to a flame-dried Schlenk flask. - Seal with a septum. reagent_prep->reaction_setup inert_atmosphere Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). reaction_setup->inert_atmosphere solvent_addition Solvent Addition: - Add degassed solvent via syringe. inert_atmosphere->solvent_addition reaction Reaction: - Heat to desired temperature with stirring. solvent_addition->reaction monitoring Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring workup Workup: - Cool to room temperature. - Quench and extract with organic solvent. monitoring->workup Upon completion purification Purification: - Dry organic layer. - Concentrate and purify by column chromatography. workup->purification characterization Characterization: - Analyze the final product (NMR, MS). purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazolopyridine boronic acid (1.0 mmol), the aryl halide (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and any additional ligand if required.[7][10]

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[7][11]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]

Microwave-Assisted Protocol

Microwave irradiation can significantly accelerate reaction times and improve yields for Suzuki couplings.[12][13]

  • Reaction Setup: In a 10 mL microwave reactor vial containing a magnetic stir bar, combine the pyrazolopyridine boronic acid (0.5 mmol), the aryl halide (0.6 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[10][13]

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v).[10]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-150 °C for 10-30 minutes with stirring.[10]

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inefficient ligand- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Screen different ligands (e.g., Buchwald-type ligands for challenging couplings).[14]- Use a stronger base like K₃PO₄ or CsF.[7]- Increase the reaction temperature.
Protodeboronation - Presence of excess water- Base-promoted decomposition- High reaction temperature- Use anhydrous solvents and reagents.[7]- Consider using boronic esters (e.g., pinacol esters) which are more stable.[7][11]- Use a milder base such as KF or CsF.[7]- Lower the reaction temperature.[7]
Homocoupling of boronic acid - Presence of oxygen- Certain palladium catalysts- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[11]- Screen different palladium catalysts.
Catalyst deactivation - Coordination of pyridine nitrogen to palladium- Use a ligand that can displace the pyridine nitrogen from the palladium center.- Consider using a different palladium precatalyst.[15]

Conclusion

The palladium-catalyzed cross-coupling of pyrazolopyridine boronic acids is a robust and highly effective method for the synthesis of a diverse range of functionalized pyrazolopyridine derivatives. By carefully selecting the reaction components and conditions, researchers can overcome common challenges such as protodeboronation and catalyst inhibition to achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrazolopyridine-based compounds for drug discovery and development.

References

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF - ResearchG
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Examples of drugs based on pyrazolopyridine derivatives.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Suzuki Coupling - Organic Chemistry Portal
  • Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - American Chemical Society
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O - The Royal Society of Chemistry
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids - Benchchem
  • Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity - ResearchG
  • Masking Boronic Acids for Suzuki Coupling - YouTube
  • Suzuki reaction - Wikipedia
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI

Sources

Application Notes and Protocols for Suzuki Coupling using (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold prominently featured in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the C-C bond formation, enabling the derivatization of this key heterocycle.[1] This application note provides a detailed protocol for the Suzuki coupling of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid with various aryl and heteroaryl halides, offering researchers a robust starting point for their synthetic endeavors.

The primary challenge in the Suzuki coupling of nitrogen-rich heterocycles, such as pyrazolopyridines, lies in the potential for the nitrogen lone pairs to coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[2] Therefore, the selection of an appropriate catalyst system, including the palladium source and ligand, is critical for achieving high yields and reaction efficiency. Furthermore, heteroaryl boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond, particularly under harsh basic conditions.[3] This protocol addresses these challenges through the careful selection of reagents and reaction parameters. For enhanced stability and handling, the use of the pinacol ester of this compound is also a viable and often preferred strategy.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Ar'-B(OR)₂ Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Transmetalation activates Boronic_Acid (1H-Pyrazolo[3,4-B]pyridin-5-YL)B(OH)₂ Boronic_Acid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is designed as a general starting point and may require optimization depending on the specific aryl or heteroaryl halide used.

Reagents and Materials
Reagent/MaterialRecommended GradeSupplierNotes
This compound or its pinacol ester>95%Commercially availableThe pinacol ester is often more stable.
Aryl/Heteroaryl Halide>97%Commercially availableBromides and iodides are generally more reactive than chlorides.
Palladium CatalystSee Table 2Commercially availableChoice of catalyst is crucial.
BaseAnhydrousCommercially availableEnsure the base is finely powdered.
SolventAnhydrous, degassedCommercially availableDioxane/water mixtures are common.
Reaction VesselSchlenk tube or microwave vial---Must allow for an inert atmosphere.
Inert GasArgon or Nitrogen---High purity is recommended.
Optimized Reaction Conditions
ParameterRecommended ConditionRange for Optimization
Boronic Acid 1.2 equivalents1.1 - 1.5 equivalents
Aryl Halide 1.0 equivalent (limiting reagent)---
Palladium Catalyst 2-5 mol%1 - 10 mol%
Base 2.0 equivalents1.5 - 3.0 equivalents
Solvent Dioxane/H₂O (4:1 to 10:1)Other ethereal solvents can be explored.
Concentration 0.1 M0.05 - 0.2 M
Temperature 80-100 °C60 - 120 °C (conventional heating) or up to 150 °C (microwave)
Reaction Time 4-16 hoursMonitor by TLC or LC-MS
Recommended Catalyst and Base Combinations
CatalystLigandBaseNotes and References
Pd₂(dba)₃XPhosK₃PO₄A robust system for challenging nitrogen-containing heterocycles.[2]
Pd(OAc)₂SPhosK₃PO₄Another effective Buchwald-type ligand for this class of substrates.[2]
PdCl₂(dppf)dppfCs₂CO₃A common and effective catalyst system for pyrazolopyridines.[1][6][7]
Pd(PPh₃)₄PPh₃K₂CO₃A classical catalyst, may require higher temperatures and longer reaction times.[8]
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) and the degassed solvent system (e.g., dioxane/water).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature, or consider switching to microwave heating.
Significant Protodeboronation Base is too strong or aqueous conditions are too harshUse a milder base like K₃PO₄ or KF. Consider using anhydrous conditions or the pinacol ester of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and maintain a strict inert atmosphere.
Poor Solubility of Reagents Inappropriate solvent systemTry a different solvent or solvent mixture (e.g., DMF, toluene). For anhydrous reactions, the use of a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[3]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 5-aryl-1H-pyrazolo[3,4-b]pyridines. The success of this reaction is highly dependent on the judicious choice of catalyst, base, and reaction conditions to overcome the inherent challenges associated with nitrogen-containing heterocycles. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable transformation in their synthetic campaigns.

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. URL
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Publishing. URL
  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester. CymitQuimica. URL
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. URL
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. URL
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL
  • (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. URL
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry. URL
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Suzuki cross-coupling reaction. YouTube. URL
  • Suzuki Coupling. Organic Chemistry Portal. URL
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. URL
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. URL
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. URL

Sources

Synthesis of biaryl compounds using (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid

Introduction: The Convergence of Privileged Scaffolds

The biaryl motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[1] Its prevalence is due to the unique conformational properties and the rich, three-dimensional chemical space that the biaryl unit can explore, enabling precise interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds to construct these vital structures, celebrated for its mild conditions, broad functional group tolerance, and high yields.[2][3][4]

Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged pharmacophore."[5] This fused heterocyclic system, combining the features of both pyrazole and pyridine, is found in molecules with potent and diverse biological activities, including kinase inhibition, antimicrobial effects, and neuroprotection.[5][6][7]

This guide provides a comprehensive protocol for the synthesis of novel biaryl compounds by leveraging the power of the Suzuki-Miyaura reaction to couple this compound with a variety of aryl halides. By uniting these two critical structural motifs, researchers can rapidly access diverse libraries of complex molecules with significant potential for drug discovery and development programs.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The remarkable efficacy of the Suzuki-Miyaura coupling is rooted in a well-understood palladium-based catalytic cycle. A grasp of this mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization of the reaction. The cycle proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][8]

  • Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a new, square-planar Pd(II) intermediate. This step formally oxidizes the palladium center from the 0 to the +2 state.

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The boronic acid (or its more stable ester derivative) is first activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species. This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, resulting in a di-organopalladium(II) intermediate.[9] The choice of base is critical to facilitate this step without degrading the starting materials.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[2][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) pd2_trans->product Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd2_oxidative boronic_acid Ar²-B(OR)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Reagent Profile: this compound Pinacol Ester

While the free boronic acid can be used, it is often more practical and reliable to employ its pinacol ester derivative, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine.

  • Enhanced Stability: The pinacol ester protects the boronic acid moiety from premature decomposition pathways, most notably protodeboronation, where a proton source cleaves the C-B bond.[8] This provides a significantly longer shelf-life and more consistent reactivity.

  • Improved Solubility: The pinacol ester is generally more soluble in the organic solvents typically used for cross-coupling reactions compared to the free boronic acid.[10]

  • Handling: It is a crystalline solid that is easier to handle, weigh, and dispense accurately.

Field-Proven Insight: Heterocyclic boronic acids, especially those containing Lewis basic nitrogen atoms like pyrazolopyridines, can present unique challenges. The nitrogen atoms can potentially coordinate to the palladium center, inhibiting catalytic activity.[11] Therefore, the choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the desired catalytic turnover and prevent catalyst deactivation.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound pinacol ester.

Materials and Reagents
ReagentCAS NumberSuggested GradeSupplier Example
Aryl Bromide (Ar-Br)Varies>98%Sigma-Aldrich
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine1093819-50-1>97%Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Catalyst GradeStrem Chemicals
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8>98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)534-17-8Anhydrous, >99%Acros Organics
1,4-Dioxane123-91-1AnhydrousAcros Organics
Deionized Water7732-18-5Degassed-
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Reagent GradeFisher
Silica Gel7631-86-9230-400 meshSiliCycle
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry reaction vessel under vacuum inert Backfill with Argon/N₂ start->inert add_solids Add Ar-Br, Boronic Ester, & Cs₂CO₃ inert->add_solids add_solvents Add Dioxane & Water add_solids->add_solvents degas Degas mixture (3x Vacuum/Argon cycles) add_solvents->degas add_catalyst Add Pd(OAc)₂ & dppf degas->add_catalyst heat Heat to 100 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Dilute with EtOAc & Water cool->quench extract Extract aqueous layer with EtOAc (3x) quench->extract wash Wash combined organics with Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter & Concentrate dry->filter purify Purify via Column Chromatography filter->purify end Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask. Seal the flask with a rubber septum, and flame-dry the apparatus under high vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup.

  • Addition of Solids: To the flask, add the aryl bromide (0.50 mmol, 1.0 equiv), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (0.60 mmol, 1.2 equiv), and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) and deionized water (1.0 mL) via syringe.

  • Degassing: Purge the resulting suspension by bubbling argon through the mixture for 15-20 minutes. Causality Check: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

  • Catalyst Addition: To the degassed mixture, quickly add Palladium(II) Acetate (0.025 mmol, 5 mol%) and dppf (0.025 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).

  • Workup:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL). Trustworthiness Check: The brine wash helps to remove residual water and some inorganic impurities.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.

Expected Results & Characterization

The described protocol is robust and applicable to a wide range of aryl and heteroaryl halides. Yields are typically moderate to excellent, contingent on the electronic and steric properties of the coupling partner.

Representative Scope
EntryAryl Halide PartnerProductExpected Yield
14-Bromoanisole5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine85-95%
21-Bromo-4-(trifluoromethyl)benzene5-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine70-85%
32-Bromotoluene5-(o-tolyl)-1H-pyrazolo[3,4-b]pyridine60-75%
43-Bromopyridine5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine50-70%
(Yields are illustrative and based on literature precedents; actual results may vary)[13][14]
Product Characterization

The identity and purity of the final biaryl compound must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and determine purity.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Ineffective base.1. Ensure thorough degassing; use fresh catalyst.2. Use anhydrous solvents; flame-dry glassware properly.3. Try a stronger base like K₃PO₄ or an alternative like KF.
Protodeboronation of Boronic Ester 1. Presence of acidic impurities.2. Prolonged reaction time at high temperature.1. Use purified starting materials.2. Monitor reaction closely and stop once complete; consider a lower temperature.
Homocoupling of Aryl Halide 1. Reaction temperature is too high.2. Water content is not optimal.1. Lower the reaction temperature to 80-90 °C.2. Ensure the correct solvent ratio (e.g., 3:1 or 4:1 dioxane:water).
Difficult Purification 1. Residual palladium catalyst.2. Closely-eluting byproducts.1. Filter the crude product through a small plug of Celite® before concentration.2. Optimize chromatography conditions (different solvent system, gradient).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Urvashi, et al. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances.
  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Ali, A., et al. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules.
  • CymitQuimica. 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester.
  • Asati, V., & Mahapatra, D. K. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Archiv der Pharmazie.
  • Das, P., et al. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Eldehna, W. M., et al. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. ACS Chemical Neuroscience.
  • Roy, D., & Gribble, G. W. Expanding chemical space by para-C−H arylation of arenes.

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolopyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond.[1] These enzymes catalyze the phosphorylation of substrate proteins, a fundamental mechanism that, when dysregulated, can drive the hallmarks of cancer.[1] A significant portion of kinase inhibitor drug discovery has focused on small molecules that compete with ATP for binding in the kinase's active site.[1][2]

Within this competitive landscape, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core.[1] Its structural resemblance to the adenine portion of ATP allows it to act as a bioisostere, effectively occupying the hinge region of the kinase ATP binding pocket.[1][2] This interaction is crucial for potent inhibition. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, offers a compelling combination of a hydrogen bond donor and acceptor, facilitating the formation of two strong hydrogen bonds with the kinase hinge, thereby anchoring the inhibitor in the active site.[1] The versatility of this scaffold, with multiple positions available for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the design of targeted therapies.[3]

This guide provides an in-depth look at the application of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid and its pinacol ester as a key building block in the synthesis of pyrazolopyridine-based kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the biological implications of the resulting compounds.

The Key Reagent: this compound and its Pinacol Ester

The strategic introduction of aryl or heteroaryl moieties at the C5 position of the pyrazolopyridine core is a common approach to enhance inhibitor potency and modulate selectivity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for achieving this C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups.[4][5][6] this compound is the key nucleophilic partner in this reaction.

In practice, the pinacol ester of the boronic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine , is often preferred for its enhanced stability, better solubility in organic solvents, and easier handling compared to the free boronic acid.[7][8]

Reagent Properties and Handling
PropertyValueSource
Compound Name 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester[8][9]
CAS Number 1093819-50-1[9]
Molecular Formula C₁₂H₁₆BN₃O₂[8][9]
Molecular Weight 245.09 g/mol [8]
Physical Form Solid (White to cream to pale brown crystals or powder)[9][10]
Storage Store in a refrigerator.[9]
Handling Handle in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl-aryl bonds.[4][5] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron reagent (like our pyrazolopyridine boronic acid pinacol ester) with an organic halide or triflate.

General Reaction Scheme

Suzuki_Coupling cluster_reactants reagent1 this compound pinacol ester (Nucleophile) plus + reagent2 Aryl/Heteroaryl Halide (R-X) (Electrophile) catalyst Pd Catalyst Base reagent2->catalyst product 5-Aryl/Heteroaryl-1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) catalyst->product

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.

The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[11]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazolopyridine Kinase Inhibitor Core

This protocol is a representative example adapted from established methodologies for the synthesis of diarylpyrazolo[3,4-b]pyridines.[12][13][14][15] It details the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine with a substituted aryl bromide to generate a core structure for a potent kinase inhibitor, such as the DYRK1B inhibitor 8h .[13][14]

Materials
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine (or a suitable protected precursor)

  • Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Substituted Aryl Bromide (e.g., 4-bromo-1,2-dihydroxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium acetate (KOAc)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology

This synthesis can be performed in a sequential one-pot manner, which is efficient and reduces purification steps.

Part A: Borylation of the Pyrazolopyridine Core

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC. Upon consumption of the starting material, the intermediate 3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is formed in situ. Do not isolate.

Part B: Suzuki Coupling with the Aryl Bromide

  • To the reaction mixture from Part A, add the substituted aryl bromide (e.g., 4-bromo-1,2-dihydroxybenzene) (1.2 equiv.).

  • Add an aqueous solution of cesium carbonate (2.0 M, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Continue heating the mixture at 80-100 °C for an additional 4-8 hours, or until TLC indicates the completion of the reaction.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 3-iodo-5-aryl-1H-pyrazolo[3,4-b]pyridine.

Part D: Second Suzuki Coupling to complete the Kinase Inhibitor

The resulting 3-iodo-5-aryl-1H-pyrazolo[3,4-b]pyridine can then undergo a second Suzuki coupling reaction with another arylboronic acid (e.g., 4-hydroxyphenylboronic acid) under similar conditions to yield the final 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine, such as the potent DYRK1B inhibitor 8h .[13]

Target Kinases and Signaling Pathways

Pyrazolopyridine-based inhibitors synthesized using this methodology have shown activity against a range of important cancer-related kinases. Understanding the pathways these kinases regulate is crucial for appreciating the therapeutic rationale.

Example Kinase Targets and IC₅₀ Data
Compound ScaffoldKinase TargetIC₅₀ (nM)Reference
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridine (e.g., 8h )DYRK1B3[13]
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridine (e.g., 8h )DYRK1A5[14]
Pyrazolo[3,4-g]isoquinolineHaspin57 - 167[16]
Pyrazolo[3,4-g]isoquinolineCLK1~100 - 363[16]
Pyrazolo[3,4-g]isoquinolineCDK9~218 - 322[16]
Signaling Pathway Diagrams

1. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[17][18] Aberrant activation is common in many cancers. Pyrazolopyridine derivatives have been developed as potent Akt inhibitors.[19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (mTOR, GSK3β, FOXO) Akt->Downstream Inhibitor (1H-Pyrazolo[3,4-b]pyridin-5-yl) -based Inhibitor Inhibitor->Akt inhibits Proliferation Cell Survival, Proliferation, and Growth Downstream->Proliferation

Figure 2. Inhibition of the PI3K/Akt signaling pathway.

2. The CDK-Regulated Cell Cycle Pathway

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle.[20] Inhibiting CDKs, such as CDK2, can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication E2F E2F Rb->E2F inhibits E2F->CyclinE promotes transcription Inhibitor (1H-Pyrazolo[3,4-b]pyridin-5-yl) -based Inhibitor Inhibitor->CDK2 inhibits

Figure 3. Inhibition of the Cell Cycle via CDK2.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold is a validated and highly valuable core for the development of potent and selective kinase inhibitors. The use of this compound and its pinacol ester as a key synthetic intermediate, primarily through the robust Suzuki-Miyaura cross-coupling reaction, provides a reliable and versatile route to a diverse array of potential therapeutic agents. The protocols and data presented herein serve as a guide for researchers in drug discovery to harness the potential of this powerful synthetic strategy. Future work will continue to explore novel substitutions on the pyrazolopyridine ring to overcome drug resistance, enhance selectivity, and improve the overall pharmacological profiles of this important class of inhibitors.

References

  • Urvashi, Kukreti, S., Tandon, V., & Das, P. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 35123–35133. [Link]
  • Farhang, M., Akbarzadeh, A. R., & Ghadiri, A. M. (2022).
  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1225-1246. [Link]
  • Ispas, C., & Olaru, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Santos, R., & Pinho e Melo, T. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
  • Park, H., Kim, H. R., Lee, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
  • Park, H., Kim, H. R., Lee, J. H., et al. (2021). Synthesis of Novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors.
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(6), 968–991. [Link]
  • Farhang, M., Akbarzadeh, A. R., & Ghadiri, A. M. (2022).
  • Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-993. [Link]
  • Urvashi, Kukreti, S., Tandon, V., & Das, P. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • Gujral, S. S., Khatri, S., & Riyal, P. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
  • Campillo, N. E., Vidal, L., & Avilés, P. (2013). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 18(7), 8269-8288. [Link]
  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6430. [Link]
  • Ispas, C., & Olaru, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Anwar, M. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4937. [Link]
  • Zhang, Z. T., et al. (2010). One-step synthesis of diarylpyrazolo[3,4-b]pyridines from isoflavones. Journal of Combinatorial Chemistry, 12(4), 600-603. [Link]
  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Freeman-Cook, K. D., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 51(15), 4642-4645. [Link]
  • Ridgway, B. H., & Miller, K. M. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 38(15), 2856-2868. [Link]
  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
  • Bert, C., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(13), 4053. [Link]
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. Cancers, 9(5), 52. [Link]
  • Wang, F. W., et al. (2018). Graphviz view of a cell cycle canonical signaling pathway with gene data.
  • Su, J. L., et al. (2005). PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer. Journal of Biological Chemistry, 280(6), 4699-4709. [Link]
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Harvanova, D., et al. (2021). The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. International Journal of Molecular Sciences, 22(16), 8592. [Link]
  • Lavilla, R., & Teixidó, J. (2013). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 18(6), 6734-6769. [Link]
  • Chembase.cn. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester. Chembase.cn. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Pyrazole Boronic Acids in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Synthesis of Strategy and Scaffolding

In the landscape of modern oncology drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold." This five-membered heterocyclic ring is a cornerstone in the architecture of numerous clinically approved and investigational anticancer agents.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow pyrazole-containing molecules to interact with a wide array of biological targets, including critical kinases that drive tumor proliferation and angiogenesis.[3][4] However, the genius of a scaffold lies in its functionalization. This is where boronic acids, particularly pyrazole boronic acids and their pinacol esters, have emerged as indispensable tools.[5][6]

The synergy between the pyrazole core and the boronic acid functional group provides a powerful platform for medicinal chemists. It leverages the precision of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex, multi-aryl structures that are often required for potent and selective inhibition of cancer-related targets.[5][6][7] This guide provides an in-depth exploration of this application, detailing not just the synthetic and biological protocols but the strategic rationale behind them.

The Strategic Advantage: Why Pyrazole Boronic Acids?

The combination of a pyrazole scaffold with a boronic acid moiety is a strategic choice rooted in chemical reactivity and pharmacological relevance.

  • The Pyrazole Core: As a bioisostere for other aromatic systems, the pyrazole ring offers a unique arrangement of hydrogen bond donors and acceptors. This enables it to dock effectively into the ATP-binding pockets of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), disrupting their function and halting cancer progression.[3][8][9]

  • The Boronic Acid Handle: Boronic acids, especially when stabilized as pinacol esters, are exceptionally versatile functional groups.[10] They are key reactants in the Suzuki-Miyaura coupling, one of the most robust and widely used methods for forming carbon-carbon bonds.[6][7] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and predictable outcomes, making it ideal for the complex syntheses required in drug development.[11][12]

The fusion of these two components allows for the modular and efficient synthesis of vast libraries of drug candidates, where different aryl or heteroaryl groups can be systematically "clicked" onto the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Key Applications & Targeted Pathways

The versatility of pyrazole boronic acids has led to the development of inhibitors targeting several critical cancer signaling pathways. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are central to angiogenesis—the process by which tumors grow their own blood supply.[13][14]

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization P1 P1 VEGFR2->P1 Activation PI3K PI3K P1->PI3K Signal Transduction RAS RAS P1->RAS Signal Transduction Inhibitor Pyrazole-Based Inhibitor Inhibitor->P1 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway targeted by pyrazole-based inhibitors.

By designing pyrazole derivatives that compete with ATP in the kinase domain of VEGFR-2, researchers can effectively block the downstream signaling cascades (like PI3K/Akt and MAPK) that lead to angiogenesis.[1][13] This starves the tumor of essential nutrients and oxygen, inhibiting its growth and metastasis. Several studies have reported pyrazole-based compounds with potent dual inhibitory activity against both EGFR and VEGFR-2.[6][8]

Experimental Protocols: From Synthesis to Biological Validation

This section provides trusted, step-by-step protocols for the synthesis and evaluation of a representative pyrazole-based anticancer agent.

Synthesis Workflow

The overall process involves synthesizing the key pyrazole boronic acid intermediate, followed by a Suzuki-Miyaura coupling to create the final bi-aryl compound, and finally, purification.

Synthesis_Workflow A Step 1: Synthesis of Pyrazole Boronic Acid Pinacol Ester B Step 2: Suzuki-Miyaura Cross-Coupling Reaction A->B C Step 3: Work-up and Purification B->C D Step 4: Characterization (NMR, Mass Spec) C->D E Final Compound Ready for Biological Assays D->E

Caption: General workflow for the synthesis of pyrazole-based anticancer agents.

Protocol 1: Synthesis of 1-H-Pyrazole-4-boronic acid pinacol ester

This protocol describes a common method for creating the key pyrazole boronic acid intermediate from a halogenated pyrazole.[15][16]

Rationale: The reaction utilizes a palladium catalyst to couple a halo-pyrazole with bis(pinacolato)diboron. The "Boc" protecting group on the pyrazole nitrogen is often used to improve solubility and prevent side reactions, and it can be removed in a subsequent step. Potassium acetate serves as the base required for the catalytic cycle.

Materials:

  • 1-Boc-4-iodopyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[15]

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Solvent: Add anhydrous 1,4-dioxane. The typical concentration is 0.1 M with respect to the starting pyrazole.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Deprotection (if required): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or by heating to yield the final 1H-pyrazole-4-boronic acid pinacol ester.[15]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol couples the synthesized pyrazole boronic acid ester with an aryl halide to form the target molecule.[17][18]

Rationale: This is the key C-C bond-forming step. A palladium catalyst, often with a phosphine ligand, facilitates the reaction between the boronic ester and the aryl halide. An aqueous base (like sodium or potassium carbonate) is crucial for the transmetalation step of the catalytic cycle.[7]

Materials:

  • 1H-Pyrazole-4-boronic acid pinacol ester (1.0 eq)

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[18]

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Reaction vessel suitable for heating (e.g., microwave vial or round-bottom flask)

Procedure:

  • Setup: In a reaction vessel, combine the pyrazole boronic acid pinacol ester (1.0 eq), the aryl halide (1.2 eq), and the palladium catalyst (0.05 eq).

  • Solvents & Base: Add the organic solvent (e.g., 1,4-dioxane) and the aqueous sodium carbonate solution (2.5 eq).[18] A typical solvent ratio is 4:1 organic to aqueous.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 2-6 hours. Microwave irradiation can often reduce reaction times significantly.[7] Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic effect of the synthesized compound on cancer cell lines.[3][5]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[3]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7) and appropriate culture medium

  • Synthesized pyrazole compound, dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[2][19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of its target.[1][4]

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A luminescence-based reagent (like ADP-Glo™) is used, where the signal is inversely proportional to kinase activity. High kinase activity consumes more ATP, resulting in a low signal, while effective inhibition preserves ATP, leading to a high signal.[1]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (containing DTT, MgCl₂, etc.)

  • ATP and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Synthesized compound in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer plate reader

Procedure:

  • Master Mix: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.[4]

  • Plate Setup: Add the master mix to the wells of a white 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the synthesized compound to the "Test Inhibitor" wells. Add vehicle (DMSO) to the "Positive Control" (100% activity) wells and buffer to the "Blank" wells.[1]

  • Enzyme Initiation: Add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Generate Signal: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes at room temperature.[1]

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Data Interpretation & Summary

The successful synthesis and evaluation of novel pyrazole-based compounds will yield quantitative data that must be clearly presented.

Table 1: Biological Activity of Representative Pyrazole Derivatives

Compound IDTarget Cancer Cell LineCytotoxicity IC₅₀ (µM)Target KinaseKinase Inhibition IC₅₀ (µM)Reference
Compound A HCT-116 (Colon)1.1CDK20.074[1]
Compound B MCF-7 (Breast)5.21Caspase-3/PARP (Apoptosis)N/A[3]
Compound C HepG2 (Liver)0.31-0.71EGFR / VEGFR-20.06 (EGFR), 0.22 (VEGFR-2)[6][8]
Compound D A549 (Lung)3.17 - 6.77VEGFR-2Potent (not specified)[3]
Compound E HepG2 (Liver)2.52VEGFR-2 / CDK-20.2 (VEGFR-2), 0.458 (CDK-2)[20]

Note: Data is compiled from multiple sources for illustrative purposes. Compounds A-E are representative examples from the literature and not directly synthesized in the protocols above.

Future Perspectives

The application of pyrazole boronic acids in anticancer drug discovery remains a vibrant and promising field. Future efforts will likely focus on:

  • Developing Novel Scaffolds: Creating more complex, three-dimensional pyrazole structures to access novel binding modes and improve selectivity.

  • Targeting Drug Resistance: Designing pyrazole derivatives that can inhibit mutated forms of kinases, which are a common cause of acquired drug resistance in patients.[9]

  • Multi-Targeted Agents: Rationally designing single molecules that can inhibit multiple cancer-driving pathways simultaneously, such as the dual EGFR/VEGFR-2 inhibitors.[8]

By combining the strategic advantages of the pyrazole scaffold with the synthetic precision afforded by boronic acid chemistry, researchers are well-equipped to continue developing the next generation of targeted anticancer therapies.

References

  • Wang, L., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
  • Ansari, M. F., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Aly, H. M., et al. (2019). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Staszkiewicz, M., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry.
  • Aly, H. M., et al. (2019). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Salem, M. G., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry.
  • Ashour, G. R. S., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Hradil, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Organic Letters.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances.
  • Ashour, G. R. S., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Nayak, K. H., et al. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect.
  • Eldehna, W. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.

Sources

Application Notes and Protocols for One-Pot Sequential Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds, particularly in the assembly of biaryl and heteroaryl structures critical to pharmaceutical and materials science.[1][2][3] Traditional multi-step approaches to complex, unsymmetrical poly-aryl systems, however, often suffer from lower overall yields, increased purification steps, and greater solvent waste. One-pot sequential Suzuki-Miyaura coupling protocols have emerged as an elegant and powerful strategy to overcome these limitations.[4][5] By performing multiple, distinct C-C bond formations in a single reaction vessel without the isolation of intermediates, these methods enhance synthetic efficiency, atom economy, and accelerate the generation of molecular complexity.[4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, practical protocols, and key considerations for implementing one-pot sequential Suzuki-Miyaura couplings. We will delve into the strategies that enable precise control over reactivity, offering step-by-step methodologies for two versatile and widely adopted protocols.

Mechanistic Principles of Sequential Control

The success of a one-pot sequential Suzuki-Miyaura coupling hinges on the ability to precisely control which reactive sites couple at each stage. This control is typically achieved by exploiting the inherent reactivity differences between coupling partners or by modulating the reaction conditions.

Chemoselectivity Based on Electrophile Reactivity

The most common strategy for sequential coupling on a polyhalogenated substrate relies on the differential reactivity of the carbon-halogen or carbon-pseudohalogen bond towards the palladium catalyst.[6] The oxidative addition step, often the rate-determining step in the catalytic cycle, is highly dependent on the nature of the leaving group (X).[1][7] The generally accepted order of reactivity is:

I > Br ≈ OTf > Cl > F [6]

This predictable reactivity hierarchy allows for the selective coupling at the most reactive site under a first set of conditions, followed by coupling at a more inert site, often by increasing temperature or changing the catalyst system. For instance, on a molecule bearing both an iodine and a chlorine atom, the first Suzuki-Miyaura coupling can be directed selectively to the C-I bond. Once this reaction is complete, a second boronic acid can be added, and under more forcing conditions, coupling will occur at the C-Cl bond.

Catalyst and Ligand-Controlled Selectivity

While substrate-inherent reactivity is a powerful tool, recent advances have demonstrated that the choice of palladium catalyst and, more critically, the phosphine ligand can override these intrinsic preferences.[6][8] This "catalyst-controlled" site-selectivity allows for switching the position of the first coupling on a substrate with two identical halo groups.[6] The steric and electronic properties of the ligand influence the oxidative addition step, enabling selective activation of one C-X bond over another that might be electronically or sterically similar. For example, a bulky, electron-rich phosphine ligand might favor oxidative addition at a less sterically hindered position, while a different ligand could reverse this selectivity.[6][8]

Orthogonal Reactivity of Boron Nucleophiles

Sequential reactions can also be controlled by differentiating the reactivity of the nucleophilic boron species.[9][10][11][12] Boronic acids (RB(OH)₂) are generally more reactive and readily undergo transmetalation compared to their corresponding boronic pinacol esters (RBpin).[10][11] This difference can be exploited in a one-pot setting where a dihaloarene is reacted with a boronic acid in the first step. After consumption of the boronic acid, a second, more reactive boronic acid or a change in conditions can be used to couple with the remaining halide. Furthermore, specialized boron reagents, such as MIDA (N-methyliminodiacetic acid) boronates, exhibit different reactivity profiles and can be used in tandem protocols.[9] Control of boronic acid speciation through the choice of base and solvent is a key strategy for achieving this nucleophile chemoselectivity.[12]

The Borylation/Suzuki One-Pot Sequence

A widely used and highly practical one-pot, two-step method involves an initial Miyaura borylation followed by a Suzuki-Miyaura coupling.[13][14][15][16][17] In this approach, an aryl halide (Ar¹-X) is first reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form an aryl boronic ester (Ar¹-Bpin) in situ.[13][17] Upon completion of the borylation, a second aryl halide (Ar²-X) and a suitable aqueous base are added directly to the reaction mixture. The same palladium catalyst, or an additional charge of catalyst, then mediates the cross-coupling of the in situ generated Ar¹-Bpin with Ar²-X to furnish the unsymmetrical biaryl (Ar¹-Ar²).[15][17]

Visualizing the Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM + [Ar²B(OR)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0  Regeneration Product Ar¹-Ar² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for One-Pot Sequential Couplings

Sequential_Suzuki_Workflow General Workflow for One-Pot Sequential Suzuki-Miyaura Coupling cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling (in the same pot) Start Start: Dihaloarene (X¹-Ar-X²) + Pd Catalyst, Ligand, Base¹ Add1 Add Boronic Acid¹ (Ar¹-B(OH)₂) Start->Add1 React1 Reaction 1 (Selective Coupling at X¹) Add1->React1 Intermediate Intermediate Product (Ar¹-Ar-X²) React1->Intermediate Add2 Add Boronic Acid² (Ar²-B(OH)₂) + Base² Intermediate->Add2 No Isolation React2 Reaction 2 (Coupling at X²) Add2->React2 Final Final Product (Ar¹-Ar-Ar²) React2->Final

Caption: Workflow for a chemoselective one-pot sequential Suzuki-Miyaura coupling.

Application Notes and Protocols

Protocol 1: One-Pot Miyaura Borylation / Suzuki-Miyaura Coupling

This protocol is ideal for synthesizing unsymmetrical biaryls from two different aryl halides.[13][14][17] It avoids the need to pre-synthesize and isolate the boronic ester intermediate.

Step-by-Step Methodology:

  • Reaction Setup (Borylation Step):

    • To a dry, argon-purged reaction vessel, add the first aryl halide (Ar¹-X, 1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), and a non-aqueous base such as potassium acetate (KOAc, 1.5 mmol, 1.5 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) and ligand (if required).

    • Add a dry, degassed aprotic solvent (e.g., dioxane or toluene, 5 mL).

  • Borylation Reaction:

    • Heat the mixture to 80-100 °C and stir under argon.

    • Monitor the reaction by TLC or GC-MS for the complete consumption of the starting aryl halide (Ar¹-X), which typically takes 2-16 hours.

  • Setup for Suzuki Coupling (In the Same Pot):

    • Cool the reaction mixture to room temperature.

    • Add the second aryl halide (Ar²-X, 1.05 mmol, 1.05 equiv).

    • Add an aqueous base solution (e.g., 2 M aq. Na₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the same or a different palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) if the initial catalyst is not sufficiently active for the second step.

  • Suzuki-Miyaura Coupling Reaction:

    • Heat the biphasic mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction for the formation of the unsymmetrical biaryl product (Ar¹-Ar²).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

ComponentRoleTypical Reagents/Conditions
Aryl Halide 1 (Ar¹-X) Borylation SubstrateAryl Bromides, Iodides, or Triflates
Diboron Reagent Boron SourceBis(pinacolato)diboron (B₂pin₂)
Base (Step 1) Borylation BaseKOAc, K₃PO₄ (anhydrous)
Solvent (Step 1) Borylation MediumDioxane, Toluene, DMF (anhydrous)
Catalyst (Step 1) Borylation CatalystPdCl₂(dppf), Pd(OAc)₂ + Ligand
Aryl Halide 2 (Ar²-X) Coupling PartnerAryl Bromides, Iodides, Chlorides
Base (Step 2) Suzuki Coupling BaseAq. Na₂CO₃, K₂CO₃, K₃PO₄
Catalyst (Step 2) Suzuki Coupling CatalystPd(PPh₃)₄, PdCl₂(dppf)
Protocol 2: Chemoselective Sequential Coupling of an Aryl Di-halide

This protocol leverages the differential reactivity of two different halogen atoms on the same aromatic ring (e.g., an iodo-bromo-arene) to sequentially introduce two different aryl groups.[4][6]

Step-by-Step Methodology:

  • Reaction Setup (First Coupling):

    • To a dry, argon-purged reaction vessel, add the dihaloarene (e.g., 1-bromo-4-iodobenzene, 1.0 mmol, 1.0 equiv), the first boronic acid (Ar¹-B(OH)₂, 1.05 mmol, 1.05 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and a degassed solvent system (e.g., THF/H₂O mixture).

  • First Coupling Reaction:

    • Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C) to selectively target the more reactive C-I bond.

    • Carefully monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting dihaloarene and clean formation of the mono-coupled intermediate (Ar¹-Ar-Br). Avoid forcing conditions that could initiate coupling at the C-Br bond.

  • Setup for Second Coupling (In the Same Pot):

    • Once the first step is complete, add the second boronic acid (Ar²-B(OH)₂, 1.1 mmol, 1.1 equiv) directly to the reaction mixture.

    • If necessary, an additional portion of base and/or catalyst can be added.

  • Second Coupling Reaction:

    • Increase the reaction temperature (e.g., to 80-100 °C or reflux) to activate the less reactive C-Br bond.

    • Continue to monitor the reaction until the mono-coupled intermediate is fully converted to the final unsymmetrical triaryl product (Ar¹-Ar-Ar²).

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

ComponentRoleTypical Reagents/Conditions
Dihaloarene Electrophilic Coree.g., 1-bromo-4-iodobenzene, 2,4-dibromopyridine
Boronic Acid 1 First NucleophileAryl or Heteroaryl Boronic Acid
Conditions (Step 1) Selective ActivationMild temperature (e.g., RT to 60 °C)
Catalyst System Pd Precatalyst + LigandPd(OAc)₂, Pd₂(dba)₃ + SPhos, DavePhos, etc.
Boronic Acid 2 Second NucleophileAryl or Heteroaryl Boronic Acid
Conditions (Step 2) Activation of 2nd SiteHigher temperature (e.g., 80 °C to reflux)
Base Activates Boronic AcidK₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Reaction MediumToluene/H₂O, Dioxane/H₂O, THF/H₂O

Troubleshooting and Practical Considerations

  • Incomplete Borylation: If the first step of Protocol 1 stalls, ensure all reagents and solvents are scrupulously dry. Anhydrous conditions are often crucial.[4]

  • Homocoupling: Homocoupling of boronic acids can be a significant side reaction. Using a slight excess of the aryl halide and carefully controlling the temperature can minimize this.

  • Catalyst Deactivation: If the second coupling step is sluggish, the initial catalyst may have lost activity. Adding a fresh portion of catalyst before the second heating step can be effective.[13]

  • Loss of Selectivity: In chemoselective couplings (Protocol 2), if a mixture of products is observed in the first step, the reaction conditions (temperature, reaction time) are likely too harsh. Reduce the temperature or shorten the reaction time for the first coupling.

  • Base Selection: The choice of base is critical and can influence both the rate and selectivity of the reaction.[18] Inorganic bases like K₃PO₄ and K₂CO₃ are widely used; the optimal base often needs to be determined empirically for a given substrate combination.[18]

Applications in Drug Discovery and Development

The efficiency of one-pot sequential Suzuki-Miyaura couplings makes them highly attractive in the pharmaceutical industry for the rapid synthesis of compound libraries and the optimization of lead candidates.[15] The ability to build complex molecular architectures from simple, commercially available building blocks accelerates the drug discovery process. Furthermore, in process chemistry, combining multiple steps into a single operation reduces manufacturing time, cost, and waste, aligning with the principles of green chemistry.[15] These protocols have been successfully applied on a kilogram scale in the synthesis of active pharmaceutical ingredients (APIs), demonstrating their scalability and industrial relevance.[15]

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). MDPI.
  • Chemoselective Suzuki–Miyaura Cross-Coupling. (2015). Angewandte Chemie International Edition, 54, 9976–9979.
  • Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 56(5), 1249–1253.
  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). The Journal of Organic Chemistry.
  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). ACS Catalysis.
  • One‐Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross‐Coupling Reaction of Aryl Halide using Phase‐Transfer Catalyst in a Biphasic Solvent System. (2007). Taylor & Francis Online.
  • One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. (2007). ResearchGate.
  • Sequential Suzuki‐Miyaura Cross‐Coupling under Orthogonal Conditions. (n.d.). ResearchGate.
  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. (2023). MDPI.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). The Journal of Organic Chemistry.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). Scilit.
  • Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). PMC.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling. (2021). Analytical Chemistry.
  • Watson, A. J. B., et al. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition, 54(34), 9976-9979.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv.
  • One-pot sequential Suzuki–Miyaura couplings of... (n.d.). ResearchGate.
  • One‐pot sequential borylation/Suzuki‐Miyaura coupling reaction. (n.d.). ResearchGate.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2023). ProQuest.
  • One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives. (n.d.). Organic Letters.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (n.d.). Organic Process Research & Development.
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Assay-based strategies supporting molecular glue drug discovery. (2024). Drug Target Review.
  • Mechanistic study of an improved Ni precatalyst for Suzuki-Miyaura reactions of aryl sulfamates: Understanding the role of Ni(I) species. (2017). Journal of the American Chemical Society.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health.
  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (2017). National Institutes of Health.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2018). ResearchGate.
  • Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journals.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health.
  • Synthesis of Biaryls through a One-Pot Tandem Borylation/Suzuki–Miyaura Cross-Coupling Reaction Catalyzed by a Palladacycle. (2012). Semantic Scholar.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. (2015). ResearchGate.

Sources

Advanced C-C Bond Formation Strategies: Utilizing (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid pinacol ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal scaffold for designing potent and selective inhibitors of various biological targets, including kinases and other enzymes. The synthesis of analogs based on this core is therefore of paramount importance to drug development professionals.

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid pinacol ester is a key building block that enables the efficient incorporation of this valuable scaffold into more complex molecular architectures. As an organoboron compound, it is an ideal coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, one of the most robust and versatile methods for carbon-carbon bond formation.[3] The use of the pinacol ester derivative offers significant practical advantages over the free boronic acid, including enhanced stability to air and moisture, improved solubility in common organic solvents, and simplified handling and purification.[4][5]

This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for successfully employing this reagent in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new single bond between the carbon atoms of an organoboron species and an organic halide or triflate.[6][7] The reaction's success hinges on a well-defined catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3]

The three fundamental steps of the cycle are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen (C-X) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step, often rate-limiting, forms a square planar Pd(II) intermediate.[6][7]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic ester is transferred to the palladium center. This process is not spontaneous and requires activation by a base.[8][9] The base reacts with the organoboron species to form a more nucleophilic "ate" complex, which readily transfers its organic group to the Pd(II) center, displacing the halide.[10][11] The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination : In the final step, the two organic groups attached to the Pd(II) center couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L_n (Active Catalyst) trans_complex R¹-Pd(II)-R² (Transmetalation Complex) pd0->trans_complex re_label Reductive Elimination pd0->re_label pd_complex R¹-Pd(II)-X (Oxidative Addition Complex) pd_complex->pd0 oa_label Oxidative Addition pd_complex->oa_label trans_complex->pd_complex tm_label Transmetalation trans_complex->tm_label oa_label->pd0 R¹-X re_label->trans_complex R¹-R² (Product) product Product (R¹-R²) re_label->product tm_label->pd_complex [R²-B(OR)₂]⁻ (Activated Boronate) boronate (1H-Pyrazolo[3,4-b]pyridin-5-yl)- B(pin) (R²-B(pin)) boronate->tm_label base Base (e.g., K₂CO₃) base->tm_label halide Aryl Halide (R¹-X) halide->oa_label

Sources

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid in the synthesis of TRK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid in the Synthesis of TRK Inhibitors

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. This guide elucidates the underlying biological rationale, provides field-proven synthetic protocols, and outlines robust characterization methodologies.

The Strategic Imperative for TRK Inhibition

Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases (comprising TRKA, TRKB, and TRKC) that are essential for the development and function of the nervous system.[1] They are activated by neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which trigger receptor dimerization and autophosphorylation.[2] This activation initiates critical downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which regulate neuronal proliferation, survival, and differentiation.[2][3][4][5][6]

In oncology, the aberrant fusion of NTRK genes with other unrelated genes results in the formation of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling independent of neurotrophin ligands.[1] This leads to uncontrolled cell proliferation and survival, which are hallmarks of cancer.[1] Because these fusions are the primary oncogenic drivers in certain tumors, inhibitors that target the TRK kinase domain have emerged as highly effective, tumor-agnostic therapies.[1][7]

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design.[8][9][10] Its pyrazolo portion serves as an effective hydrogen bond donor and acceptor, anchoring the inhibitor molecule into the hinge region of the kinase's ATP-binding pocket. The pyridine ring can engage in crucial π-π stacking interactions with aromatic residues like phenylalanine, further enhancing binding affinity and selectivity.[8] Consequently, this scaffold is a cornerstone in the architecture of potent TRK inhibitors like Larotrectinib and Entrectinib.[8]

TRK Signaling Pathway Overview

The diagram below illustrates the major signaling pathways activated by TRK receptors. The therapeutic intervention point for TRK inhibitors is the blockade of the ATP-binding site within the kinase domain, which prevents the phosphorylation events that initiate these downstream signals.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Activates Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds Ras Ras/MAPK Pathway Dimerization->Ras PI3K PI3K/AKT Pathway Dimerization->PI3K PLCG PLCγ Pathway Dimerization->PLCG Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Differentiation Differentiation PLCG->Differentiation Inhibitor TRK Inhibitor Inhibitor->Dimerization Blocks

Caption: TRK Receptor Signaling Pathways and Point of Inhibition.

Reagent Profile: this compound

This compound is the reagent of choice for introducing the critical pyrazolopyridine hinge-binding motif via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

PropertyValue
Chemical Structure C₇H₇BN₄O₂
Molecular Weight 190.0 g/mol
Appearance Typically an off-white to pale yellow solid
Primary Application Suzuki-Miyaura cross-coupling reactions
Handling, Storage, and Safety

Boronic acids are versatile reagents but require specific handling to ensure their integrity and the safety of the researcher.

  • Hygroscopicity: Boronic acids can be hygroscopic. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator or dry box.[11]

  • Stability: They are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[12] While this process is often reversible, it can complicate stoichiometry. Using the boronic acid as its pinacol ester derivative is a common strategy to circumvent this issue.[12]

  • Safety Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

    • Handle in a well-ventilated fume hood to avoid inhalation of dust, which may cause respiratory irritation.[11]

    • Avoid contact with skin and eyes, as boronic acids can cause irritation.[11]

    • Some boronic acids have been reported to give a positive Ames test, suggesting potential mutagenicity, thought to arise from oxidation by atmospheric oxygen.[13] Handle with care and minimize exposure.

Experimental Protocol: Suzuki-Miyaura Coupling for TRK Inhibitor Core Synthesis

This section details a representative, field-proven protocol for the synthesis of a key biaryl intermediate, coupling this compound with a suitable aryl halide partner. This reaction forms the core of many pyrazolopyridine-based TRK inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (the boronic acid) and an organohalide.[14][15] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[14]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Synthetic Workflow Diagram

Suzuki_Workflow A 1. Reagent Preparation & Vessel Setup B 2. Inert Atmosphere (Degas with N₂/Ar) A->B C 3. Reagent Addition (Solvent, Halide, Boronic Acid, Base, Pd Catalyst) B->C D 4. Reaction (Heat to 80-100 °C, Monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, Extract, Wash, Dry) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Characterization (NMR, MS, HPLC) F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology

Reaction: Synthesis of 5-(Aryl)-1H-pyrazolo[3,4-b]pyridine

Materials:

  • Aryl Halide (e.g., 1-Bromo-2,5-difluorobenzene) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.10 eq)

  • Cesium Carbonate [Cs₂CO₃] or Potassium Carbonate [K₂CO₃] (3.0 eq)

  • Anhydrous 1,4-Dioxane or DMF

  • Water (Degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Halide (1.0 eq), this compound (1.2 eq), and the base (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.05 eq) and dppf ligand (0.10 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Inerting the System: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane) and degassed water via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (organic:water). The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Product Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized TRK inhibitor intermediate.

Analytical TechniquePurposeTypical Expected Results
¹H NMR Confirms the chemical structure and proton environment.Appearance of characteristic signals for both the pyrazolopyridine and the coupled aryl ring. Disappearance of the boronic acid proton signal.
¹³C NMR Confirms the carbon skeleton of the molecule.Presence of the correct number of carbon signals corresponding to the product structure.
LC-MS Confirms molecular weight and assesses purity.A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound.
HPLC Quantifies purity.A single major peak indicating >95% purity is typically required for subsequent synthetic steps or biological assays.

Conclusion

This compound is an indispensable building block in the modern synthesis of TRK inhibitors. Its effective incorporation via the Suzuki-Miyaura coupling enables the efficient construction of the core pyrazolopyridine scaffold that is fundamental to the high-potency and selectivity of these targeted cancer therapeutics. The protocols and insights provided herein offer a robust framework for researchers engaged in the discovery and development of next-generation kinase inhibitors.

References

  • Trk receptor - Wikipedia. (n.d.).
  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry, 72, 609-642.
  • QIAGEN. (n.d.). Neurotrophin/TRK Signaling. GeneGlobe.
  • Thiele, C. J., et al. (2009). "On Trk" - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical Cancer Research, 15(19), 5962-5967.
  • Nakagawara, A. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Research, 69(15), 5962-5967.
  • Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. ACS Medicinal Chemistry Letters, 6(3), 247-251.
  • Targeted Oncology. (2024, November 7). Emerging TRK Inhibitors Are Explored Across Cancer Settings.
  • Wikipedia. (n.d.). Boronic acid.
  • BOC Sciences. (2018, November 27). The development of TRK inhibitors.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Larotrectinib Sulfate?
  • Taylor & Francis Online. (n.d.). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids.
  • PubMed. (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • PubMed. (2021, September 1). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1493.

Sources

Application Notes and Protocols: A Guide to the Direct C-H Arylation of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazolo[3,4-b]pyridines in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community.[1][2][3] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4] Compounds incorporating this core structure have been investigated as kinase inhibitors, anticancer agents, antiviral compounds, and agents targeting central nervous system disorders.[2][5] The ability to functionalize this scaffold with aryl groups through carbon-carbon bond formation is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This application note provides a detailed experimental procedure for the direct C-H arylation of pyrazolo[3,4-b]pyridines, a modern and efficient method for synthesizing novel drug candidates and research tools.

The Strategic Advantage of Direct C-H Arylation

Traditional cross-coupling reactions, such as the Suzuki or Stille couplings, have long been the workhorses for constructing biaryl systems. However, these methods necessitate the pre-functionalization of the heterocyclic core with a halide or an organometallic reagent, adding steps and potentially limiting substrate scope.[6] Direct C-H arylation emerges as a more atom-economical and streamlined alternative, allowing for the direct coupling of a C-H bond with an aryl halide.[6] This approach circumvents the need for pre-activation, thereby shortening synthetic sequences and enabling the late-stage functionalization of complex molecules.[7][8]

Experimental Protocol: Palladium-Catalyzed C3-Arylation of 1H-Pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the direct C3-arylation of a 1H-pyrazolo[3,4-b]pyridine derivative with an aryl iodide, drawing upon established methodologies for related heterocyclic systems.[1][6]

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine substrate (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 1H-pyrazolo[3,4-b]pyridine substrate (e.g., 0.5 mmol, 1.0 equiv), aryl iodide (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 0.1 equiv), 1,10-phenanthroline (0.1 mmol, 0.2 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), and potassium phosphate (1.25 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMA (e.g., 3 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 160-165°C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 24-48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.

Diagram of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Workup & Purification reagents Combine Reactants: - Pyrazolo[3,4-b]pyridine - Aryl Iodide - Pd(OAc)2 & Ligand - Bases (Cs2CO3, K3PO4) inert Establish Inert Atmosphere (Argon Purge) reagents->inert solvent Add Anhydrous DMA inert->solvent heat Heat to 160-165 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC (24-48 h) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Purify by Flash Column Chromatography extract->purify final_product final_product purify->final_product Isolated 3-Aryl-1H-pyrazolo[3,4-b]pyridine

Caption: A schematic overview of the experimental procedure for the direct arylation of pyrazolo[3,4-b]pyridines.

Mechanistic Insights: The Palladium Catalytic Cycle

The direct C-H arylation of pyrazolo[3,4-b]pyridines is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[6]

  • C-H Activation: The active Pd(II) catalyst coordinates to the pyrazolo[3,4-b]pyridine, followed by a concerted metalation-deprotonation (CMD) step at the C3 position to form a palladacycle intermediate. The base plays a crucial role in facilitating this deprotonation.

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the pyrazolopyridine moiety are reductively eliminated from the Pd(IV) center, forming the C-C bond of the desired product and regenerating the active Pd(II) catalyst to complete the cycle.

Diagram of the Catalytic Cycle

G pd2 Pd(II)L_n palladacycle Palladacycle Intermediate pd2->palladacycle + Pyrazolo[3,4-b]pyridine - HX pd4 Pd(IV) Intermediate palladacycle->pd4 + Ar-I (Oxidative Addition) pd4->pd2 (Reductive Elimination) product Arylated Product pd4->product

Caption: A simplified representation of the proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Optimization of Reaction Parameters

The success of the direct C-H arylation is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the arylation of pyrazolo[3,4-b]pyridines, based on findings from related heterocyclic systems.[1][6]

ParameterReagent/ConditionRationale and Key Considerations
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precursor. The choice of catalyst can influence reaction efficiency and catalyst lifetime.
Ligand 1,10-Phenanthroline, PPh₃The ligand stabilizes the palladium catalyst and modulates its reactivity. 1,10-Phenanthroline has been shown to be effective for the arylation of related azaindazoles.[1]
Base Cs₂CO₃, K₃PO₄, K₂CO₃A combination of bases is often employed. The base facilitates the C-H activation step and neutralizes the acid generated during the reaction.
Solvent DMA, DMF, TolueneA high-boiling polar aprotic solvent like DMA is typically required to achieve the necessary reaction temperature.
Aryl Halide Aryl Iodides, Aryl BromidesAryl iodides are generally more reactive than aryl bromides. The electronic nature of the aryl halide can impact the reaction rate.
Temperature 130-165 °CHigh temperatures are generally necessary to overcome the activation energy for C-H bond cleavage.

Characterization of Arylated Pyrazolo[3,4-b]pyridines

The structure of the synthesized 3-aryl-1H-pyrazolo[3,4-b]pyridines can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the proton signal at the C3 position of the pyrazolo[3,4-b]pyridine core and the appearance of new signals corresponding to the protons of the introduced aryl group are indicative of successful arylation.[9][10]

    • ¹³C NMR: The appearance of new carbon signals for the aryl group and a shift in the resonance of the C3 carbon of the pyrazolopyridine core further confirm the structure.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[9]

Conclusion

Direct C-H arylation represents a powerful and efficient strategy for the synthesis of functionalized pyrazolo[3,4-b]pyridines. The protocol described herein provides a robust starting point for researchers in drug discovery and chemical biology to access novel analogs for biological evaluation. Careful optimization of the reaction parameters is key to achieving high yields and purity. The mechanistic understanding of the palladium-catalyzed cycle will further aid in the development of more efficient and versatile arylation methodologies for this important class of heterocycles.

References

  • Doucet, H., & Tatibouët, A. (2020). Palladium-Catalyzed C–H Arylation of (Hetero)arenes.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Zitouni, M., et al. (2018). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 21(8), 785-792.
  • Popowycz, F., et al. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. Molecules, 25(12), 2820.
  • This reference is not available.
  • El-Sayed, N. N. E., et al. (2022).
  • de Oliveira, C. S., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Journal of the Brazilian Chemical Society, 25, 1163-1171.
  • Kumar, A., & Siddiqui, Z. N. (2019). Pyrazolo[3,4-b]pyridines: a review on their synthetic strategies and biological importance. Journal of the Iranian Chemical Society, 16(10), 2095-2122.
  • Singh, P., & Paul, K. (2016). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 53(4), 987-1006.
  • Gomaa, M. A. M. (2020). Recent advances in the chemistry and biological activity of pyrazolo[3,4-b]pyridines. Mini-Reviews in Medicinal Chemistry, 20(15), 1436-1453.
  • This reference is not available.
  • This reference is not available.
  • Liu, N., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(5), 785-795.
  • Alberico, D., et al. (2007). Palladium-Catalyzed C− H Arylation of Electron-Rich Heterocycles with Aryl Halides. Chemical Reviews, 107(1), 174-238.

Sources

Application Note: Accelerating Pharmaceutical Discovery with Continuous Flow Suzuki-Miyaura Cross-Coupling of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis Platforms

In the landscape of modern drug discovery, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] The functionalization of this core, particularly through carbon-carbon bond formation, is a critical step in the synthesis of new chemical entities. (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid and its derivatives are key building blocks for this purpose, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] However, traditional batch-wise synthesis often encounters challenges related to scalability, safety, and process control, particularly when dealing with complex heterocyclic systems.[3]

Continuous flow chemistry emerges as a transformative technology to address these challenges, offering enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient manufacturing of active pharmaceutical ingredients (APIs).[3][4] This application note provides a detailed protocol and technical guidance for the use of this compound pinacol ester in a continuous flow Suzuki-Miyaura cross-coupling reaction, demonstrating a robust and scalable method for the synthesis of functionalized pyrazolopyridine derivatives.

The Strategic Advantage of Flow Chemistry for Heterocyclic Suzuki-Miyaura Couplings

The decision to transition from batch to continuous flow for the Suzuki-Miyaura coupling of heterocyclic boronic acids is underpinned by several key advantages:

  • Enhanced Safety: Flow reactors utilize small reaction volumes, significantly mitigating the risks associated with exothermic reactions or the handling of hazardous reagents.[3] This is particularly pertinent for complex heterocyclic compounds which can exhibit unpredictable thermal behavior.

  • Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced byproduct formation.[3][4]

  • Improved Scalability: Scaling up a flow process is typically more straightforward than batch processes, often involving running the system for longer durations or "numbering up" by using multiple reactors in parallel.[3] This facilitates a seamless transition from laboratory-scale synthesis to pilot and full-scale production.

  • Increased Efficiency: Continuous processing minimizes downtime between batches, leading to higher throughput.[3] Furthermore, the integration of in-line purification and analysis can create a fully automated and highly efficient workflow.

Reaction Schematic: Suzuki-Miyaura Cross-Coupling

The core transformation is the palladium-catalyzed cross-coupling of this compound pinacol ester with an aryl halide.

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Continuous Flow Synthesis of 5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

This protocol details the Suzuki-Miyaura coupling of this compound pinacol ester with 4-bromoanisole as a model reaction.

Reagent Preparation and Stoichiometry
ReagentM.W. ( g/mol )Concentration (M)Equivalents
This compound pinacol ester245.100.11.2
4-Bromoanisole187.040.0831.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.00250.03
Potassium Carbonate (K₂CO₃)138.210.253.0
Solvent System
1,4-Dioxane/Water4:1 (v/v)-

Note on Reagent Stability: Pyridinylboronic acids can be susceptible to protodeboronation. The use of the more stable pinacol ester is highly recommended for flow applications to ensure consistent reagent delivery and reactivity.[2][5]

Flow Reactor Setup

A schematic of the continuous flow setup is presented below. This configuration utilizes a packed-bed reactor with a heterogeneous catalyst, which simplifies product purification by retaining the catalyst within the reactor.

Flow_Setup ReagentA Reagent Stream A (Boronic Ester, Aryl Halide, Catalyst in Dioxane) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent Stream B (Aqueous Base) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Pd/C @ 100 °C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (10 bar) Reactor->BPR Collector Product Collection BPR->Collector

Caption: Diagram of the continuous flow experimental setup.

Step-by-Step Protocol
  • Reagent Solution Preparation:

    • Solution A (Organic Phase): In a volumetric flask, dissolve this compound pinacol ester (1.2 eq), 4-bromoanisole (1.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) in 1,4-dioxane to the final concentrations specified in the table. Degas the solution by sparging with nitrogen for 15 minutes.

    • Solution B (Aqueous Phase): Dissolve potassium carbonate (3.0 eq) in deionized water to the final concentration. Degas the solution similarly.

  • System Priming: Prime the syringe pumps and tubing with the respective solvent systems (1,4-dioxane for Pump A, water for Pump B) to ensure a bubble-free flow.

  • Reaction Initiation:

    • Set the temperature of the packed-bed reactor (e.g., a commercially available column packed with 10% Pd on Carbon) to 100 °C.

    • Set the back pressure regulator to 10 bar. This prevents solvent boiling and ensures a stable flow.

    • Begin pumping Solution A and Solution B at the desired flow rates to achieve the target residence time. A typical starting point would be a total flow rate of 0.2 mL/min, with the ratio of flow rates from Pump A and Pump B adjusted to maintain the 4:1 dioxane/water solvent ratio.

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically 3-5 times the residence time).

    • Collect the product stream. For analytical purposes, small fractions can be collected at regular intervals.

  • Work-up and Analysis:

    • The collected reaction mixture is diluted with water and extracted with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Product identity and purity should be confirmed by HPLC, LC-MS, and NMR spectroscopy.

Optimization and Causality

The presented protocol serves as a robust starting point. Further optimization can be achieved by systematically varying key parameters.

  • Catalyst Selection: While a homogeneous catalyst is used in this example for direct comparison with batch methods, a heterogeneous catalyst like palladium on carbon in a packed-bed reactor is often preferable in flow.[6] This simplifies the work-up by eliminating the need to separate the catalyst from the product mixture. The choice between homogeneous and heterogeneous catalysis will depend on factors such as catalyst activity, stability, and cost.

  • Solvent and Base Selection: The choice of solvent and base is critical for the Suzuki-Miyaura reaction.[7] A biphasic solvent system like dioxane/water is effective for dissolving both the organic substrates and the inorganic base.[8] The base activates the boronic acid for transmetalation to the palladium center.[7] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and generally provide high yields.[7]

  • Temperature and Residence Time: Flow chemistry allows for the exploration of higher temperatures than typically accessible in batch reactors, which can significantly accelerate reaction rates.[3] The optimal temperature and residence time (determined by the reactor volume and flow rate) should be determined experimentally to maximize conversion and minimize byproduct formation.

Conclusion: A Pathway to Accelerated Drug Development

The application of continuous flow chemistry to the Suzuki-Miyaura cross-coupling of this compound derivatives offers a powerful platform for the rapid and efficient synthesis of complex molecules. The enhanced safety, precise control, and scalability of this approach align with the principles of green chemistry and modern pharmaceutical manufacturing.[4][8] By adopting these advanced synthetic methodologies, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the privileged pyrazolopyridine scaffold.

References

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. [Link]
  • Yamada, Y., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Molecules, 25(20), 4785. [Link]
  • Vapourtec Ltd. (2015).
  • Silva, T. H., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(7), 12537–12551. [Link]
  • Silva, T. H., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Stanetty, C., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(15), 5855–5861. [Link]
  • Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6835. [Link]
  • Silva, T. H., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Li, W. (2005). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • Reagentia. (n.d.). Boronic acid, B-1H-pyrazolo[3,4-b]pyridin-5-yl-. [Link]
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(40), 11162–11167. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Al-Tel, T. H., et al. (2022).
  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. [Link]

Sources

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rapid Synthesis of Pyrazolo[3,4-b]pyridines via Microwave-Assisted Multi-Component Reactions

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-infective, hypoglycemic, and hypotensive properties.[1][2] The development of efficient, rapid, and environmentally benign synthetic routes to these valuable N-heterocycles is a critical objective for drug discovery and development programs.[3][4]

Traditionally, the synthesis of these complex molecules involved lengthy, multi-step procedures with harsh reaction conditions and often resulted in moderate yields.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[4][5][6] By leveraging microwave irradiation, chemists can achieve dramatic reductions in reaction times (from hours to minutes), significant improvements in product yields, and enhanced purity.[5][7] This guide provides a comprehensive overview, field-proven insights, and a detailed protocol for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines, with a focus on one-pot multi-component reactions (MCRs) that align with the principles of green chemistry.[1][3][8]

The 'Why': Understanding the Microwave Advantage

To effectively harness MAOS, it is crucial to understand why it so often outperforms conventional heating. The difference lies in the fundamental mechanism of energy transfer.

  • Conventional Heating: Energy is transferred indirectly and inefficiently via conduction and convection. The vessel wall is heated first, and this heat is then slowly transferred to the solvent and reactants. This process results in a temperature gradient within the sample and can lead to localized overheating at the vessel surface, often causing side product formation.

  • Microwave Heating: Microwave irradiation utilizes electromagnetic energy that directly couples with polar molecules or ions within the reaction mixture.[5][9] This interaction occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules, such as the solvents and reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the entire volume of the sample.[7]

    • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions between these moving ions generate heat.[9]

This direct, instantaneous, and uniform heating mechanism is the source of the "microwave effect," leading to remarkable rate accelerations and often enabling reactions that are sluggish or unfeasible under conventional conditions.[4][5]

Synthetic Strategy: The Power of Multi-Component Reactions (MCRs)

The synthesis of the pyrazolo[3,4-b]pyridine core is exceptionally well-suited to a multi-component reaction strategy, where three or more starting materials are combined in a single pot to form the final product in one operation.[3][10][11] This approach offers high atom economy, reduces waste by eliminating the need to isolate intermediates, and simplifies the overall synthetic process.[3]

A common and highly effective MCR for this scaffold involves the condensation of a 5-aminopyrazole , an aldehyde , and an active methylene compound (e.g., a β-ketonitrile or a cyanoacetate derivative).[1][2][12]

Plausible Reaction Mechanism

The reaction proceeds through a domino sequence of classical organic reactions. While the exact order can vary, a widely accepted mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound.[3][8] This is followed by a Michael-type addition of the 5-aminopyrazole to the resulting electron-deficient alkene. The intermediate then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrazolo[3,4-b]pyridine ring system.[3][13]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde (R1-CHO) I1 Intermediate I (α,β-unsaturated nitrile) A->I1 + Catalyst - H2O B Active Methylene Compound (NC-CH2-R2) B->I1 I1_ref C 5-Aminopyrazole I2 Intermediate II (Michael Adduct) C->I2 I2_ref I1_ref->I2 I3 Intermediate III (Cyclized Adduct) P Final Product Pyrazolo[3,4-b]pyridine I3->P - H2O (Dehydration) I2_ref->I3 Intramolecular Nucleophilic Attack

Plausible mechanism for MCR synthesis.

Application Note & General Protocol

This section outlines a general, adaptable protocol for the synthesis of pyrazolo[3,4-b]pyridines. The key to success is the systematic optimization of reaction parameters.

Core Components & Reagents
  • 5-Aminopyrazole: Can be substituted at various positions (e.g., 1,3-dimethyl-1H-pyrazol-5-amine, 3-methyl-1-phenyl-1H-pyrazol-5-amine).

  • Aldehyde: A wide range of aromatic and heteroaromatic aldehydes can be used. Electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated and can influence reaction rates and yields.[3][8]

  • Active Methylene Compound: Common choices include ethyl 2-cyanoacetate, malononitrile, or various aroyl acetonitriles.[1][3]

  • Catalyst (optional but recommended): A base such as triethylamine (TEA) or an acid like acetic acid is often used to facilitate the condensation and cyclization steps.[3][13]

  • Solvent: While solvent-free reactions are possible and highly desirable from a green chemistry perspective, solvents like water, ethanol, or acetic acid are commonly employed.[1][3][8] Polar solvents are generally more efficient for microwave heating.

Microwave Reactor Setup & Workflow

Modern dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring reproducibility and safety.

G Start Reactant Preparation Vessel Combine Reactants in Microwave Vessel Start->Vessel Seal Seal Vessel & Place in Reactor Vessel->Seal Program Set Parameters (Temp, Time, Power) Seal->Program Irradiate Microwave Irradiation Program->Irradiate Cool Cooling to Room Temp. Irradiate->Cool Workup Reaction Workup Cool->Workup Purify Purification (Filtration/Crystallization) Workup->Purify Analyze Characterization (NMR, HRMS, IR) Purify->Analyze

General experimental workflow diagram.
Optimization of Key Parameters
  • Temperature: Typically ranges from 40°C to 200°C.[1][8] Higher temperatures accelerate the reaction but may also promote side product formation. A screening at different temperatures (e.g., 80°C, 120°C, 160°C) is recommended.

  • Time: Reaction times are drastically reduced, often between 5 and 30 minutes.[1][8]

  • Solvent: The choice of solvent can have a profound impact. An aqueous medium often provides excellent results and is environmentally friendly.[3][8]

  • Catalyst: The presence and nature of a catalyst can be critical. While some reactions proceed without one, a small amount of a base like TEA can significantly improve yields.[3][8]

Detailed Experimental Protocol: Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from a reported green synthesis methodology and serves as a validated starting point for researchers.[3][8]

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol, 111 mg)

  • Ethyl 2-cyanoacetate (1 mmol, 113 mg)

  • Benzaldehyde (1 mmol, 106 mg)

  • Ammonium acetate (1 mmol, 77 mg)

  • Triethylamine (TEA) (0.5 mmol, 51 mg, ~70 µL)

  • Water (4 mL)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1 mmol), and TEA (0.5 mmol).

  • Solvent Addition: Add 4 mL of deionized water to the vessel.

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel into the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 20 minutes. (Note: The reactor will automatically adjust power to maintain the set temperature).

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (either passively or via compressed air cooling, depending on the instrument).

  • Workup & Isolation: Upon cooling, a solid product will typically precipitate from the reaction mixture. Isolate the solid by vacuum filtration.

  • Purification: Wash the isolated solid with cold water or a small amount of cold ethanol to remove any residual starting materials. The product is often obtained in high purity without the need for column chromatography.[3] Dry the solid under vacuum.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS). The expected product is a white solid with a high yield (typically >90%).[3][8]

Data Presentation: A Survey of MCR Scope

The microwave-assisted MCR approach demonstrates broad applicability with various substituted aldehydes. The following table summarizes representative results adapted from the literature, showcasing the tolerance for different electronic properties on the aryl aldehyde.[3][8]

EntryAldehyde (R Group)Yield (MW, 20 min)
1Phenyl94%
24-Methylphenyl91%
34-Methoxyphenyl88%
44-Chlorophenyl91%
54-Bromophenyl89%
64-Nitrophenyl92%

Conditions: 1,3-dimethyl-1H-pyrazol-5-amine (1 eq.), ethyl 2-cyanoacetate (1 eq.), aldehyde (1 eq.), ammonium acetate (1 eq.), TEA (0.5 eq.) in water at 40°C.[3][8]

Troubleshooting and Field Insights

  • No Reaction or Low Yield:

    • Cause: Insufficient temperature or inefficient microwave coupling.

    • Solution: Increase the reaction temperature in increments (e.g., to 80°C or 120°C). If using a non-polar solvent, consider adding a small amount of a polar co-solvent (like ethanol or DMF) to improve energy absorption. Ensure the catalyst is fresh and added correctly.

  • Formation of Side Products:

    • Cause: Temperature may be too high, or reaction time too long, leading to decomposition or competing reaction pathways.

    • Solution: Reduce the reaction temperature or time. The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines can sometimes be a side reaction when using 2-hydrazinylnicotinonitriles under harsh conditions, highlighting the need for controlled energy input.[14]

  • Product Fails to Precipitate:

    • Cause: The product may be more soluble in the reaction medium than anticipated.

    • Solution: Try concentrating the reaction mixture under reduced pressure. If the product still does not precipitate, perform a standard liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the organic phase.

Conclusion

Microwave-assisted synthesis, particularly when coupled with multi-component reaction strategies, represents a transformative approach for the construction of medicinally relevant pyrazolo[3,4-b]pyridines.[1][14] This methodology provides a green, efficient, and exceptionally rapid route to these high-value scaffolds.[3][5] The protocols described herein offer a robust and validated starting point for researchers in medicinal chemistry and drug development, enabling the rapid generation of diverse compound libraries for biological screening and accelerating the pace of discovery.

References

  • A one pot multicomponant synthesis of novel pyrazolo[3,4 b]pyridine derivatives by microwave irradiation techniques. (2024). World Journal of Pharmaceutical Research.
  • Kumar, A., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect.
  • El-Borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. (n.d.). Eduzone.
  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023). The Journal of Organic Chemistry.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). International Journal of Advances in Engineering and Management.
  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023). American Chemical Society.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
  • (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024).
  • Dotsenko, V. V., et al. (2025). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives (microreview).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI.

Sources

The Boronic Acid Moiety: A Versatile Linchpin in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers in Medicinal Chemistry and Drug Discovery

Abstract

Boronic acid derivatives have emerged as indispensable tools in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous pharmaceuticals.[1][2] Their unique reactivity, functional group tolerance, and stability have positioned them at the forefront of synthetic strategies aimed at accelerating drug discovery. This technical guide provides an in-depth exploration of the pivotal role of boronic acid derivatives in heterocyclic synthesis, with a focus on field-proven applications and detailed experimental protocols for key transformations. We will delve into the mechanistic underpinnings and practical considerations of cornerstone reactions such as the Suzuki-Miyaura coupling, Chan-Lam N-arylation, and the Petasis multi-component reaction. Furthermore, we will explore emerging methodologies, including photoredox catalysis, that are expanding the synthetic utility of these versatile reagents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively leverage boronic acid chemistry in their pursuit of novel therapeutic agents.[3][4]

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[5] The unique three-dimensional structures and electronic properties of these scaffolds allow for precise interactions with biological targets. Consequently, the development of efficient and robust methods for their synthesis is a paramount objective in the pharmaceutical industry.

Boronic acids, characterized by the -B(OH)₂ functional group, and their corresponding esters have risen to prominence as key building blocks in this endeavor.[2] Initially popularized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their applications have since expanded dramatically.[6] The appeal of boronic acids lies in their dual nature: they are stable enough to be isolated and handled, yet sufficiently reactive to participate in a wide array of bond-forming reactions under relatively mild conditions.[1] This combination of stability and reactivity makes them ideal for the late-stage functionalization of complex molecules, a critical step in optimizing lead compounds during drug development.[2]

The versatility of boronic acids is further highlighted by the growing number of boron-containing drugs, such as Bortezomib (Velcade®), which have demonstrated the therapeutic potential of the boronic acid pharmacophore itself.[3][4] This dual utility as both a synthetic intermediate and a potential bioactive moiety underscores the profound impact of boronic acid chemistry on modern drug discovery.[2]

Foundational Pillars: Key Reactions in Heterocyclic Synthesis

Several key transformations leveraging boronic acid derivatives have become indispensable in the synthesis of heterocyclic compounds. The following sections will detail the mechanisms, provide practical insights, and present step-by-step protocols for these foundational reactions.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most widely used application of boronic acids, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[6] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7]

Mechanism and Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction, as these parameters influence the rates of each step in the catalytic cycle and can mitigate side reactions such as protodeboronation.[6]

Experimental Protocol: Synthesis of a 2-Arylbenzofuran via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 2-arylbenzofuran, a privileged scaffold in medicinal chemistry, using a Suzuki-Miyaura coupling.[8]

Materials:

  • (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic acid

  • Aryl halide (e.g., 4-iodoanisole)

  • Pd₂(dba)₃ (Palladium catalyst)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), Pd₂(dba)₃ (2 mol %), and SPhos (4 mol %).

  • Add K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[9] This reaction is complementary to the Buchwald-Hartwig amination and is especially valuable for the N-arylation of a wide range of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles.[10]

Mechanism and Causality: The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the N-H or O-H containing substrate.[11][12] An oxidative process, often facilitated by atmospheric oxygen, leads to a Cu(III) intermediate which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. The choice of copper source, base, and solvent can significantly impact the reaction efficiency and substrate scope.[11]

Experimental Protocol: N-Arylation of Imidazole via Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with an arylboronic acid.[9][13]

Materials:

  • Imidazole

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Cu(OAc)₂ (Copper catalyst)

  • Pyridine (Base and ligand)

  • Dichloromethane (DCM) or Methanol (Solvent)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add imidazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and Cu(OAc)₂ (0.1 equiv.).

  • Add the solvent (DCM or methanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated imidazole.

The Petasis Reaction: A Versatile Multi-Component Approach

The Petasis borono-Mannich (PBM) reaction is a powerful multi-component reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to generate substituted amines, including valuable α-amino acids and their derivatives.[14][15] This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate molecular diversity from readily available starting materials.[16]

Mechanism and Causality: The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. Simultaneously, the boronic acid reacts with the hydroxyl group of an α-hydroxy aldehyde (or a similar carbonyl-containing species) to form a boronate ester. The nucleophilic organic group from the boron "ate" complex then adds to the electrophilic iminium ion, forming the new C-C bond and yielding the final product after hydrolysis. The choice of solvent is crucial, with polar protic solvents like ethanol or hexafluoroisopropanol (HFIP) often accelerating the reaction.[3][4]

Experimental Protocol: Synthesis of a Substituted Amine via Petasis Reaction

This protocol provides a general procedure for the three-component Petasis reaction.[3]

Materials:

  • A primary or secondary amine (e.g., furfurylamine)

  • An aldehyde (e.g., a protected α-hydroxy aldehyde)

  • An arylboronic acid (e.g., phenylboronic acid)

  • Hexafluoroisopropanol (HFIP) (Solvent)

  • 3 Å Molecular sieves

Procedure:

  • To a vial, add the amine (1.0 equiv.), the aldehyde (1.2 equiv.), and the arylboronic acid (1.2 equiv.).

  • Add 3 Å molecular sieves.

  • Add HFIP to achieve a concentration of approximately 0.1 M.

  • Stir the mixture at room temperature and monitor the reaction progress by LC-MS and TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired substituted amine.

Emerging Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable strategy for organic synthesis. In the context of boronic acid chemistry, this approach enables the generation of carbon-centered radicals from boronic acids or their derivatives under exceptionally mild conditions.

Mechanism and Causality: In a typical photoredox cycle, a photocatalyst absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a boronic acid derivative, often activated by a Lewis base, to generate a carbon-centered radical. This radical can then participate in various C-C bond-forming reactions, such as additions to electron-deficient olefins. This methodology opens up new avenues for the synthesis of complex heterocyclic systems that are not readily accessible through traditional methods.

Experimental Protocol: Photoredox-Catalyzed Giese-Type Addition

This protocol describes a Giese-type addition of a boronic ester to an electron-deficient olefin using a dual catalytic system.

Materials:

  • Alkyl boronic ester (e.g., pinacol ester)

  • Electron-deficient olefin (e.g., methyl acrylate)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Lewis base catalyst (e.g., quinuclidin-3-ol)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vial, combine the alkyl boronic ester (1.0 equiv.), the electron-deficient olefin (2.0-4.0 equiv.), the photocatalyst (1-2 mol %), and the Lewis base catalyst (10-20 mol %).

  • Add the solvent and degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Seal the vial and place it in front of a visible light source (e.g., a blue LED lamp).

  • Stir the reaction at room temperature for the designated time, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the coupled product.

Data Presentation and Visualization

Table 1: Comparison of Key Heterocycle Synthesis Methodologies
ReactionKey Bond FormedTypical CatalystKey AdvantagesLimitations
Suzuki-Miyaura Coupling C(sp²)-C(sp²)Palladium complexesHigh functional group tolerance, commercially available reagents, well-understood mechanism.Sensitivity to steric hindrance, potential for protodeboronation, requires pre-functionalized substrates.
Chan-Lam Coupling C-N, C-OCopper salts (e.g., Cu(OAc)₂)Mild reaction conditions (often room temp, air), broad substrate scope for N-heterocycles.Can require stoichiometric copper, mechanism less understood than Suzuki, potential for homocoupling byproducts.
Petasis Reaction C-C, C-NNone (boronic acid is a reagent)Multi-component, high atom economy, rapid generation of molecular diversity.Limited to specific carbonyl and amine components, can require α-hydroxy aldehydes for optimal reactivity.
Photoredox Catalysis C-CPhotocatalyst (e.g., Iridium or Ruthenium complexes)Extremely mild conditions, generation of radical intermediates, novel reactivity patterns.Can be sensitive to oxygen, requires specialized equipment (light source), newer methodology with ongoing development.
Diagrams of Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-X (Hetero)aryl Halide R-X->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 R'-B(OH)2 Boronic Acid R'-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Coupled Product Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Boronic Acid Ar-B(OH)2->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination Nu-H Nu-H (R2NH, ROH) Nu-H->Coordination Ar-Cu(II)-NuH Ar-Cu(II)-NuH Coordination->Ar-Cu(II)-NuH Oxidation Oxidation (e.g., O2) Ar-Cu(II)-NuH->Oxidation Ar-Cu(III)-Nu Ar-Cu(III)-Nu Oxidation->Ar-Cu(III)-Nu Reductive\nElimination Reductive Elimination Ar-Cu(III)-Nu->Reductive\nElimination Ar-Nu Ar-Nu Coupled Product Reductive\nElimination->Ar-Nu Cu(I) Cu(I) Reductive\nElimination->Cu(I) Cu(I)->Cu(II) Reoxidation

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Petasis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation Amine Amine (R1R2NH) Iminium Iminium Ion [R3CH=NR1R2]+ Amine->Iminium Carbonyl Carbonyl (R3CHO) Carbonyl->Iminium Boronate Boronate Complex Carbonyl->Boronate BoronicAcid Boronic Acid (R4B(OH)2) BoronicAcid->Boronate Reaction Petasis Reaction Iminium->Reaction Boronate->Reaction Product Substituted Amine (R3CH(NR1R2)R4) Reaction->Product

Sources

Application Notes and Protocols for Regioselective Cross-Coupling with Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[3] Pyrazolopyridine derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, driving the need for efficient and selective synthetic methodologies to explore their vast chemical space.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for the functionalization of the pyrazolopyridine nucleus.[4] These methods allow for the precise installation of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, direct C-H activation has provided a complementary and increasingly atom-economical approach to forging new carbon-carbon and carbon-heteroatom bonds.[5][6]

This comprehensive guide provides detailed application notes and protocols for the regioselective cross-coupling of substituted pyrazolopyridines. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles governing regioselectivity, offering field-proven insights to troubleshoot common challenges and empower researchers in their synthetic endeavors.

Understanding Regioselectivity in Pyrazolopyridine Systems

The regiochemical outcome of cross-coupling reactions on substituted pyrazolopyridines is a delicate interplay of electronic and steric factors. The inherent electronic properties of the pyrazolopyridine core, coupled with the nature and position of existing substituents and halogens, dictate the preferred site of reaction.

Key Factors Influencing Regioselectivity:

  • Nature of the Halogen: In polyhalogenated pyrazolopyridines, the reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl. This difference in bond strength allows for selective coupling at the more reactive position under carefully controlled conditions.[3]

  • Electronic Effects: The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring create a unique electronic landscape. The position of nitrogen atoms and the presence of electron-donating or electron-withdrawing substituents can significantly influence the electron density at each carbon, thereby affecting the rate of oxidative addition.[7]

  • Steric Hindrance: Bulky substituents adjacent to a potential coupling site can sterically hinder the approach of the palladium catalyst, favoring reaction at a less encumbered position.

  • Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount in controlling regioselectivity. Bulky and electron-rich ligands can influence the steric environment around the palladium center and modulate its electronic properties, thereby directing the catalyst to a specific site.[8][9]

  • N-Substitution on the Pyrazole Ring: The nature of the substituent on the pyrazole nitrogen can influence the electronic properties of the entire ring system and, in some cases, direct metallation or C-H activation to a specific position.[10]

Below is a diagram illustrating the general reactivity trends and key positions on the pyrazolo[3,4-b]pyridine scaffold.

Key reactive positions on the pyrazolo[3,4-b]pyridine core.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and broad functional group tolerance.[11]

Protocol 1: Regioselective Mono-arylation of 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine

This protocol details the selective arylation at the C6 position of a dihalopyrazolopyridine, exploiting the higher reactivity of the C-Cl bond at this position.

Reaction Scheme:

G reactant1 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine product 6-aryl-3-chloro-1H-pyrazolo[3,4-b]pyridine reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C

Suzuki-Miyaura mono-arylation at the C6 position.

Materials:

  • 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio, to achieve a 0.1-0.2 M concentration of the starting material).

  • Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-chloro-1H-pyrazolo[3,4-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.[12]

  • Base: K₂CO₃ is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing decomposition of sensitive substrates.[12]

  • Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]

  • Temperature: 80 °C provides sufficient thermal energy to drive the catalytic cycle without promoting significant catalyst decomposition or side reactions.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid6-phenyl-3-chloro-1H-pyrazolo[3,4-b]pyridine85[3]
24-Methoxyphenylboronic acid3-chloro-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine92[3]
33-Thienylboronic acid3-chloro-6-(thiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine78[3]

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, a transformation that is often challenging using classical methods.[13]

Protocol 2: Amination of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the selective amination at the C3 position, leveraging the higher reactivity of the C-I bond.

Workflow Diagram:

G start Start: Weigh Reagents setup Assemble Reaction Under Inert Atmosphere start->setup add_reagents Add Pyrazolopyridine, Amine, and Base setup->add_reagents add_catalyst Add Palladium Precatalyst and Ligand add_reagents->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent react Heat Reaction Mixture add_solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end End: Characterize Product purify->end

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve a 0.1-0.2 M concentration) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS), typically 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like RuPhos is highly effective for the amination of challenging heteroaryl halides.[14] The ligand facilitates both the oxidative addition and reductive elimination steps.[4]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15]

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions that offers a suitable boiling point for these transformations.

Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[16]

Protocol 3: Sonogashira Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

This protocol details the alkynylation of an iodopyrazolopyridine.

Catalytic Cycle:

G Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-I Pd0->PdII_halide Oxidative Addition PdII_alkyne R-Pd(II)L2-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product Reactant_halide R-I (Pyrazolopyridine) Reactant_halide->PdII_halide Reactant_alkyne H-C≡CR' + Cu(I) Reactant_alkyne->PdII_alkyne

Simplified catalytic cycle of the Sonogashira reaction.

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[17]

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HI produced during the reaction.[18][19]

  • Troubleshooting: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and, if necessary, by switching to a copper-free protocol.[17][20]

Part 4: Direct C-H Activation for Arylation

Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the pyrazolopyridine core.[21]

Protocol 4: Palladium-Catalyzed C7-H Arylation of Pyrazolo[1,5-a]pyridines

This protocol describes the direct arylation at the C7 position of the pyrazolo[1,5-a]pyridine scaffold.[1][22]

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Aryl chloride (3.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • p-Xylene (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a pressure tube, combine the pyrazolo[1,5-a]pyridine (0.2 mmol), aryl chloride (0.6 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and K₂CO₃ (0.4 mmol).

  • Solvent Addition: Add anhydrous p-xylene (1 mL).

  • Reaction: Seal the tube and heat the mixture to 140-160 °C for 20 hours.

  • Work-up: After cooling, dilute the mixture with dichloromethane and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand PCy₃ is effective in promoting the challenging C-H activation step.[1]

  • High Temperature: C-H activation reactions often require high temperatures to overcome the high activation energy of C-H bond cleavage.

  • Aryl Chloride: The use of readily available and less expensive aryl chlorides makes this method attractive for large-scale synthesis.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents; Insufficiently inert atmosphere; Inappropriate ligand or base.Use a fresh catalyst; Purify starting materials; Ensure rigorous degassing; Screen different ligands and bases.[23]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Inefficient catalyst.Improve degassing; Use a more active catalyst system (e.g., with a biarylphosphine ligand).[11]
Protodeboronation (Suzuki) Excess water; Strong base.Use anhydrous solvents; Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).[11]
Glaser Coupling (Sonogashira) Presence of oxygen; High copper concentration.Ensure strictly anaerobic conditions; Reduce CuI loading; Consider a copper-free protocol.[17]
Catalyst Decomposition (Palladium Black) High temperature; Oxygen contamination; Ligand degradation.Lower the reaction temperature; Improve inert atmosphere; Use a more robust ligand (e.g., an NHC).

Conclusion

The regioselective functionalization of substituted pyrazolopyridines via palladium-catalyzed cross-coupling reactions and direct C-H activation provides a powerful and versatile platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. A thorough understanding of the factors governing regioselectivity, coupled with optimized and robust protocols, is essential for the efficient exploration of this important heterocyclic scaffold. The detailed application notes and protocols provided herein serve as a practical guide for researchers to navigate the synthesis of a diverse array of substituted pyrazolopyridines, enabling the advancement of medicinal chemistry and related fields.

References

  • ResearchGate. (n.d.). Direct C−H arylation of pyrazolo[1,5‐a]pyridines and...
  • SciSpace. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • RSC Publishing. (n.d.). Palladium catalyzed regioselective distal C (sp2)–H functionalization.
  • ResearchGate. (n.d.). Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides.
  • Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
  • ACS Publications. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. (n.d.). C-H Functionalization of Pyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • PubMed. (n.d.). Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines.
  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • ResearchGate. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • RSC Publishing. (n.d.). C–H functionalization of pyridines.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Structures of pyrazolopyridine‐pyridine scaffolds with promising anti‐PI3Kδ activity.
  • PubMed. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • ResearchGate. (n.d.). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines.
  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • National Institutes of Health. (n.d.). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Reddit. (n.d.). Sonogashira troubleshooting help needed.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Reddit. (n.d.). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (n.d.). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to your dedicated resource for (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's behavior, enabling you to troubleshoot challenges and optimize your synthetic outcomes. The pyrazole ring is a crucial motif in medicinal chemistry, and mastering its incorporation via cross-coupling is a key synthetic capability.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and properties of this reagent.

Q1: What are the primary stability concerns with this compound?

A1: Like many heteroaryl boronic acids, especially those containing nitrogen, this reagent is susceptible to several degradation pathways.[2] The three primary concerns are:

  • Protodeboronation: This is the most common issue, involving the cleavage of the C-B bond, which is then replaced by a hydrogen atom. This process is often accelerated by heat, aqueous basic conditions, and the presence of a palladium catalyst—precisely the conditions used in Suzuki-Miyaura coupling.[2]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, particularly in the presence of atmospheric oxygen.[2][3]

  • Trimerization: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2][4] This can complicate stoichiometry and affect reaction kinetics.

Q2: Should I use the free boronic acid or its pinacol ester derivative?

A2: For nearly all applications, we strongly recommend using the pinacol ester , 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine. The pinacol group sterically protects the boron center, significantly enhancing stability against the degradation pathways mentioned above.[1][5] While the free boronic acid can be used, its shorter shelf-life and propensity for in-situ decomposition often lead to lower and less reproducible yields.[6] The pinacol ester is generally a more robust and reliable reagent for storage and use in cross-coupling reactions.[5]

Q3: How must I store this reagent to ensure its longevity and reactivity?

A3: Proper storage is critical. Both the boronic acid and its pinacol ester should be treated as sensitive reagents.

Parameter Recommendation Rationale
Temperature Store in a freezer at -20°C.[7]Slows down degradation pathways like protodeboronation and oligomerization.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with oxygen and moisture, preventing oxidation and hydrolysis.
Container Keep in a tightly sealed container.Prevents ingress of atmospheric moisture and oxygen.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.
Aliquoting For frequently used batches, consider aliquoting into smaller vials.Reduces the number of freeze-thaw cycles and exposure of the bulk material to the atmosphere.[7]

Q4: Can I purify this boronic acid or its ester using silica gel chromatography?

A4: Caution is advised. While possible, purification of boronic acids and their esters on standard silica gel can be challenging.[8] The acidic nature of silica can sometimes promote degradation or cause significant streaking and poor recovery. If chromatography is necessary, consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your cross-coupling experiments.

Problem: Low or No Product Yield

This is the most frequent issue and can stem from multiple sources. A systematic approach is key to diagnosis.

  • Potential Cause 1: Reagent Degradation

    • Why it happens: The boronic acid/ester may have degraded either during storage or in the reaction vessel before catalysis can occur. This is especially true for free boronic acids under the basic, heated conditions of the reaction.[6]

    • How to solve it:

      • Verify Reagent Quality: If possible, check the purity of your boronic acid ester by ¹H NMR before use. Look for the characteristic pinacol methyl protons and the aromatic signals.

      • Use the Pinacol Ester: If you are using the free boronic acid, switch to the more stable pinacol ester.[1][5]

      • Stagger Reagent Addition: Add the boronic acid ester to the reaction mixture just before adding the palladium catalyst. This minimizes its exposure time to potentially degrading conditions before the productive reaction begins.

  • Potential Cause 2: Inefficient Catalyst System

    • Why it happens: The chosen palladium catalyst or ligand may not be optimal for this specific heterocyclic system. Unprotected nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium center, potentially inhibiting catalytic activity.[9]

    • How to solve it:

      • Ligand Choice: For challenging couplings with N-heterocycles, electron-rich, bulky phosphine ligands are often superior. Consider ligands like SPhos or XPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[9]

      • Catalyst Loading: While typical loadings are 1-5 mol%, consider increasing the catalyst loading to 5-10 mol% in difficult cases.

      • Pre-catalyst Choice: Using well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3) can sometimes give more reproducible results than generating the active catalyst in situ.

  • Potential Cause 3: Inadequate Reaction Conditions

    • Why it happens: The base, solvent, or temperature may not be suitable. For instance, overly harsh bases or excessively high temperatures can accelerate reagent decomposition faster than the desired coupling reaction.

    • How to solve it:

      • Base Selection: A moderately strong inorganic base is usually required. K₃PO₄ is often an excellent choice for Suzuki couplings of sensitive substrates.[9] K₂CO₃ is also widely used.[10]

      • Solvent System: Ensure your solvents are anhydrous and properly degassed. Dissolved oxygen can deactivate the Pd(0) catalyst. A mixture of an organic solvent like 1,4-dioxane or DME with water (e.g., 4:1 or 5:1 ratio) is a common starting point.[9][10]

      • Degassing: Thoroughly degas the solvent mixture before adding the catalyst. This can be done by bubbling argon or nitrogen through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.

Problem: Significant Protodeboronation Byproduct Observed

You see a significant amount of 1H-pyrazolo[3,4-b]pyridine in your crude reaction mixture.

  • Why it happens: The rate of protodeboronation is competing with or exceeding the rate of transmetalation to the palladium center. This is a classic problem with electron-rich or certain classes of heteroaryl boronic acids.[2][11]

  • How to solve it:

    • Use Milder Conditions: Lower the reaction temperature. While this may slow the reaction, it will disproportionately slow the decomposition pathway.

    • "Slow Release" Strategy: This is an advanced technique for particularly unstable boronic acids. Using N-methyliminodiacetic acid (MIDA) boronates allows for the slow, controlled release of the boronic acid into the reaction medium, keeping its instantaneous concentration low and favoring cross-coupling over decomposition.[6]

    • Anhydrous Conditions: While most Suzuki couplings use aqueous base, some systems prone to protodeboronation benefit from strictly anhydrous conditions, using a non-aqueous soluble base (e.g., KOtBu) and a boronic ester. This approach, however, requires careful optimization.

Part 3: Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound pinacol ester with an aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 - 1.5 eq), and K₃PO₄ (3.0 eq).

  • Atmosphere Exchange: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%) to the stirred mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues in your Suzuki-Miyaura coupling reactions.

TroubleshootingWorkflow Start Problem: Low or No Product Yield CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents OptimizeConditions Step 2: Optimize Reaction Conditions Start->OptimizeConditions AnalyzeByproduct Step 3: Analyze Byproducts Start->AnalyzeByproduct CheckNMR Check Boronic Ester by ¹H NMR for purity. CheckReagents->CheckNMR UseEster Switch from free acid to pinacol ester. CheckReagents->UseEster DegasSolvents Ensure solvents are anhydrous and degassed. CheckReagents->DegasSolvents ChangeCatalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos). OptimizeConditions->ChangeCatalyst ChangeBase Switch Base (e.g., K₃PO₄). OptimizeConditions->ChangeBase ChangeTemp Vary Temperature (e.g., 60-110 °C). OptimizeConditions->ChangeTemp Protodeboronation Protodeboronation is Major Byproduct? AnalyzeByproduct->Protodeboronation StartingMaterial Only Starting Material Remains? AnalyzeByproduct->StartingMaterial SolutionProto Solution: Use Milder Conditions (Lower Temp, Milder Base) Protodeboronation->SolutionProto Yes SolutionCatalyst Solution: Reaction is Not Initiating. Re-evaluate Catalyst System. StartingMaterial->SolutionCatalyst Yes SolutionCatalyst->OptimizeConditions

Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link][12][13][14]
  • Scott, P. J., & Sanford, M. S. (2018). Addressing stability issues of heteroaryl boronic acids in solution.
  • Cusabio. 1H-Pyrazolo[3,4-b]pyridine-5-boronicacidpinacolester. Product Page. [Link][7]
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • Ningbo Inno Pharmchem Co., Ltd.
  • RSC Advances (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link][15]
  • Reddit r/Chempros (2023). Help needed with unreproducible Suzuki coupling. [Link][11]
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link][6]
  • Raines, R. T. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link][3]
  • Hall, D. G. (2005).

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyrazolopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the yield and reproducibility of Suzuki-Miyaura coupling reactions involving pyrazolopyridine boronic acids. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve your synthetic goals.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.

Problem 1: Low to No Yield of the Desired Coupled Product

This is one of the most common yet frustrating outcomes. The root cause often lies in one of three areas: catalyst inefficiency, boronic acid instability, or suboptimal reaction conditions.

Potential Cause A: Palladium Catalyst Inhibition or Deactivation.

The nitrogen atoms within the pyrazolopyridine scaffold can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] This is a prevalent issue with nitrogen-containing heterocycles.[3][4]

Solution: Strategic Ligand and Precatalyst Selection

  • Employ Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and P(t-Bu)3 can shield the palladium atom, preventing inhibitory coordination from the pyrazolopyridine nitrogen.[1][5] These ligands also promote the crucial reductive elimination step, often leading to higher yields.

  • Utilize Palladium Precatalysts: Well-defined precatalysts, like those derived from SPhos and XPhos, can generate the active Pd(0) species more reliably in the presence of challenging substrates.[5][6] This approach can lead to higher turnover rates and minimize side reactions like protodeboronation.[5]

dot

Catalyst_Inhibition cluster_0 Catalyst Inhibition Pathway cluster_1 Solution Pd(0)L2 Active Pd(0) Catalyst Inhibited_Complex Inhibited Pd-N Complex Pd(0)L2->Inhibited_Complex Deactivation Pyrazolopyridine Pyrazolopyridine Substrate Pyrazolopyridine->Pd(0)L2 Coordination Bulky_Ligand Bulky Ligand (e.g., XPhos) Shielded_Catalyst Sterically Shielded Catalyst Bulky_Ligand->Shielded_Catalyst Protects Pd Center

Caption: Catalyst inhibition by nitrogen heterocycles and the protective role of bulky ligands.

Potential Cause B: Protodeboronation of the Pyrazolopyridine Boronic Acid.

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][7] This side reaction is particularly prevalent with electron-deficient heteroaryl boronic acids, especially in aqueous basic conditions.[2] Pyridyl boronic acids are notoriously unstable and prone to this decomposition pathway.[8][9]

Solution: Mitigating Protodeboronation

  • Use Anhydrous Conditions: Where possible, employing anhydrous solvents and bases can minimize the proton source required for protodeboronation.[1]

  • Switch to a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[10][11] They act as a "slow release" form of the boronic acid under the reaction conditions.[7]

  • Optimize the Base and Solvent System: A weaker base or a less protic solvent system can slow down the rate of protodeboronation. For instance, using K3PO4 instead of stronger bases like NaOH can be beneficial.[3] A solvent system like dioxane/water is often a good starting point.[12][13]

dot

Troubleshooting_Workflow start Low or No Yield q1 Are you using a standard Pd catalyst (e.g., Pd(PPh3)4)? start->q1 a1_yes Switch to a precatalyst with a bulky ligand (e.g., XPhos-Pd-G3). q1->a1_yes Yes q2 Is protodeboronation suspected? q1->q2 No a1_yes->q2 a2_yes Use a boronic ester, anhydrous conditions, or a milder base (K3PO4). q2->a2_yes Yes q3 Is the reaction stalling? q2->q3 No a2_yes->q3 a3_yes Increase temperature, screen different solvents, or check reagent purity. q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.

Problem 2: Reaction Stalls or is Incomplete

An incomplete reaction, even with the correct product forming, can be due to several factors.

Potential Cause A: Poor Solubility.

Nitrogen-containing heterocycles can have poor solubility in common organic solvents, hindering reaction rates.[1][4]

Solution: Solvent Screening

  • A range of solvents should be considered. While dioxane/water is a common starting point, other solvents like THF, toluene, or DMF, sometimes with varying amounts of water, might be more effective.[2][13]

Potential Cause B: Insufficient Thermal Energy.

Some Suzuki couplings, especially with less reactive coupling partners like aryl chlorides, require higher temperatures to proceed efficiently.[14]

Solution: Temperature Optimization

  • If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature to 100-120 °C may be beneficial, provided the substrates are thermally stable.[14]

Problem 3: Formation of Significant Side Products (e.g., Homocoupling)

The formation of symmetrical biaryl products from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[1]

Solution: Maintaining an Inert Atmosphere

  • Thorough Degassing: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[15]

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the system.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for coupling with pyrazolopyridine boronic acids?

A1: There is no single "best" combination for all substrates. However, systems employing bulky, electron-rich monophosphine ligands have shown high efficacy.[14] Combinations like Pd2(dba)3 with XPhos or SPhos, or commercially available palladium precatalysts incorporating these ligands, are excellent starting points.[5] These systems are often more robust against catalyst poisoning by the nitrogen heterocycle.[1][5]

Q2: How do I choose the right base for my reaction?

A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2][16] The choice of base can significantly impact the reaction.

  • K3PO4 (Potassium Phosphate): Often a good first choice for heteroaryl couplings as it is effective and generally milder, which can help suppress protodeboronation.[3]

  • Cs2CO3 (Cesium Carbonate): A stronger base that can be very effective, particularly for less reactive coupling partners.[2]

  • Inorganic bases like Na2CO3 are also commonly used, often in aqueous solutions.[17][18]

BaseCommon Use CaseConsiderations
K3PO4 General purpose for heteroaryl couplingsCan be less effective for very challenging couplings.
Cs2CO3 For less reactive aryl chlorides or hindered substratesCan promote protodeboronation with sensitive boronic acids.
Na2CO3 Widely used, often in aqueous/organic mixturesEnsure adequate mixing for biphasic systems.

Q3: Should I use a boronic acid or a boronic ester?

A3: While boronic acids are more common, for pyrazolopyridines and other nitrogen-containing heterocycles prone to protodeboronation, using a more stable boronic ester (e.g., pinacol or MIDA ester) is highly recommended.[11][19] These derivatives provide a slow, sustained release of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[7][19]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: Reproducibility issues can often be traced to subtle variations in reaction setup.[15][20]

  • Reagent Purity: Ensure all reagents, especially the boronic acid and halide, are of high purity.[2]

  • Inert Atmosphere: As mentioned, rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.[2]

  • Consistent Reagent Addition: Add reagents in a consistent order. It is common practice to add the halide, boronic acid, and base to the solvent, degas the mixture, and then add the palladium catalyst.

  • Effective Stirring: Ensure the reaction mixture is stirring vigorously, especially in biphasic systems, to facilitate mass transport.

By understanding the underlying chemical principles and systematically addressing these common challenges, you can significantly improve the yield, reliability, and success rate of your Suzuki coupling reactions with pyrazolopyridine boronic acids.

References

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).Journal of Pharmaceutical Sciences. [Link]
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.Organic Letters. [Link]
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.Journal of the American Chemical Society. [Link]
  • Protodeboron
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ChemistryOpen. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.Journal of the American Chemical Society. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews. [Link]
  • Structural Requirements of 1-(2-Pyridinyl)
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.The Journal of Organic Chemistry. [Link]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry. [Link]
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Suzuki Coupling.Organic Chemistry Portal. [Link]
  • Help needed with unreproducible Suzuki coupling.Reddit. [Link]

Sources

Technical Support Center: Navigating Protodeboronation in Suzuki Coupling of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for a critical challenge in modern synthetic chemistry: the protodeboronation of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common yet often frustrating side reaction. Here, we dissect the underlying causes of protodeboronation and provide actionable, field-proven troubleshooting strategies to enhance the efficiency and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of heteroaryl boronic acids?

Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid or its ester derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the heteroaryl boronic acid, preventing its participation in the desired Suzuki coupling catalytic cycle. The result is a reduced yield of the target biaryl product and the formation of a heteroaryl-H byproduct, which can complicate purification.[2][3]

Heteroaryl boronic acids, especially electron-deficient ones or those containing basic nitrogen atoms (like 2-pyridylboronic acid), are particularly susceptible to this side reaction.[1][4][5] Their electronic properties can stabilize intermediates that facilitate the cleavage of the C-B bond.[1]

Q2: I suspect protodeboronation is occurring in my reaction. How can I confirm this?

Identifying protodeboronation is the first step toward mitigating it. The most direct method is to analyze your crude reaction mixture using techniques such as:

  • LC-MS or GC-MS: Look for a mass corresponding to the protonated version of your starting heteroaryl boronic acid (Het-H).

  • ¹H NMR Spectroscopy: The presence of characteristic signals for the Het-H byproduct, alongside unreacted starting materials and the desired product, is a strong indicator.

A significant amount of this byproduct, coupled with a low yield of your desired coupled product and remaining aryl halide, strongly suggests that protodeboronation is a competing pathway.[2]

Troubleshooting Guide: Unraveling the Causes and Solutions

This section provides a systematic approach to troubleshooting protodeboronation, addressing the key factors that influence this side reaction.

Issue 1: Rapid Degradation of the Heteroaryl Boronic Acid Upon Addition of Base

Root Cause Analysis:

The choice and strength of the base are critical factors.[2] While a base is necessary to activate the boronic acid for transmetalation with the palladium catalyst, strong bases, particularly in the presence of water, can significantly accelerate protodeboronation.[6][7][8] This occurs through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[6][8] The pH of the reaction medium plays a crucial role, with many heteroarylboronic acids showing increased rates of protodeboronation at high pH.[6][9]

Troubleshooting Strategies:

  • Select a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions are often problematic. Consider switching to weaker, non-nucleophilic bases.

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation.[10][11] Employing anhydrous solvents and reagents can significantly suppress this side reaction. Recent studies have highlighted the benefits of anhydrous conditions for direct transmetalation of boronic esters, thereby avoiding the formation of water-sensitive boronic acids.[12][13]

Table 1: Impact of Base Selection on Protodeboronation

Base TypeCommon ExamplesTendency for ProtodeboronationRecommended Application
Strong Hydroxides NaOH, KOH, LiOHHigh, especially in aqueous mediaAvoid for sensitive heteroaryl boronic acids
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Moderate to LowGood starting point for optimization
Phosphates K₃PO₄LowOften a successful choice for minimizing protodeboronation[7]
Fluorides KF, CsFLowCan be effective, particularly with boronate esters
Organic Bases Et₃N, DIPEALowTypically used in specific applications, may require higher temperatures
Issue 2: Protodeboronation Persists Even with Milder Bases

Root Cause Analysis:

If changing the base doesn't resolve the issue, the inherent instability of the heteroaryl boronic acid itself is likely the primary culprit.[4] Certain structural motifs, such as 2-substituted nitrogen-containing heterocycles, are notoriously unstable.[1][4][14] Furthermore, elevated temperatures and prolonged reaction times increase the opportunity for the boronic acid to decompose.[2][7][15]

Troubleshooting Strategies:

  • Stabilize the Boronic Acid: Convert the boronic acid to a more stable derivative in situ or prior to the reaction. This is often the most effective strategy for highly sensitive substrates.

    • Pinacol Esters: While more stable than the corresponding boronic acids, they are not entirely immune to protodeboronation, as they can hydrolyze back to the more reactive acid.[7]

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][3][16][17]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are generally more stable than boronic acids and can be used directly in Suzuki couplings.[3][18]

  • Employ a "Slow-Release" Strategy: The core principle is to maintain a low concentration of the active boronic acid throughout the reaction.[1][16][17] This can be achieved using MIDA boronates or organotrifluoroborates.

  • Optimize Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction to avoid prolonged exposure to conditions that promote protodeboronation.[7] Running the reaction at the lowest effective temperature can also be beneficial.[13]

Workflow for Stabilizing Sensitive Heteroaryl Boronic Acids

Stabilization_Workflow Start Protodeboronation Observed ChangeBase Switch to Milder Base (e.g., K3PO4, Cs2CO3) Start->ChangeBase StillProblem Problem Persists? ChangeBase->StillProblem Stabilize Stabilize Boronic Acid StillProblem->Stabilize Yes Optimize Optimize Reaction Conditions (Temp, Time) StillProblem->Optimize No MIDA Convert to MIDA Boronate Stabilize->MIDA Trifluoroborate Convert to Organotrifluoroborate Stabilize->Trifluoroborate Success Successful Coupling MIDA->Success Trifluoroborate->Success Optimize->Success

Caption: Decision workflow for troubleshooting protodeboronation.

Issue 3: Catalyst and Ligand System Appears to Promote Protodeboronation

Root Cause Analysis:

While base-catalyzed protodeboronation is well-documented, the palladium catalyst and its associated ligands can also play a direct role.[10][11] Recent research has shown that bulky phosphine ligands, often employed to facilitate challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[10][11][19][20][21] This is thought to occur through the formation of a reactive intermediate that readily undergoes protonolysis.[20]

Troubleshooting Strategies:

  • Re-evaluate Ligand Choice: If you are using a bulky phosphine ligand (e.g., SPhos, XPhos) and observing significant protodeboronation, consider screening less sterically hindered ligands. While this may require some re-optimization of the coupling conditions, it can significantly reduce the undesired side reaction.

  • Consider the Palladium Precatalyst: The choice of palladium source can influence the reaction pathway. For instance, using a Pd(0) source like Pd₂(dba)₃ may be advantageous over a Pd(II) source in some cases to minimize palladium-catalyzed protodeboronation.[19]

  • Increase Catalytic Turnover Rate: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[1] This can involve careful selection of the ligand, palladium source, and reaction conditions.

Mechanism Overview: Competing Pathways

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki Coupling cluster_protodeboronation Undesired Protodeboronation ArBOH2 Ar-B(OH)2 ArBX3 [Ar-B(OH)3]- ArBOH2->ArBX3 + OH- Base Base Transmetalation Transmetalation ArBX3->Transmetalation Pd_cat Pd(0) Catalyst Ar_Pd_X Ar'-Pd(II)-X Ar_Pd_X->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar ReductiveElimination Reductive Elimination Ar_Pd_Ar->ReductiveElimination ReductiveElimination->Pd_cat Product Ar-Ar' ReductiveElimination->Product ArBOH2_p Ar-B(OH)2 Cleavage C-B Bond Cleavage ArBOH2_p->Cleavage ProtonSource H+ ProtonSource->Cleavage Byproduct Ar-H Cleavage->Byproduct

Caption: Competing Suzuki coupling and protodeboronation pathways.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Potassium Phosphate to Minimize Protodeboronation
  • To an oven-dried reaction vessel, add the heteroaryl boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Generation and Use of a MIDA Boronate for a Highly Sensitive Heteroaryl Boronic Acid
  • MIDA Boronate Formation: In a separate flask, dissolve the heteroaryl boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.) in DMSO. Heat the mixture (e.g., at 80 °C) until a clear solution is formed and the starting boronic acid is consumed (monitor by LC-MS). The MIDA boronate can be isolated or used directly as a solution.

  • Suzuki Coupling: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the prepared MIDA boronate (1.2 equiv.), a base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system.

  • Follow steps 2-7 as described in Protocol 1, noting that aqueous basic conditions are required to slowly release the boronic acid from the MIDA ester.[3]

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link][8][22]
  • Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link][1]
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5734. [Link][23]
  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024).
  • Hayes, C. J., Cox, P. A., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(41), 17056–17070. [Link][6]
  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link][19]
  • Al-Zoubi, R. M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2762-2772. [Link][24]
  • ResearchGate. (n.d.).
  • American Chemical Society. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link][16]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link][25]
  • Ser, C. T., et al. (2024).
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • Yamashita, M., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(10), 2268–2274. [Link][27]
  • Yamashita, M., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
  • Buchwald, S. L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12106–12109. [Link][29]
  • Request PDF. (2025).
  • ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link][8]
  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6293-6296. [Link][14]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link][5]
  • PubMed. (2023).
  • Nature. (2024). General room-temperature Suzuki–Miyaura polymerization for organic electronics. [Link][13]
  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link][18]
  • The Journal of Organic Chemistry. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link][30]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link][34]
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link][15]
  • PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link][35]

Sources

Optimizing base and solvent conditions for Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Base and Solvent Selection

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to move beyond simple protocols and provide a deeper, mechanistic understanding of how to optimize base and solvent conditions for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to equip you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and develop robust, scalable synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during Suzuki-Miyaura reactions. The format is designed to help you diagnose the issue and implement a logical, targeted solution.

Question 1: My reaction shows low or no conversion. I've confirmed my catalyst and reagents are good. Could my base or solvent be the culprit?

Answer: Absolutely. Low or no conversion, assuming a viable catalyst, often points directly to suboptimal base and solvent conditions. The issue typically stems from two primary areas: insufficient activation of the boronic acid or poor solubility of a key component.

  • Causality - The Role of the Base: The base's primary role is to activate the boronic acid, making it more nucleophilic for the crucial transmetalation step.[1][2] This occurs via two proposed dominant pathways: the formation of a highly nucleophilic boronate complex (R-B(OH)₃⁻) or the generation of a palladium(II) hydroxide complex which then reacts with the neutral boronic acid.[2][3][4] If the base is too weak or is not sufficiently soluble in the reaction medium, this activation is inefficient, stalling the catalytic cycle.

  • Troubleshooting Steps:

    • Evaluate Base Strength: The reactivity of your aryl halide is a key determinant. For less reactive electrophiles like aryl chlorides, a weak base like sodium carbonate (Na₂CO₃) may be insufficient.[5]

      • Action: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Cs₂CO₃ is often highly effective due to its higher solubility in many organic solvents and the beneficial effect of the large, soft cesium cation.[6]

    • Check Physical Properties: The physical form and purity of the base are critical for reproducibility.

      • Action: Use a fresh, finely powdered, and anhydrous base. Clumped or old base can have reduced surface area and may have absorbed moisture, leading to inconsistent results.

    • Address Solubility Issues: An inorganic base must have some interaction with the organic phase where the catalyst resides.

      • Action (Solvent System): If using a monophasic organic solvent (e.g., THF, Dioxane), consider switching to a biphasic system like Toluene/Water or THF/Water.[7][8] The water phase dissolves the inorganic base, and vigorous stirring creates a large interfacial area for the reaction to occur. The water/solvent ratio can significantly influence reaction performance.[7]

      • Action (Phase Transfer Catalyst): In biphasic systems, adding a phase transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the hydroxide or carbonate anion into the organic phase, dramatically accelerating the reaction.

Question 2: I'm observing significant protodeboronation of my boronic acid, leading to low yield and a major homocoupled byproduct from my aryl halide. How can I mitigate this?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major parasitic side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[9] It is often exacerbated by overly harsh conditions—strong bases, high temperatures, and the presence of excess water.

  • Causality - Driving Forces of Protodeboronation: This side reaction is base-mediated and competes directly with the desired transmetalation step. The longer the boronic acid is exposed to basic, aqueous conditions without being consumed in the catalytic cycle, the more likely it is to decompose.

  • Troubleshooting Steps:

    • Moderate the Base: A very strong base can accelerate protodeboronation more than it accelerates the desired coupling.

      • Action: If you are using a strong base like NaOH or KOH, switch to a milder inorganic base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[10]

    • Control Water Content: While water is often beneficial, an excessive amount can promote this side reaction.

      • Action: If using a biphasic system, try reducing the proportion of water. In some cases, using anhydrous conditions with a soluble organic base or a highly soluble inorganic base like Cs₂CO₃ can be effective.[9]

    • Lower Reaction Temperature & Time: The rate of decomposition increases with temperature and time.

      • Action: Screen lower reaction temperatures (e.g., start at 60-80 °C instead of 100 °C). Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.

    • Use a More Stable Boron Reagent: If the boronic acid is inherently unstable, protecting it is the most robust strategy.

      • Action: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[9] These reagents slowly release the boronic acid in situ, keeping its steady-state concentration low and minimizing the rate of protodeboronation.[9] Aryltrifluoroborates are another stable alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

The base is not merely a spectator; it is a critical activator in the catalytic cycle.[11] Its primary function is to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center. Computational and experimental studies suggest two main mechanistic pathways.[4]

  • The Boronate Pathway: The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. This anionic species is much more reactive towards the Pd(II)-halide complex for transmetalation.[1][2]

  • The Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxide species. This complex then undergoes reaction with the neutral boronic acid.[2] The operative pathway can depend on the specific base, solvent, and substrates used.[2]

Q2: How does solvent polarity affect the reaction?

Solvent polarity can have a profound, and sometimes non-intuitive, impact on the reaction rate and even selectivity.[12][13][14] The solvent must solubilize the (often) nonpolar aryl halide, the polar organoboron species, the base, and the palladium catalyst complex.[14]

  • Rate-Determining Step: The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, especially for aryl chlorides.[11][14] This step involves a significant change in charge distribution, and polar solvents can stabilize the charged transition state, thereby accelerating the reaction.[12][14]

  • Catalyst Stability & Speciation: The solvent can coordinate to the palladium center, influencing the nature of the active catalyst and preventing catalyst aggregation and precipitation.[14]

  • Selectivity: In substrates with multiple reactive sites (e.g., chloroaryl triflates), the choice of solvent can switch the chemoselectivity. For instance, nonpolar solvents like THF may favor reaction at one site, while polar solvents like DMF or MeCN may favor another, likely by stabilizing different transition states or altering the active catalyst.[12][13]

Q3: When should I choose a biphasic (e.g., Toluene/Water) versus a monophasic (e.g., Dioxane) solvent system?

This choice depends heavily on the chosen base and the substrates.

  • Choose a Biphasic System when:

    • Using common, inexpensive inorganic bases like K₂CO₃, K₃PO₄, or NaOH. These have excellent solubility in water but poor solubility in organic solvents. The aqueous phase acts as a reservoir for the base.[7]

    • Your substrates and catalyst are thermally stable and not sensitive to water.

    • Key Consideration: Vigorous stirring is essential to maximize the interfacial area between the two phases, as the reaction occurs at this interface or requires transport of species between phases.[15]

  • Choose a Monophasic System when:

    • Your substrates or products contain water-sensitive functional groups (e.g., certain esters or nitriles that could hydrolyze under basic, heated conditions).

    • You are using a base with good organic solubility, such as cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA).

    • You need to run the reaction under strictly anhydrous conditions to prevent side reactions like protodeboronation.

Data & Protocols for Optimization
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
BaseFormulaRelative BasicityTypical Use Case & Comments
Sodium CarbonateNa₂CO₃ModerateA common, inexpensive default for reactive aryl bromides and iodides.[6][16]
Potassium CarbonateK₂CO₃Moderate-StrongSlightly stronger and often more effective than Na₂CO₃. Widely applicable.[6]
Potassium PhosphateK₃PO₄StrongExcellent for less reactive aryl bromides and challenging aryl chlorides.[6]
Cesium CarbonateCs₂CO₃StrongHighly effective due to its strength and higher solubility in organic solvents. Often used for difficult couplings.[6]
Potassium tert-ButoxideKOtBuVery StrongCan be effective for very unreactive substrates but may promote side reactions due to its high basicity.
TriethylamineEt₃NOrganic (Weak)Used when inorganic bases must be avoided. Generally less effective than inorganic counterparts for transmetalation.[17]

Yields are highly substrate and condition dependent. This table serves as a general guideline for initial screening.

Diagram 1: The Role of Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Rate-Limiting) pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate Activates boronate->transmetalation Attacks Pd(II) complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by the base to facilitate the transmetalation step.

Diagram 2: Decision Workflow for Base & Solvent Selection

Selection_Workflow decision decision start Start Optimization q1 Aryl Halide Reactivity? (I > Br > OTf >> Cl) start->q1 Define Substrates end_node Optimized Conditions c1 Start with moderate base: K₂CO₃ or Na₂CO₃ q1->c1 Ar-I, Ar-Br (Reactive) c2 Start with strong base: K₃PO₄ or Cs₂CO₃ q1->c2 Ar-Cl (Unreactive) q2 Substrate Base-Sensitive? c1->q2 c2->q2 c3 Use milder base (K₂CO₃, KF) Consider anhydrous conditions q2->c3 Yes c4 Select Solvent System q2->c4 No c3->c4 q3 Base Solubility? c4->q3 Based on chosen base c5 Use Biphasic System: Toluene/H₂O or THF/H₂O (Ensure vigorous stirring) q3->c5 Poor in Organics (e.g., K₂CO₃, K₃PO₄) c6 Use Monophasic System: Dioxane or THF q3->c6 Good in Organics (e.g., Cs₂CO₃) q4 Low Yield or Side Reactions? c5->q4 c6->q4 q4->end_node No, Success! q4->q1 Yes, Re-evaluate

Caption: A decision-making flowchart for selecting initial base and solvent conditions for a Suzuki-Miyaura reaction based on substrate properties.

General Protocol for Base and Solvent Screening

This protocol outlines a parallel screening approach to efficiently optimize conditions for a new Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific precatalyst like XPhos Pd G3; 1-2 mol%)

  • Ligand (if not using a precatalyst; e.g., SPhos, XPhos; 2-4 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvents for screening (e.g., Dioxane, THF, Toluene, Water), degassed

  • Array of reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions: To ensure accurate and rapid dispensing, prepare stock solutions of your aryl halide and boronic acid in a suitable solvent (e.g., Dioxane).

  • Array Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and ligand (if separate) to each reaction vial. Then, add the selected dry, powdered base (e.g., 2.0 equiv) to each vial. Arrange the vials in a grid corresponding to your screening plan (e.g., different bases in rows, different solvents in columns).

  • Reagent Addition:

    • Add the screening solvent(s) to each vial. For biphasic systems, add the organic solvent first, followed by degassed water (e.g., in a 4:1 or 5:1 organic:water ratio).

    • Under positive inert gas pressure, add the stock solutions of the aryl halide and boronic acid to each vial.

  • Reaction Execution: Securely cap the vials. Place the array on a heating block with magnetic stirring. Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, filter, and analyze by LCMS or GC-MS to determine conversion and identify major byproducts.

  • Optimization: Based on the results, select the most promising condition(s) for further optimization (e.g., temperature, concentration, catalyst loading) or for a larger scale reaction.

References
  • Lei, P., Mu, Y., Wang, Y., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(34), 8850-8873. This is a general reference, a direct link for the specific abstract is not available, but the journal can be accessed.
  • Gere, D., et al. (Year not specified). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Arkem USA, Inc.[Link]
  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers. [Link]
  • NIH. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Sci-Hub. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. This is a repository and not a primary source.
  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3123-3129. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. ACS. [Link]
  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
  • Le, T. N., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B, 126(1), 224-235. [Link]
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? Quora. [Link]
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • Fairlamb, I. J. S. (Year not specified). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Figshare. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Figshare. [Link]
  • ResearchGate. (2022). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • ResearchGate. (2024). Screening of reaction conditions for Suzuki-Miyaura reaction.
  • ResearchGate. (2019). The influence of water on the solid‐phase Suzuki–Miyaura reaction.
  • NIH. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
  • PubMed Central. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]
  • ResearchGate. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Reddit. (2022). Water content and suzuki reaction. r/Chempros. [Link]
  • ResearchGate. (2011). The effect of various bases on the Suzuki coupling reaction.
  • Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2017). Screening of different bases for Suzuki coupling.
  • ResearchGate. (2020). Optimization table for the Suzuki-Miyaura cross-coupling reactions.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • NIH. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PubMed Central. [Link]
  • ResearchGate. (2022). Role of a base in Suzuki-Miyaura reaction.
  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
  • ResearchGate. (2019). An improved Suzuki-Miyaura cross-coupling reaction with the aid of in-situ generated PdNPs: Evidence for enhancing effect with biphasic system.
  • ResearchGate. (2022). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?

Sources

Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as kinase inhibitors, anticancer agents, and antimalarials.[1] Despite its importance, its synthesis is often plagued by challenges related to yield, regioselectivity, and purification. This guide provides field-proven troubleshooting advice and answers to frequently asked questions to help researchers navigate these complexities. The two main tautomeric forms are the 1H- and 2H-isomers, with quantum mechanics calculations showing the 1H-tautomer to be significantly more stable.[2]

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Problem 1: Low or No Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, an aldehyde, and an active methylene compound, but I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these multicomponent reactions are a frequent yet solvable issue. The reaction, which involves an initial Knoevenagel or aldol condensation followed by a Michael addition and cyclization/oxidation, has several critical control points.[2] Let's break down the troubleshooting process.

Initial Diagnostic Workflow

G cluster_start cluster_checks Diagnostics cluster_solutions Optimization Steps Start Low Yield Observed Purity Check Reactant Purity (NMR, LC-MS) Start->Purity Conditions Review Reaction Conditions (Temp, Time, Catalyst) Purity->Conditions Reactants Pure Purify Purify Starting Materials Purity->Purify Impurities Detected Monitoring Analyze Reaction Mixture (TLC, LC-MS) Conditions->Monitoring Conditions OK Optimize Optimize Conditions (See Table 1) Conditions->Optimize Suboptimal Monitoring->Conditions No Reaction Byproducts Identify Byproducts/ Intermediates Monitoring->Byproducts Intermediates or Side Products Found

Caption: Initial troubleshooting workflow for low-yield reactions.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity: The purity of the 5-aminopyrazole is especially critical. Impurities can inhibit catalyst activity or participate in side reactions.[3]

    • Action: Confirm the purity of all reactants using NMR and/or LC-MS. If necessary, purify starting materials by recrystallization or column chromatography.

  • Evaluate Catalyst and Solvent Choice: The catalyst (acidic or basic) and solvent are crucial for both the initial condensation and the subsequent cyclization. Lewis acids like ZrCl₄ or CuCl₂ have been used effectively, as have Brønsted acids like acetic acid.[2][4]

    • Action: If using an acid catalyst like acetic acid, ensure it is glacial and free of water. For base-catalyzed variants, ensure the base is fresh and anhydrous if required. The solvent must solubilize all reactants effectively.[3] See the table below for common choices.

  • Optimize Reaction Temperature and Time: Many of these reactions require heat to drive the cyclization and dehydration/oxidation steps. However, excessive heat can cause degradation.

    • Action: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature. Some protocols require reflux in solvents like ethanol, while others proceed at 150-160°C in acetic acid.[2] Conversely, if multiple byproduct spots appear on the TLC, the temperature may be too high.

  • Consider the Atmosphere: The final step is often an oxidation of a dihydropyridine intermediate to the aromatic pyrazolo[3,4-b]pyridine.

    • Action: It has been observed that the presence of air can be necessary for this oxidation step.[2] Unless you are specifically trying to isolate the dihydropyridine intermediate, running the reaction open to the air (with a reflux condenser) is often beneficial.

Table 1: Common Conditions for Three-Component Synthesis

Catalyst TypeExample CatalystSolventTypical TemperatureReference
Brønsted AcidAcetic AcidAcetic Acid150-160 °C[2]
Brønsted AcidHCl/DioxaneEthanol100 °C[2]
Lewis AcidZrCl₄, CuCl₂, ZnCl₂Ethanol, DMF95-120 °C[2][4]
BaseNaOHEthylene Glycol120 °C[2]
OrganocatalystL-prolineEthanol80 °C[2]
Problem 2: Formation of Undesired Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazolo[3,4-b]pyridine regioisomers. How can I control the regioselectivity?

Answer: Regioisomer formation is a classic challenge in this synthesis, arising when the two electrophilic carbonyl centers of the 1,3-dicarbonyl synthon have similar reactivity. The nucleophilic N1-H of the 5-aminopyrazole attacks one carbonyl, and the exocyclic amino group attacks the other, leading to two possible cyclization outcomes.[2]

Mechanistic Insight:

The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl will preferentially react with the more nucleophilic exocyclic amino group of the aminopyrazole, guiding the cyclization pathway.

G Start 5-Aminopyrazole + Unsymmetrical 1,3-Diketone Intermediate Condensation Intermediate Start->Intermediate Initial Condensation PathA Pathway A: Attack at more electrophilic C=O Intermediate->PathA Favored PathB Pathway B: Attack at less electrophilic C=O Intermediate->PathB Disfavored ProductA Desired Regioisomer PathA->ProductA Cyclization ProductB Undesired Regioisomer PathB->ProductB Cyclization

Caption: Competing pathways in the synthesis of regioisomers.

Strategies for Regiocontrol:

  • Utilize Highly Differentiated Diketones: The most effective strategy is to use a 1,3-dicarbonyl compound where the two carbonyls have significantly different electronic environments (e.g., a ketone vs. an ester, or an aryl ketone vs. an alkyl ketone). This creates a strong electronic bias for the initial nucleophilic attack. If the electrophilicity is very different, regioselectivity can exceed 80%.[2]

  • Modify Reaction Conditions: While less impactful than substrate control, the choice of catalyst and solvent can sometimes influence the regiochemical ratio.[3] Acid catalysis can enhance the electrophilicity of both carbonyls, but may preferentially activate one over the other. It is advisable to perform small-scale screening of conditions (e.g., comparing acetic acid, ZrCl₄, and L-proline) and analyze the product ratio by ¹H NMR or LC-MS.

  • Employ a "Pre-formed" Biselectrophile Strategy: A robust method to avoid regioselectivity issues is to first form the α,β-unsaturated compound (the 1,3-CCC-biselectrophile) in situ from an aldehyde and a ketone, and then add the 5-aminopyrazole. This three-component, one-pot approach often shows excellent regioselectivity, as the Michael addition of the aminopyrazole to the enone intermediate is highly directed.[2][5]

Protocol for Separation of Regioisomers:

If a mixture is unavoidable, separation is necessary.

  • Method: Flash column chromatography on silica gel is the most common method.[3]

  • Eluent Selection: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Regioisomers often have small but exploitable differences in polarity.

  • Tip: If separation is difficult, consider derivatizing the mixture (e.g., N-alkylation or N-acylation). The resulting derivatives may have better separation properties, and the protecting group can be removed later.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[3,4-b]pyridine core?

A1: The most prevalent methods start with a pre-formed pyrazole ring, specifically a 5-aminopyrazole derivative, and then construct the pyridine ring. Key named reactions include:

  • Guareschi-Thorpe Reaction: Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This is one of the most widely used strategies.[2][6][7]

  • Bohlmann-Rahtz Pyridine Synthesis: This involves the condensation of an enamine with an ethynylketone.[8][9][10] While powerful for pyridine synthesis in general, its application to pyrazolopyridines is a modification of the core concept, often involving related cyclization strategies. Acid catalysis can significantly lower the high temperatures typically required for the cyclodehydration step.[8][11]

  • Gould-Jacobs Reaction: This route uses a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to build the pyridine ring, typically yielding 4-hydroxy or 4-chloro substituted products after treatment with POCl₃ or SOCl₂.[2]

Q2: How do I choose the right base or catalyst for the reaction?

A2: The choice depends on the specific reaction mechanism you are targeting.

  • For condensations involving active methylene compounds (e.g., malononitrile, ethyl cyanoacetate): A base is typically used. Piperidine, triethylamine, or even a milder base like ammonium acetate can be effective. Ammonium acetate has the dual role of being a base and a source of ammonia for certain pyridine syntheses.[12]

  • For cyclizations with 1,3-diketones: An acid catalyst is more common. Glacial acetic acid often serves as both the catalyst and solvent.[2] Lewis acids like ZrCl₄ are excellent for activating carbonyl groups toward nucleophilic attack and can be used in catalytic amounts.[4]

  • For multicomponent reactions: Both acid (L-proline, acetic acid) and base catalysts have been successfully employed. The optimal choice is often substrate-dependent, and consulting literature for analogous transformations is the best starting point.[2]

Q3: What are the essential analytical techniques for characterizing my final product?

A3: A combination of techniques is required for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. They provide information on the substitution pattern. 2D NMR techniques like HMBC and HSQC can be crucial for definitively assigning regiochemistry, especially in cases where isomers are possible.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (molecular formula) of your product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=O, NH, or C≡N, which can confirm that the desired transformations have occurred.

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

Q4: Are there any specific safety precautions for these syntheses?

A4: Yes, standard laboratory safety practices should be strictly followed, with special attention to:

  • Hydrazine and its derivatives: If you are synthesizing your own aminopyrazole starting materials from hydrazine, be aware that hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These reagents, used in reactions like the Gould-Jacobs, are highly corrosive and react violently with water, releasing HCl gas. They must be handled in a fume hood, and reactions should be equipped with a drying tube or run under an inert atmosphere.

  • High Temperatures: Many of these syntheses require heating to high temperatures. Use appropriate heating equipment (e.g., oil bath with a temperature controller) and ensure glassware is free of cracks or defects.

References

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3296.
  • Li, J., et al. (2022). A cascade 6-endo-dig cyclization reaction was developed for the switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines. Molecules, 27(19), 6481.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482.
  • Semantic Scholar. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • ResearchGate. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • ResearchGate. (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions.
  • ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.
  • Rashidi, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145.
  • Scilit. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.
  • ResearchGate. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • ResearchGate. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • MDPI. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • Organic Chemistry Division, ACS. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.
  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • PMC. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
  • NIH. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • ResearchGate. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • RSC Publishing. (2015). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.
  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • PMC. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.
  • Scientific Research Publishing. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.

Sources

Technical Support Center: Purification of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. The unique bifunctional nature of this molecule, containing both a Lewis acidic boronic acid and basic pyrazolopyridine nitrogen atoms, presents specific purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Understanding the impurity profile is the first critical step in designing a purification strategy. Crude samples of this and similar heteroarylboronic acids typically contain a few classes of impurities stemming from the synthesis and the inherent instability of the molecule itself.

Impurity ClassSpecific ExamplesOrigin & CausalityRecommended Initial Action
Protodeboronation Products 1H-Pyrazolo[3,4-b]pyridine, Boric AcidThis is the most common degradation pathway for arylboronic acids. The C-B bond can be cleaved by acidic, basic, or even neutral aqueous conditions, especially with heat, replacing the boronic acid with a hydrogen atom.[1][2][3] Heterocycles like pyrazolopyridine can be particularly susceptible.Minimize exposure to water and strong acids/bases during workup. Use anhydrous solvents where possible.[4]
Boroxines (Anhydrides) Trimeric cyclic anhydride of the boronic acidSpontaneous dehydration of boronic acids, especially upon concentration or prolonged storage. Three molecules of the boronic acid lose three molecules of water to form a stable six-membered ring. This is often in equilibrium with the monomeric form in solution.Can often be reverted to the boronic acid by stirring with a suitable solvent like diethyl ether and a small amount of water, followed by drying.
Unreacted Starting Materials e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine, bis(pinacolato)diboronIncomplete reaction during the borylation step.Assess the polarity difference. If significant, chromatography or acid-base extraction may be effective.
Homocoupled Dimers Bis(1H-pyrazolo[3,4-b]pyridin-5-yl)A common side reaction in palladium-catalyzed borylation reactions, especially if reaction conditions are not optimal.Usually much less polar than the boronic acid. Can often be removed by trituration or chromatography.

Troubleshooting & Purification Protocols

This section addresses specific experimental challenges and provides step-by-step guidance for overcoming them.

Issue 1: My crude material is an intractable oil or contains numerous baseline impurities on TLC.

Q: I've completed the synthesis, and after the initial workup, I have a brown oil that streaks from the baseline on my TLC plate. How can I clean this up effectively?

A: This is a classic scenario where a robust, non-chromatographic method is needed to remove highly polar or non-acidic/basic impurities before attempting finer purification. Acid-base extraction is the method of choice for boronic acids as it leverages their acidic nature.[5][6][7]

This protocol exploits the amphoteric nature of your compound. The boronic acid is acidic, while the pyridine nitrogen is basic. However, the pKa of the boronic acid (~8-10) allows for selective extraction.

Causality: By adding a strong base (e.g., 2M NaOH), the boronic acid group is deprotonated to form a highly water-soluble boronate salt.[7] Neutral organic impurities (like homocoupled dimers or unreacted aryl halides) will remain in the organic phase and can be washed away. Subsequent acidification re-protonates the boronate, causing the pure boronic acid to precipitate or be extracted back into an organic solvent.[6][8]

cluster_extraction Acid-Base Extraction Workflow start Crude Product in EtOAc add_base Add 2M NaOH (aq) Adjust to pH > 12 start->add_base separate1 Separate Layers add_base->separate1 org_phase1 Organic Layer: Neutral Impurities (Discard) separate1->org_phase1 aq_phase1 Aqueous Layer: Sodium Boronate Salt separate1->aq_phase1 wash Wash Aqueous Layer with EtOAc (2x) aq_phase1->wash acidify Cool to 0°C Add 2M HCl (aq) Adjust to pH ~ 2-3 wash->acidify extract Extract with EtOAc (3x) acidify->extract combine Combine Organic Extracts extract->combine dry Dry (Na₂SO₄), Filter, Concentrate combine->dry end Purified Boronic Acid dry->end

Caption: Workflow for purifying boronic acids via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 2M aqueous sodium hydroxide (NaOH). Shake vigorously. Check the pH of the aqueous layer to ensure it is >12.

  • Separation & Wash: Separate the layers. The desired boronate salt is now in the aqueous phase. Wash the aqueous layer two more times with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath to minimize potential degradation. Slowly add 2M aqueous hydrochloric acid (HCl) with stirring until the pH is between 2 and 3. A precipitate of the purified boronic acid should form.

  • Final Extraction/Filtration:

    • If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried in vacuo.

    • Alternatively, extract the acidified aqueous solution three times with fresh EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Trustworthiness Check: After this procedure, an NMR spectrum should show a significant reduction in non-polar impurities. A clean baseline on TLC (e.g., in 10% MeOH/DCM) is also a good indicator of success.

Issue 2: My product is sticking to the silica gel column or decomposing during chromatography.

Q: I tried to run a silica gel column, but I'm getting very low recovery. My TLC shows a long streak from the baseline to the solvent front. What's going wrong?

A: This is a very common and frustrating problem. Standard silica gel is acidic (due to silanol, Si-OH, groups) and acts as a Lewis base. The Lewis acidic boron atom of your compound interacts strongly with the silica surface, leading to irreversible adsorption or decomposition.[4] Furthermore, residual water on the silica can promote hydrolysis (protodeboronation).

The solution is to deactivate the silica gel to make it less aggressive towards your boronic acid. Treating the silica with boric acid is a highly effective method.[9]

Causality: Impregnating the silica gel with boric acid effectively "caps" the active silanol sites.[4] This pre-saturation prevents the pyrazolopyridine boronic acid from strongly adsorbing, allowing it to elute properly and reducing on-column degradation.

cluster_chromatography Modified Chromatography Workflow start Standard Silica Gel prep_sol Prepare 5% w/v Boric Acid in MeOH start->prep_sol slurry Slurry Silica in Boric Acid Solution (1 hr) prep_sol->slurry filter_wash Filter & Wash with EtOH slurry->filter_wash dry Dry Silica in vacuo (60°C) filter_wash->dry pack Pack Column with Treated Silica dry->pack load Load Crude Product (Dry or in min. solvent) pack->load elute Elute with Gradient (e.g., Hexane -> EtOAc) load->elute end Collect & Combine Pure Fractions elute->end

Caption: Preparation of boric acid-treated silica for chromatography.

Step-by-Step Methodology for Silica Treatment:

  • Solution Prep: Prepare a 5% weight/volume solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[4]

  • Slurry: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution. Agitate gently for 1 hour at room temperature.

  • Filtration and Washing: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica thoroughly with ethanol (approx. 600 mL per 100 g of silica).[4]

  • Drying: Dry the silica gel completely under vacuum, for instance, in a vacuum oven at 60°C for 1.5-2 hours, until it is a free-flowing powder. The treated silica is now ready for use.

  • Chromatography: Pack the column using the treated silica and a suitable eluent system (e.g., starting with pure DCM and gradually increasing the percentage of MeOH or EtOAc).

Alternative Stationary Phases:

Stationary PhaseAdvantagesDisadvantagesBest For
Neutral Alumina Less acidic than silica, reducing degradation.[10]Can still have strong adsorption; activity can vary by grade and water content.Less polar boronic acids or esters.
Reversed-Phase (C18) Good for polar compounds.Requires aqueous mobile phases which can cause hydrolysis.[11] Product isolation from water/ACN/MeOH can be difficult.When normal phase fails and the compound is stable enough to withstand the mobile phase.
Issue 3: My compound is still impure after extraction and chromatography, or it is too polar to move on any column.

Q: I've tried everything, but I can't seem to separate my boronic acid from a very polar and similarly acidic impurity. What is the last resort?

A: When standard methods fail, a powerful strategy is to derivatize the boronic acid into a more stable and easily purified form, and then cleave the derivative to regenerate the pure acid.[10] The formation of a diethanolamine adduct is an excellent choice for this purpose.

Causality: Boronic acids react reversibly with diethanolamine to form a stable, bicyclic adduct. These adducts are often highly crystalline and possess different solubility profiles from the parent boronic acid and its impurities, allowing for purification by recrystallization or trituration.[5][11][12] The adduct can then be cleanly cleaved to regenerate the pure boronic acid.

cluster_derivatization Derivatization-Purification Workflow start Impure Boronic Acid in Hot Solvent (e.g., Toluene) add_dea Add Diethanolamine (1.1 eq) start->add_dea precipitate Cool to RT Collect Precipitate (Crystalline Adduct) add_dea->precipitate purify Recrystallize or Triturate Adduct (e.g., from Acetone/Hexane) precipitate->purify cleave Suspend Pure Adduct in EtOAc Wash with 1M HCl or Saturated Boric Acid (aq) purify->cleave separate Separate Layers cleave->separate dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate separate->dry end Highly Pure Boronic Acid dry->end

Caption: Purification workflow using a transient diethanolamine adduct.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the impure boronic acid in a minimal amount of a hot solvent like toluene or acetonitrile. Add diethanolamine (1.1 equivalents) dropwise.

  • Crystallization: Allow the solution to cool to room temperature, then cool further in an ice bath. The diethanolamine adduct should precipitate as a crystalline solid.

  • Isolation and Purification: Collect the solid by vacuum filtration. If necessary, the adduct can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes).

  • Cleavage and Recovery: Suspend the purified adduct in ethyl acetate (EtOAc). Wash this suspension vigorously in a separatory funnel with 1M HCl or a saturated aqueous solution of boric acid.[5][11] The acidic wash protonates the diethanolamine, breaking the adduct and releasing the free boronic acid into the organic layer.

  • Final Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the highly purified this compound.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?
  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
  • Kaupp, M. (2023). The proposed mechanism for protodeboronation of arylboronic acids.
  • Fyfe, J. W. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
  • Bell, G. E., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • ResearchGate User Discussion. (2019). Protodeboronation of arylboronic acids in acetic acid.
  • Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process?
  • Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]
  • Kim, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. [Link]
  • Cammidge, A. N., et al. (2010). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
  • Gilla, G., et al. (2005). Process for purification of boronic acid and its derivatives.

Sources

Technical Support Center: Ensuring the Stability of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the degradation of boronic acids during storage and in your critical reactions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring the integrity and success of your experiments.

Understanding Boronic Acid Instability: A Quick Overview

Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability, leading to diminished yields, impure products, and inconsistent results.[1] The primary degradation pathways are:

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond.[1][2][3]

  • Oxidation: The conversion of the boronic acid to an alcohol or phenol.[1][3][4]

  • Boroxine Formation: The dehydration and trimerization of boronic acids to form a cyclic anhydride.[1][5][6]

This guide will equip you with the knowledge and techniques to effectively mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling of Boronic Acids

Q1: What are the ideal conditions for storing boronic acids to ensure long-term stability?

Proper storage is the first line of defense against degradation. Boronic acids are sensitive to moisture, air, and in some cases, light.

Core Recommendations:

  • Dry, Inert Atmosphere: Store boronic acids in a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon).[7] This minimizes contact with moisture and oxygen, which are key drivers of hydrolysis and oxidation.

  • Airtight Containers: Use containers with secure, airtight seals. Screw-top lids are highly effective for laboratory-scale containers.[7]

  • Cold Temperatures: For sensitive boronic acids, especially certain heteroaryl derivatives, storage at low temperatures (-20°C) is recommended to slow down degradation kinetics.

  • Light Protection: Store light-sensitive boronic acids in amber vials or in the dark to prevent photolytic degradation.

Causality Explained: Moisture in the air can facilitate both protodeboronation and the formation of boroxines. Oxygen can lead to irreversible oxidative degradation.[1][3] Low temperatures reduce the kinetic energy of the molecules, thereby slowing the rate of all degradation processes.

Q2: I've noticed the physical appearance of my boronic acid has changed over time (e.g., clumping, discoloration). What does this indicate?

Physical changes are often a sign of degradation.

  • Clumping or Caking: This typically suggests moisture absorption and potentially the formation of boroxines.[8][9] Boroxines are cyclic trimers formed through the loss of water.[5][6] While this process is often reversible upon dissolution in a suitable solvent, it complicates accurate weighing and stoichiometry.[1]

  • Discoloration: This can be an indicator of oxidation or other decomposition pathways, leading to impurities.

Troubleshooting: If you observe these changes, it is advisable to verify the purity of the boronic acid before use. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) or High-Performance Liquid Chromatography (HPLC) can be used to assess the integrity of the material.[10]

Section 2: Preventing Degradation During Reactions

Q3: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect my boronic acid is degrading. What are the common causes and how can I fix this?

Low yields in Suzuki-Miyaura coupling are frequently linked to boronic acid instability under the reaction conditions. The primary culprit is often protodeboronation.[11][12]

Key Factors Influencing Protodeboronation:

  • Base: Strong bases in aqueous media can accelerate protodeboronation.[12]

  • Solvent: The presence of a proton source, such as water or alcohols, is necessary for protodeboronation.[12]

  • Temperature: Higher temperatures can increase the rate of decomposition.

  • Boronic Acid Structure: Electron-rich, heterocyclic (especially 2-heteroaryl), and vinyl boronic acids are particularly susceptible.[3][12][13]

Troubleshooting Strategies:

Problem Underlying Cause Recommended Solution & Explanation
Significant Protodeboronation Presence of a proton source (water) and a strong base.Switch to anhydrous conditions. [12] Use dry solvents and ensure all glassware is thoroughly dried. This removes the primary proton source for the unwanted side reaction.
Use a milder base. Consider bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[12] Milder bases are less likely to promote the protonolysis of the C-B bond.
Low Yields with Sensitive Boronic Acids Inherent instability of the boronic acid leads to rapid decomposition under reaction conditions.Utilize a protecting group strategy. Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][13][14] These derivatives are more robust and can slowly release the active boronic acid in situ, maintaining a low, steady concentration that favors the desired cross-coupling over degradation.[13]
Reaction Fails to Go to Completion Catalyst decomposition or inhibition.Ensure a properly degassed reaction mixture. Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[12] Sparge your solvent with an inert gas (N₂ or Ar) before adding the catalyst.
Visualizing Degradation Pathways

The following diagram illustrates the three main degradation pathways for a generic aryl boronic acid.

G BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Boroxine Boroxine ((ArBO)₃) BoronicAcid->Boroxine + 3 H₂O (Dehydration) Protodeboronation_Product Protodeboronation (Ar-H) BoronicAcid->Protodeboronation_Product  + H⁺ (e.g., H₂O)  Base/Heat Oxidation_Product Oxidation (Ar-OH) BoronicAcid->Oxidation_Product

Caption: Major degradation pathways of boronic acids.

Experimental Protocol: Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability

For boronic acids that are particularly prone to degradation, converting them to a diethanolamine adduct can significantly improve their shelf-life and handling.[15]

Materials:

  • Boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., methylene chloride)

  • Stir bar and vial

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[12]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via a pipette.[12]

  • Precipitation: A precipitate will typically form. In some cases, the initial solid may dissolve completely before the adduct precipitates.[12]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[12]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[12]

This diethanolamine adduct is often a crystalline, air-stable solid that can be used directly in Suzuki-Miyaura coupling reactions, particularly in protic solvents.[15]

Q4: How does pH affect the stability of boronic acids in aqueous solutions?

The stability of boronic acids is highly dependent on the pH of the solution.[14][16] Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species.[14] The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is governed by the pKa of the boronic acid.

  • Neutral to Acidic pH: In this range, the neutral trigonal form of the boronic acid predominates.

  • Basic pH (pH > pKa): The anionic tetrahedral boronate species becomes the major form. This species is generally more reactive and can be more susceptible to protodeboronation.[2][11]

Practical Implications:

  • When performing reactions in aqueous media, the choice of base and the resulting pH are critical.[11][17]

  • For purification or analysis using reversed-phase HPLC, the pH of the mobile phase can influence the retention time and stability of the boronic acid on the column.[10]

Workflow for Stabilizing Unstable Boronic Acids

This diagram outlines a decision-making workflow for handling potentially unstable boronic acids.

G decision decision process process start start decision1 Is the boronic acid known to be unstable? (e.g., 2-heteroaryl, vinyl) start->decision1 Start with Boronic Acid stop stop process1 Convert to a stable derivative (e.g., MIDA boronate, pinacol ester) decision1->process1 Yes process2 Proceed with caution. Use anhydrous conditions and a mild base. decision1->process2 No process3 Perform Suzuki-Miyaura Coupling process1->process3 process2->process3 decision2 Successful Coupling? process3->decision2 decision2->stop Yes process4 Troubleshoot: - Re-evaluate base and solvent - Check catalyst activity - Consider a protecting group strategy decision2->process4 No (Low yield, protodeboronation) process4->process1

Caption: Decision workflow for handling unstable boronic acids.

Section 3: Analytical Characterization

Q5: What are the best analytical techniques to monitor for boronic acid degradation?

To ensure the quality of your starting materials and to troubleshoot reactions, it's essential to have reliable analytical methods to detect degradation.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent boronic acid from its degradation products.[10]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and the mass spectrometer is invaluable for identifying and structurally elucidating degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the formation of protodeboronated byproducts.

    • ¹¹B NMR: Is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of different boron species (e.g., boroxines, boronate esters).[10]

Troubleshooting HPLC Analysis: A common issue is the on-column degradation of the boronic acid, especially on silica-based columns.[10] This can be mitigated by:

  • Using a faster gradient or a shorter column to reduce the residence time on the column.[10]

  • Dissolving the sample in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[10]

  • Utilizing columns with advanced surface technology to reduce interactions between the analyte and the column's metal surfaces.

References

  • How to Store Boric Acid | Lab Alley. (URL: [Link])
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. (URL: [Link])
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (URL: [Link])
  • Protodeboron
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (URL: [Link])
  • Boronic acid with high oxidative stability and utility in biological contexts - ResearchG
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL: [Link])
  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
  • What are the precautions for storage of boric acid?
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (URL: [Link])
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. (URL: [Link])
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: [Link])
  • Boronic acid - Wikipedia. (URL: [Link])
  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (URL: [Link])
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (URL: [Link])
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (URL: [Link])
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. (URL: [Link])
  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv. (URL: [Link])
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Public
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A. (URL: [Link])
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (URL: [Link])
  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (URL: [Link])
  • Guidelines for Chemical Storage | Chapman University. (URL: [Link])
  • Chemical Storage Guide. (URL: [Link])
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (URL: [Link])
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (URL: [Link])
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (URL: [Link])
  • Borate handling and storage - borax.com. (URL: [Link])
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (URL: [Link])
  • How can I solve my problem with Suzuki coupling?
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (URL: [Link])
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. (URL: [Link])
  • Boroxine Chemistry and Applications: A Perspective | Request PDF - ResearchG
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])

Sources

Technical Support Center: Managing Impurities in (1H-Pyrazolo[3,á-b]pyridin-5-yl)boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical building block. High purity is paramount for successful downstream applications, such as Suzuki-Miyaura cross-coupling, and this guide provides in-depth troubleshooting advice and validated protocols to manage common impurities.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the most common method for synthesizing this compound and what are its primary challenges?

The most prevalent and industrially scalable method is the Palladium-catalyzed Miyaura borylation of a corresponding halo-precursor, typically 5-bromo-1H-pyrazolo[3,4-b]pyridine. This reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2]

The primary challenges in this synthesis are not just achieving high conversion but also controlling the impurity profile. The product, a heteroaromatic boronic acid, is susceptible to several degradation pathways under the reaction and workup conditions.[3][4][5] Key impurities often include the protodeboronated starting material, homocoupled byproducts, and boroxine anhydrides.[5][6][7]

Q2: What are the structures of the most common impurities and how do they form?

Understanding the genesis of impurities is crucial for their mitigation. The three most common impurities are:

  • Protodeboronated Impurity (1H-Pyrazolo[3,4-b]pyridine): This is formed when the C-B bond of the product is cleaved and replaced by a C-H bond.[5][8] This is a well-known side reaction for boronic acids, especially heteroaromatic ones, and can be catalyzed by excess base, elevated temperatures, or the presence of protic solvents like water.[5][9][10]

  • Homocoupling Impurity: This dimeric byproduct can arise from two pathways: the coupling of two molecules of the halo-precursor or the coupling of two molecules of the boronic acid product. This is often promoted by the palladium catalyst, especially in the presence of oxygen.[6][7]

  • Boroxine: Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine.[11][12][13][14] This process is driven by the removal of water and can occur during workup, concentration, or prolonged storage, especially in non-polar solvents.[13][15] While boroxines can often be used in subsequent reactions, their presence complicates accurate quantification and stoichiometry, as three molecules of the boronic acid form one boroxine molecule and release three molecules of water.[11][13]

G A 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Starting Material) B This compound (Desired Product) A->B Miyaura Borylation (Pd Catalyst, Base, B₂pin₂) D Homocoupled Dimer (Impurity) A->D Homocoupling C 1H-Pyrazolo[3,4-b]pyridine (Protodeboronation Impurity) B->C Protodeboronation (H₂O, Base, Heat) B->D Homocoupling E Boroxine (Trimer Impurity) B->E Dehydration (-3 H₂O) (Reversible) E->B Hydrolysis (+3 H₂O) (Reversible)

Caption: Key pathways in the synthesis and degradation of the target boronic acid.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Probable Cause(s) Suggested Solution(s) & Scientific Rationale
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. 2. Insufficient Base: The base is crucial for the transmetalation step of the catalytic cycle.[16][17] 3. Low Reaction Temperature: Borylation reactions often require thermal energy to proceed at a reasonable rate.1. Catalyst Check: Use a freshly opened catalyst or a pre-catalyst that is known to reliably form the active Pd(0) species. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. 2. Base Selection: Use a sufficiently strong but non-nucleophilic base. Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) are common choices.[2] Ensure the base is anhydrous if water-sensitive reagents are used. 3. Optimize Temperature: Increase the temperature in increments (e.g., 80°C, 90°C, 100°C). Monitor by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
High Levels of Protodeboronation Impurity (>5%) 1. Excessive Base/Strong Base: Strong bases can accelerate the protonolysis of the C-B bond.[5] 2. Prolonged Reaction Time at High Temperature: The longer the boronic acid product is exposed to harsh conditions, the more likely it is to degrade.[4] 3. Presence of Water: Water is the proton source for this side reaction.1. Modify Base: Switch to a milder base like potassium acetate (KOAc).[2][18] Use the minimum effective stoichiometry (e.g., 1.5-2.0 equivalents). 2. Time-Course Study: Monitor the reaction every 1-2 hours. Once the starting material is consumed, proceed with the workup immediately to minimize product degradation. 3. Use Anhydrous Conditions: While some Suzuki-type reactions tolerate water, minimizing its presence can suppress protodeboronation. Use anhydrous solvents.
Significant Homocoupling Impurity Detected 1. Oxygen in Reaction: O₂ can facilitate the oxidative homocoupling of the boronic acid. 2. Catalyst/Ligand Choice: Some palladium/ligand systems are more prone to promoting homocoupling.1. Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before use. Maintain a positive inert gas pressure throughout the reaction. 2. Ligand Screening: If homocoupling persists, screen different phosphine ligands. More electron-rich and bulky ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.
Product is Difficult to Purify / Oily Consistency 1. Presence of Boroxine: The formation of the boroxine trimer can alter the physical properties of the material, making it gummy or oily and complicating chromatography.[15] 2. Residual Pinacol: If using B₂pin₂, the pinacol byproduct can be difficult to remove.1. Boroxine Hydrolysis: During aqueous workup, adjust the pH to be mildly acidic (pH 4-5) and stir for 30-60 minutes. This can help hydrolyze the boroxine back to the desired boronic acid monomer, which is often a crystalline solid. Alternatively, trituration with a solvent mixture like diethyl ether/hexane can sometimes induce crystallization of the boronic acid. 2. Purification via Derivatization: A robust method involves treating the crude product with a base (e.g., NaOH) to form the boronate salt, which is water-soluble.[19][20] Wash the aqueous layer with an organic solvent (e.g., ether) to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the pure boronic acid.[19][20]
Product Degrades Upon Storage 1. Instability of Heteroaromatic Boronic Acids: Many heterocyclic boronic acids are inherently unstable and can decompose on the benchtop via protodeboronation or oxidation.[3][4][21] 2. Equilibrium with Boroxine: Over time, the solid may slowly convert to the boroxine form.[15]1. Convert to a Stable Derivative: For long-term storage, convert the boronic acid to a more stable form, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate.[3][4][22] These are typically crystalline, air-stable solids that can release the boronic acid in situ during the subsequent reaction.[3][4] 2. Storage Conditions: If storing as the free boronic acid, keep it in a desiccator under an inert atmosphere at low temperature (-20°C).

Section 3: Protocols & Methodologies

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol focuses on the synthesis of the more stable pinacol ester intermediate, which can be hydrolyzed to the boronic acid or used directly in subsequent couplings.

  • Reaction Setup: To an oven-dried flask, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent & Catalyst Addition: Add degassed 1,4-dioxane (or another suitable solvent like toluene) to create a 0.2 M solution. Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 equiv).

  • Heating: Heat the reaction mixture to 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude solid can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by silica gel chromatography.

Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for removing non-acidic impurities from the crude boronic acid.

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M NaOH aqueous solution. The boronic acid will deprotonate to form the water-soluble sodium boronate salt. Repeat the extraction twice.

  • Organic Wash: Combine the aqueous layers and wash with diethyl ether to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is approximately 2-3. The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like hexane.

  • Drying: Dry the purified product under high vacuum.

Analytical Characterization

A combination of techniques provides the most comprehensive impurity profile.[23]

  • ¹H NMR: Useful for identifying the protodeboronated impurity and residual solvents.

  • LC-MS: The primary tool for quantifying the purity of the main component and detecting trace-level impurities like the homodimer.[24][25] A reversed-phase C18 column is typically effective.[23][25]

  • ¹¹B NMR: Can distinguish between the trigonal boronic acid (δ ~25-35 ppm) and the tetrahedral boroxine (δ ~15-25 ppm), allowing for quantification of the equilibrium.[23]

Caption: A logical workflow for diagnosing and solving common synthesis issues.

References

  • Beck, C. L., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A.
  • Yamamoto, Y. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.
  • Beck, C. L., & Bock, C. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.
  • Wikipedia. (n.d.). Boroxine. In Wikipedia.
  • Maeda, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Vantourout, J. C., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Reddit. (2017). Purification of boronic acids?. r/chemistry.
  • George, S., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
  • Pandiyan, B., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • WIPO Patentscope. (2005). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES.
  • Frontier Specialty Chemicals. (n.d.). Organoborons.
  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
  • Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.
  • Scribd. (n.d.). J. Org. Chem. 2021, 86, 103 109 (Miyaura Borylation Conditions Douces).
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE.
  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Organic Chemistry Portal. (n.d.). Protodeboronations.
  • Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing.
  • MySkinRecipes. (n.d.). This compound.
  • Silva, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Baklanov, M. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC - NIH.
  • Molander, G. A., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of palladium catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. As a self-validating system, this guide will not only offer solutions but also explain the underlying chemical principles to empower you in your experimental design and execution.

Troubleshooting Guide: A Systematic Approach to Diagnosing and Resolving Catalyst Deactivation

Low yields or complete reaction failure in Suzuki coupling are often attributable to the deactivation of the palladium catalyst. The following section provides a structured approach to identifying and mitigating the root cause of this issue.

Question 1: My Suzuki reaction has stalled or resulted in a low yield, and I suspect catalyst deactivation. What is the first step in troubleshooting?

Answer: The initial and most critical step is to meticulously evaluate your reaction setup and reagents for potential sources of catalyst poisons and inhibitors. The active Pd(0) species is highly sensitive to its environment.

Initial Checks & Immediate Actions:

  • Atmosphere Control: The foremost suspect is often the presence of oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[1][2][3]

    • Action: Ensure your reaction vessel was properly sealed and purged with a high-purity inert gas (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. For a robust degassing protocol, see the experimental section below.

  • Reagent Purity:

    • Aryl Halide: While the halide itself is a reactant, impurities within the aryl halide starting material can be problematic.

    • Organoboron Reagent: Boronic acids and their derivatives can degrade over time, especially when exposed to air and moisture, leading to a common side reaction known as protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][3]

      • Action: Use fresh or properly stored organoboron reagents. If degradation is suspected, consider using more stable derivatives like pinacol esters or MIDA boronates.[1][4]

    • Base: The quality of the base is crucial. It should be finely powdered and dry to ensure consistent reactivity and avoid introducing excess water.[2][3]

    • Solvent: Solvents can contain impurities that act as catalyst poisons. For example, traces of precursors like 2,3-dihydrofurane in THF can significantly decrease conversion.[5][6] Peroxides in ethereal solvents are also detrimental.

      • Action: Use anhydrous, high-purity, and degassed solvents. If solvent contamination is suspected, purify the solvent or use a fresh bottle from a reputable supplier.

Experimental Protocol: Rigorous Degassing of Solvents
  • Freeze-Pump-Thaw Method (for most organic solvents): a. Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock. b. Freeze the solvent by immersing the flask in a liquid nitrogen bath. c. Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the flask for 10-15 minutes. d. Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws. e. Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen. f. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

  • Sparging Method (for larger volumes or as an alternative): a. Insert a long needle or a glass frit connected to an inert gas line into the solvent. b. Bubble the inert gas through the solvent for at least 30 minutes. This method is less rigorous than freeze-pump-thaw but can be effective for many applications.

Question 2: I've observed a black precipitate in my reaction mixture. What is it, and how can I prevent its formation?

Answer: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[7][8] This is a common manifestation of catalyst deactivation. The formation of palladium black indicates that the palladium atoms are no longer stabilized by the supporting ligands and have aggregated.

Causes of Palladium Black Formation:

  • Ligand Dissociation: The active catalyst is often a monoligated Pd(0) species. If the ligand dissociates from the palladium center, the resulting "naked" palladium atoms can aggregate.[7]

  • Insufficient Ligand Concentration or Inappropriate Ligand: The choice and amount of ligand are critical for stabilizing the Pd(0) catalyst.[4][9]

  • High Temperatures: Elevated temperatures can sometimes promote ligand dissociation and subsequent catalyst agglomeration.

  • Presence of Oxidants: As mentioned previously, oxygen can lead to the formation of Pd(II), which can then be reduced to form palladium black under certain conditions.

Troubleshooting & Prevention Strategies:

  • Optimize Ligand-to-Palladium Ratio: Ensure you are using an adequate amount of ligand. While a 1:1 or 2:1 ligand-to-palladium ratio is common, this can be reaction-dependent.

  • Select a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective at stabilizing the palladium catalyst and preventing the formation of palladium black.[4][9][10] These ligands promote the desired reductive elimination step and can stabilize the monoligated Pd(0) intermediates that are key to the catalytic cycle.[9]

  • Lower Reaction Temperature: If the reaction tolerates it, try running the reaction at a lower temperature to minimize thermal decomposition pathways.

  • Ensure a Scrupulously Inert Atmosphere: Rigorous exclusion of oxygen is paramount.[8]

Question 3: My reaction is producing significant amounts of homocoupled products. What is the cause, and what are the solutions?

Answer: The formation of biaryl products derived from the coupling of two organoboron reagents (homocoupling) is typically mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[4][11]

Mechanism of Homocoupling:

If the Pd(0) catalyst is oxidized to Pd(II) by residual air, these Pd(II) species can react with the organoboron reagent to generate a diorganopalladium(II) intermediate, which then undergoes reductive elimination to form the homocoupled product.

Mitigation Strategies:

  • Rigorous Degassing: The most effective way to prevent homocoupling is to eliminate oxygen from the reaction mixture.[11][12]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any adventitious Pd(II) back to the active Pd(0) state, thereby minimizing the concentration of the species responsible for homocoupling.[11]

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂), ensure that the conditions are suitable for its efficient reduction to Pd(0) in situ.

Question 4: I am observing dehalogenation of my aryl halide starting material. What is causing this side reaction?

Answer: Dehalogenation is the replacement of the halide on the starting material with a hydrogen atom. This side reaction occurs after the oxidative addition step and involves the palladium-aryl intermediate reacting with a hydride source.[3][4]

Potential Hydride Sources:

  • Solvents: Alcohols or even trace water can act as hydride donors.

  • Bases: Certain bases or their byproducts can be sources of hydride.

  • Organoboron Reagent: In some cases, impurities or decomposition products of the boronic acid can provide a hydride.

Prevention of Dehalogenation:

  • Solvent Choice: Use aprotic solvents if dehalogenation is a significant issue.

  • Base Selection: A careful choice of base can minimize this side reaction.

  • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can reduce the availability of proton sources that might lead to hydride formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in a Suzuki reaction? A1: The ligand plays several crucial roles: it stabilizes the Pd(0) catalyst, preventing aggregation into palladium black[4]; it modulates the electronic properties of the palladium center, which influences the rates of oxidative addition and reductive elimination[9][10]; and its steric bulk can facilitate the final reductive elimination step to release the product.[9][13]

Q2: How does the choice of base affect the reaction? A2: The base is essential for activating the organoboron reagent to facilitate transmetalation.[10][14] It is believed to form a more nucleophilic "ate" complex with the boronic acid.[10] However, the base can also play a role in side reactions like protodeboronation.[1] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome, and its selection often requires empirical optimization.[1][15]

Q3: Can impurities in my starting materials poison the catalyst? A3: Yes, certain functional groups or impurities can act as potent catalyst poisons. Sulfur-containing compounds are particularly notorious for deactivating palladium catalysts.[16][17][18] It is crucial to use starting materials of high purity.

Q4: What are some common side reactions in Suzuki coupling besides catalyst deactivation? A4: Besides the issues stemming from catalyst deactivation, other common side reactions include:

  • Protodeboronation: The C-B bond of the organoboron reagent is cleaved by a proton source, leading to the formation of an arene byproduct.[1]

  • β-Hydride Elimination: This is a concern when using alkylboron reagents that have β-hydrogens. The palladium-alkyl intermediate can eliminate a palladium hydride and form an alkene.[4][19][20]

Visualizing the Suzuki Catalytic Cycle and Deactivation Pathways

The following diagrams illustrate the key steps in the Suzuki coupling and common pathways for catalyst deactivation.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdBlack Palladium Black (Inactive) Pd0->PdBlack Aggregation Oxidation Oxidation (O₂) Pd0->Oxidation PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation PdII_Inactive Inactive Pd(II) Oxidation->PdII_Inactive

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Data Presentation: Ligand Selection Guide

The choice of ligand is paramount for a successful Suzuki coupling. The following table summarizes common ligand classes and their typical applications.

Ligand ClassExamplesKey CharacteristicsRecommended For
Monodentate Phosphines PPh₃, P(t-Bu)₃, PCy₃Varying steric bulk and electron-donating ability. PPh₃ is a classic but can be prone to oxidation.[19]General-purpose, but may require optimization. Electron-rich and bulky variants are good for challenging substrates.[4]
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines.Highly active catalysts for coupling unactivated aryl chlorides, hindered substrates, and reactions at low catalyst loadings.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more thermally stable than phosphines.Challenging couplings, including those with sterically demanding substrates or requiring high temperatures.[10]
Ferrocenyl Phosphines dppfBidentate ligand with a large bite angle.Can be effective in a wide range of cross-coupling reactions.

Advanced Diagnostic Techniques

For persistent issues, advanced analytical techniques can provide deeper insights into the deactivation mechanism.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of palladium on a solid support or in precipitated catalyst, helping to distinguish between active Pd(0) and inactive oxidized forms.[21]
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of palladium particles, confirming the formation of palladium black or nanoparticle aggregation.[22][23]
X-ray Absorption Spectroscopy (XAS) Provides detailed information about the local coordination environment and oxidation state of palladium in situ, allowing for real-time monitoring of the catalyst during the reaction.[24]

By systematically working through this guide, researchers can effectively diagnose the cause of palladium catalyst deactivation and implement robust solutions to ensure the success of their Suzuki-Miyaura coupling reactions.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • The Journal of Organic Chemistry. Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. ACS Publications.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • J&K Scientific LLC. Suzuki Cross-Coupling.
  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Reddit. Formation of palladium black during Suzuki coupling. r/Chempros.
  • ACS Publications. Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials.
  • PMC - NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • ResearchGate. Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts.
  • MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • SpringerLink. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis.
  • ResearchGate. Poisoning and deactivation of palladium catalysts.
  • ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?.
  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Wikipedia. β-Hydride elimination.
  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ACS Catalysis. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • ResearchGate. Effect of solvent on the Suzuki reaction.
  • ResearchGate. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
  • ResearchGate. Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection.

Sources

Technical Support Center: Scalable Synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid and its derivatives. This key heterocyclic building block is instrumental in the development of novel therapeutics, particularly as a crucial component in kinase inhibitors and other advanced pharmaceutical agents.[1][2] Its value lies in its utility as a partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular architectures.[3][4]

However, the journey from starting materials to a pure, stable, and reactive boronic acid on a scalable level is often fraught with challenges. Heterocyclic boronic acids are notoriously prone to issues like protodeboronation and purification difficulties, which can impede progress from the bench to pilot scale.[5][6] This guide is designed to provide practical, field-tested solutions to the common problems encountered during your experiments. We will move beyond simple procedural lists to explain the underlying chemistry, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing direct causality and actionable solutions.

Question 1: My Miyaura borylation reaction shows low to no conversion of the starting halo-pyrazolo[3,4-b]pyridine. What are the primary factors to investigate?

Answer: A stalled borylation reaction is a frequent issue, typically pointing to one of several critical parameters. A systematic check is the most efficient way to diagnose the problem.

  • Causality: The catalytic cycle of the Miyaura borylation depends on an active Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in-situ. Furthermore, oxygen can poison the catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid product.[7]

  • Solution Workflow:

    • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are active. Biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for these substrates.[7] If the catalyst or ligand is old or has been improperly stored, consider using a fresh batch. Air-stable precatalysts can also improve reproducibility.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen.[7] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Base and Solvent Choice: The base is crucial for the transmetalation step. Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) are common choices.[8][9] The base must be finely powdered and, for anhydrous reactions, thoroughly dried. The solvent (e.g., dioxane, THF, DMSO) must be anhydrous, as water can interfere with the reaction and promote side reactions.

troubleshooting_workflow start Low/No Conversion in Borylation cat_check Check Catalyst & Ligand (Fresh? Stored Properly?) start->cat_check inert_check Verify Inert Atmosphere (Degassed Solvent? N2/Ar Purge?) cat_check->inert_check If OK end_bad Problem Persists: Contact Support cat_check->end_bad If Faulty reagent_check Assess Reagent Quality (Anhydrous Solvent? Dry Base?) inert_check->reagent_check If OK inert_check->end_bad If Faulty temp_check Evaluate Reaction Temperature (Is it optimal for the catalyst system?) reagent_check->temp_check If OK reagent_check->end_bad If Faulty end_good Reaction Proceeds temp_check->end_good If OK temp_check->end_bad If Faulty

Question 2: I'm observing a significant amount of the protodeboronated pyrazolo[3,4-b]pyridine byproduct. How can I minimize this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is the Achilles' heel of many heteroaromatic boronic acids, including this one.[5] It is primarily caused by the presence of a proton source (often water) and can be accelerated by strong bases or elevated temperatures.

  • Causality: The C-B bond is susceptible to cleavage by protons. Water in the reaction medium, especially under basic conditions, facilitates this undesired side reaction, reducing the yield of your desired product.[7]

  • Preventative Measures:

    • Use a Boronate Ester: The most effective strategy is to synthesize and isolate the boronic acid as a more stable derivative. Pinacol esters are the industry standard as they are significantly more robust towards protodeboronation and are often crystalline, air-stable solids that are easier to handle and purify.[3][10]

    • Strictly Anhydrous Conditions: If you must synthesize the free acid, using anhydrous solvents and reagents is critical. Water is the primary proton source for this side reaction.[7]

    • Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger options like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[7]

Question 3: The crude product is an intractable oil or difficult to purify via chromatography on a large scale. Are there alternative isolation strategies?

Answer: Purification is a major bottleneck in scaling up synthesis. Standard silica gel chromatography can be inefficient for boronic acids due to their polarity and potential for decomposition on the column.

  • Causality: Free boronic acids can have complex solvation properties and may co-elute with boron-containing byproducts (like boroxines), making chromatographic separation challenging and low-yielding.

  • Scalable Isolation Strategy:

    • Diethanolamine Adduct Formation: A highly effective and scalable method is to convert the crude boronic acid into a stable, crystalline diethanolamine adduct.[11] This is achieved by simply treating the crude product with diethanolamine. The resulting adduct often precipitates from the solution as a well-defined, easily filterable solid. This adduct is stable for storage and can often be used directly in subsequent Suzuki coupling reactions, where the boronic acid is regenerated in situ.[11]

Frequently Asked Questions (FAQs)

Q1: For a scalable campaign, should I target the free this compound or its pinacol ester?

A1: For scalability, the pinacol ester is strongly recommended . Here's a direct comparison:

FeatureFree Boronic AcidPinacol Boronate Ester
Stability Prone to protodeboronation and boroxine formation (trimerization).[7]Highly stable to air, moisture, and chromatography.[10]
Handling Often amorphous, difficult to handle and weigh accurately.Typically a crystalline, free-flowing solid.
Purification Difficult to purify via chromatography; often requires specialized techniques.Readily purified by standard crystallization or silica gel chromatography.
Scalability Poor. Instability and purification issues are magnified at scale.Excellent. Stability and ease of handling make it ideal for large-scale work.

Q2: Which halogenated precursor (Chloro-, Bromo-, or Iodo-pyrazolo[3,4-b]pyridine) is best for the synthesis?

A2: The choice of halide affects reactivity in the order I > Br > Cl. For scalability, 5-bromo-1H-pyrazolo[3,4-b]pyridine often represents the best balance of reactivity and cost. Iodo-derivatives are typically more reactive but also more expensive and may have lower stability. Chloro-derivatives are the cheapest but require more forcing reaction conditions (specialized catalysts/ligands and higher temperatures) to achieve good conversion, which can sometimes lead to more side products.[8][12]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for quality control:

  • ¹H NMR: Confirms the overall structure and can be used to identify process-related impurities, including the protodeboronated species.

  • ¹¹B NMR: This is a definitive technique for boron-containing compounds. A free boronic acid will typically show a broad signal around δ 30 ppm, while a pinacol ester will be in a similar region but often sharper.[13]

  • LC-MS: Provides an accurate mass of the desired product and is excellent for quantifying purity and detecting trace impurities.

Experimental Protocols

Protocol 1: Scalable Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester

This protocol is adapted from established Miyaura borylation procedures.[9]

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification reagents 1. Charge Reactor: - 5-Bromo-1H-pyrazolo[3,4-b]pyridine - Bis(pinacolato)diboron (B₂Pin₂) - Potassium Acetate (KOAc) - Dioxane (anhydrous) degas 2. Degas Mixture (N₂ sparge or Freeze-Pump-Thaw) reagents->degas catalyst 3. Add Catalyst/Ligand (e.g., Pd(dppf)Cl₂) degas->catalyst heat 4. Heat Reaction (e.g., 80-100 °C) and Monitor by LC-MS catalyst->heat cool 5. Cool and Filter (Remove inorganic salts) heat->cool concentrate 6. Concentrate Filtrate cool->concentrate purify 7. Purify Crude Product (Crystallization or Chromatography) concentrate->purify dry 8. Dry Final Product (Under vacuum) purify->dry

Step-by-Step Methodology:

  • Reactor Setup: To a dry, inerted reactor, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (5-10 volumes). Degas the resulting slurry thoroughly by sparging with argon for 30-60 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.03 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is deemed complete by LC-MS analysis (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional solvent (e.g., ethyl acetate or THF).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by recrystallization (e.g., from an isopropanol/heptane solvent system) or by silica gel chromatography to yield the pure pinacol ester as a solid.

References

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Jeon, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health.
  • Li, W., et al. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA.
  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
  • Reddit r/chemhelp. (2023). Mechanism help - pyrazolopyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • Molander, G. A., & Ellis, N. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health.
  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions?.
  • Sandford, E., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.
  • Reddit r/Chempros. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Zhdankin, V. V., & Tykwinski, R. R. (2001). The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate.
  • Molander, G. A., & Ellis, N. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • Gedeck, P., & Schindler, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • Sadowski, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Quiroga, J., & Abonía, R. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
  • Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing.
  • Quiroga, J., & Abonía, R. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

Sources

Validation & Comparative

The Stability Advantage: A Comparative Guide to (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid and its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents. The choice of the boron reagent is a critical parameter that can dictate the success and efficiency of this transformation. This guide provides an in-depth technical comparison between (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid and its corresponding pinacol ester, offering field-proven insights and experimental data to inform your synthetic strategy.

The Reactivity-Stability Dichotomy: A Fundamental Choice

The core difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can translate to faster reaction times.[1][2] However, this heightened reactivity is often coupled with reduced stability, making them susceptible to degradation pathways such as protodeboronation, especially with heteroaromatic systems.[3]

Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[4] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[4]

For a heteroaromatic substrate like 1H-Pyrazolo[3,4-b]pyridine, which contains nitrogen atoms that can coordinate to the palladium catalyst and potentially complicate the reaction, the stability of the boron reagent is a key consideration. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and its successful functionalization is of significant interest.[5]

Quantitative Performance Comparison: Expected Outcomes

While a direct head-to-head experimental comparison for this compound and its pinacol ester is not extensively published, we can extrapolate expected outcomes based on general principles and data from similar heteroaromatic systems.[4] The following table summarizes the anticipated performance differences in a Suzuki-Miyaura coupling.

ParameterThis compoundThis compound pinacol ester
Reaction Time Potentially shorter (e.g., 2-8 hours)Generally longer (e.g., 6-24 hours)
Expected Yield Variable, potentially lower due to decompositionHigher and more reproducible
Reagent Stability Low to moderate; susceptible to protodeboronationHigh; stable to storage and handling
Handling Requires careful handling, sensitive to air and moistureEasy to handle, less sensitive
Purification Can be challenging due to potential impurities from degradationGenerally straightforward

The Mechanistic Underpinnings: Why Stability Matters

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Species Activation Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² R1-Pd(II)L2-R2->R1-R2 Boronic_Acid R²-B(OH)₂ Ate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Ate_Complex Base Boronate_Ester R²-B(pin) Boronate_Ester->Ate_Complex Base, H₂O (hydrolysis) Ate_Complex->R1-Pd(II)L2-X Enters Catalytic Cycle

Figure 1: Simplified Suzuki-Miyaura catalytic cycle and activation of boron species.

For the transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex.[6] However, the basic and often aqueous conditions required for this activation can also promote the undesired protodeboronation of sensitive heteroaryl boronic acids.[3] This side reaction cleaves the C-B bond, reducing the amount of boronic acid available for the desired coupling and lowering the overall yield.

The pinacol ester provides a protective shield for the boronic acid functionality. While it is generally believed that the pinacol ester hydrolyzes in situ to the active boronic acid under the reaction conditions, this slow and controlled release can minimize the concentration of the unstable boronic acid at any given time, thus suppressing the rate of decomposition.[4] This leads to a more efficient overall reaction, albeit sometimes requiring longer reaction times or higher temperatures to drive the initial hydrolysis of the stable ester.

Experimental Protocols: A Comparative Workflow

The following protocols are designed for a comparative study of this compound and its pinacol ester in a Suzuki coupling with a model aryl bromide.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis and Purification Aryl_Bromide Aryl Bromide (e.g., 4-bromoanisole) Reaction_Setup_BA Reaction with Boronic Acid Aryl_Bromide->Reaction_Setup_BA Reaction_Setup_PE Reaction with Pinacol Ester Aryl_Bromide->Reaction_Setup_PE Boronic_Acid This compound Boronic_Acid->Reaction_Setup_BA Pinacol_Ester This compound pinacol ester Pinacol_Ester->Reaction_Setup_PE Workup Aqueous Workup Reaction_Setup_BA->Workup Reaction_Setup_PE->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization

Figure 2: A generalized workflow for the comparative Suzuki coupling experiments.

Protocol 1: Suzuki Coupling with this compound

Reaction Setup:

  • To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and a suitable base such as Cs₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

Reaction Conditions:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with this compound pinacol ester

Reaction Setup:

  • To an oven-dried reaction vessel, add this compound pinacol ester (1.2 mmol), the aryl bromide (1.0 mmol), and a suitable base such as K₃PO₄ (3.0 mmol).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

Reaction Conditions:

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Note that a higher temperature may be required to facilitate the hydrolysis of the pinacol ester.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Recommendations

The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is a strategic one that balances reactivity against stability and reproducibility. For the synthesis of complex, high-value molecules, particularly in a drug discovery or process development setting, the superior stability and handling characteristics of the pinacol ester make it the more reliable and often preferred reagent. While the initial cost may be higher and the reaction conditions slightly more forcing, the increased likelihood of a successful, high-yielding, and reproducible reaction often outweighs these considerations. The boronic acid may be suitable for small-scale, exploratory reactions where rapid results are desired, and the potential for lower yields can be tolerated. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Comparison of reactivity of different boron reagents (a) The predicted...
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • CAS 1093819-50-1: 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester - CymitQuimica.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Public
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem.
  • (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

A Researcher's Guide to the Comparative Reactivity of Pyrazole Boronic Acids in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of contemporary drug discovery and materials science.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold" in medicinal chemistry. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is paramount for generating novel molecular entities with tailored properties. Pyrazole boronic acids and their ester derivatives have emerged as exceptionally versatile reagents for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]

This guide provides an in-depth comparison of the reactivity of various pyrazole boronic acids. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings that govern their performance, offering field-proven insights to help researchers navigate the subtleties of these powerful reagents. We will dissect the key factors influencing reaction outcomes—from isomeric substitution and N-protection to the choice of reaction conditions—supported by experimental data to guide your synthetic strategy.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

To understand the reactivity of pyrazole boronic acids, one must first grasp the fundamental catalytic cycle of the Suzuki-Miyaura coupling. The reaction proceeds through a well-defined sequence of three key steps, each with its own sensitivities.

  • Oxidative Addition: A low-valent Palladium(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[3]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) pd2_oa R¹-Pd(II)-X (L)ₙ pd0->pd2_oa Oxidative Addition pd2_tm R¹-Pd(II)-R² (L)ₙ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination aryl_halide Ar-X (R¹) boronic_acid Pyrazole-B(OR)₂ (R²) boronate [Pyrazole-B(OR)₂(OH)]⁻ boronic_acid->boronate product Ar-Pyrazole (R¹-R²) base Base (e.g., CO₃²⁻) base->boronate dummy1->pd2_oa dummy2->pd2_tm dummy3->product caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Key Factors Governing Pyrazole Boronic Acid Reactivity

The success of a C-C coupling reaction with a pyrazole boronic acid is not guaranteed. Several competing factors can diminish yields or halt the reaction entirely. Understanding these factors is critical for designing robust experimental protocols.

The Challenge of N-H Acidity and Catalyst Inhibition

Perhaps the most significant challenge when working with unprotected pyrazoles is the acidic N-H proton. In the basic conditions required for Suzuki-Miyaura coupling, this proton can lead to two primary problems:

  • Competitive Basicity: The pyrazole can react with the base, competing with the intended activation of the boronic acid.

  • Catalyst Inhibition: The deprotonated pyrazolate anion can coordinate strongly to the palladium center. This forms stable N-azolyl palladium complexes that are reluctant to participate in reductive elimination, effectively sequestering the catalyst from the productive cycle and inhibiting the reaction.[5]

For this reason, N-protection is the most crucial consideration for achieving high reactivity . Common protecting groups like methyl (Me) or tetrahydropyran (THP) block the N-H site, preventing catalyst inhibition and often improving the solubility of the starting material.[6]

The Menace of Protodeboronation

Protodeboronation is a ubiquitous and destructive side reaction where the C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond.[7] This process consumes the valuable boronic acid starting material, directly reducing the potential product yield.[5][8]

Heteroaryl boronic acids, including pyrazoles, are particularly susceptible to this pathway, especially under the basic, aqueous conditions of many Suzuki protocols.[8] The propensity for protodeboronation is highly dependent on the electronic nature of the pyrazole ring and the stability of the boronic acid derivative used.

Boronic Acids vs. Boronic Esters: A Stability Trade-Off

While boronic acids are the classic reagents, their corresponding esters—most commonly the pinacol ester—offer significant advantages in stability and handling.[2][9]

  • Boronic Acids (B(OH)₂): More atom-economical but are often crystalline solids with lower solubility and a higher propensity for dehydration to form cyclic boroxine anhydrides. They are generally more susceptible to protodeboronation.

  • Boronic Pinacol Esters (B(pin)): The bulky pinacol group sterically shields the boron atom, reducing Lewis acidity and increasing stability towards chromatography, moisture, and, crucially, protodeboronation.[8][9] They are often the reagent of choice for challenging or unstable substrates.[9]

Reactivity_Factors Substrate Pyrazole Boronic Acid Substrate Protection N-H Protection? Substrate->Protection Boron_Form Acid or Ester? Substrate->Boron_Form Position Isomer Position (C3, C4, C5) Substrate->Position Protected Protected (e.g., N-Me) - Prevents catalyst inhibition - Improves solubility Protection->Protected Yes Unprotected Unprotected (N-H) - Catalyst inhibition risk - Potential for low yield Protection->Unprotected No Ester Boronic Ester (Bpin) - High stability - Resists protodeboronation Boron_Form->Ester Ester Acid Boronic Acid (B(OH)₂) - Prone to protodeboronation - Potential dehydration Boron_Form->Acid Acid High_Yield High Yield of C-C Product Protected->High_Yield Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Unprotected->Side_Reactions Ester->High_Yield Acid->Side_Reactions

Caption: Fig. 2: Key factors influencing reaction outcome.

Comparative Reactivity: Experimental Data

The reactivity of a pyrazole boronic acid is profoundly influenced by the position of the boronic acid group and the substitution pattern on both coupling partners.

Influence of Substituents

Systematic studies reveal clear electronic trends. For the aryl halide partner, electron-withdrawing groups typically accelerate the initial oxidative addition step, leading to higher conversion. Conversely, electron-donating groups can slow this step. For the boronic acid partner, electron-donating substituents tend to increase reaction yields, likely by enhancing the nucleophilicity of the organic group during transmetalation.[10][11]

Isomeric Effects: C3- vs. C4- vs. C5-Boronic Acids

While a direct, comprehensive study comparing all isomers under identical conditions is scarce, we can synthesize a comparison from available data. The electronic environment of the C-B bond differs significantly between isomers, affecting susceptibility to protodeboronation and overall reactivity.

  • Pyrazole-4-boronic acids: These are often the most stable and reactive isomers. The boronic acid group at the C4 position is electronically balanced between the two nitrogen atoms. N-protected pyrazole-4-boronic esters are common, reliable coupling partners.[6]

  • Pyrazole-3- and Pyrazole-5-boronic acids: These isomers are electronically distinct. The C-B bond is adjacent to a nitrogen atom, which can influence its stability and reactivity. These isomers can be more prone to side reactions, and careful optimization of conditions is often required.

The following table summarizes representative data from the literature, showcasing the impact of N-protection and substrate choice on reaction yield.

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseConditionsYield (%)Ref.
11-Methyl-4-pyrazoleboronic acid pinacol ester1-Methyl-4-iodopyrazolePd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O, 80°C70¹[6]
24-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O, 100°C, 24h75[5]
33-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O, 100°C, 24h62[5]
45-Chloro-1-methyl-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O, 100°C, 24h86[5]
54-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (2)K₂CO₃Dioxane/H₂O, 80°C, 1h99[12]
61-Boc-4-iodopyrazole(E)-styrylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O, 90°C, 6h85[13]

¹ Yield for the oxidative homocoupling product, demonstrating the reactivity of the boronic ester.

Recommended Experimental Protocols

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following procedures are validated starting points for researchers performing Suzuki-Miyaura couplings with pyrazole boronic acids.

Protocol 1: General Coupling of an N-Protected Pyrazole Boronic Ester

This protocol is optimized for stability, minimizing protodeboronation, and is recommended for valuable or sensitive substrates.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-protected pyrazole boronic ester (1.0 equiv), the aryl or heteroaryl halide (1.1 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of an Unprotected (N-H) Halopyrazole

This protocol uses a modern, highly active catalyst system that is more tolerant of the unprotected N-H group.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a vial, combine the unprotected halopyrazole (1.0 equiv), the arylboronic acid (2.0 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add a second-generation Buchwald precatalyst such as XPhos Pd G2 (2-5 mol%).[5]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Seal the vial and heat to 100 °C for 24 hours.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Experimental_Workflow start Start setup 1. Reaction Setup - Add Pyrazole, Halide, Base - Inert Atmosphere (Ar/N₂) start->setup catalyst 2. Add Catalyst & Ligand setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup - Dilute, Wash, Dry react->workup purify 6. Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Fig. 3: General experimental workflow.

Conclusion and Future Outlook

The choice of pyrazole boronic acid and its coupling conditions is a critical decision in any synthetic campaign. N-protection and the use of boronic esters are the most reliable strategies to circumvent the primary challenges of catalyst inhibition and protodeboronation, leading to higher and more consistent yields. While unprotected pyrazoles can be coupled directly, they often require more specialized, highly active catalyst systems and careful optimization. As catalyst technology continues to advance, we anticipate the development of even more tolerant and efficient methods that will further expand the synthetic utility of these invaluable heterocyclic building blocks.

References
  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021).
  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling.
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2012).
  • Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Gonzalez, M. I., et al. (2019). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). The Royal Society of Chemistry. [Link]
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(11), 2736-2739. [Link]
  • Protodeboron
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (2005).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484-16494. [Link]
  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17586. [Link]
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]
  • Cheng, Y., et al. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(21), 9510-9515. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

A Comparative Guide to Purity Analysis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in modern medicinal chemistry and drug development. Its rigid, bicyclic core serves as a valuable scaffold for synthesizing a new generation of kinase inhibitors and other targeted therapeutics. As with any active pharmaceutical ingredient (API) intermediate, its purity is not a mere quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[1]

Impurities present in this starting material can have cascading negative effects, including poisoning the palladium catalyst in crucial Suzuki-Miyaura cross-coupling reactions, generating unwanted and potentially toxic side products, and complicating downstream purification processes, ultimately impacting reaction yield and final product integrity.[1] This guide provides an in-depth examination of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, compares it with alternative analytical technologies, and delves into the rationale behind the methodological choices.

The Analytical Challenge: Navigating the Inherent Instability of Boronic Acids

The analysis of boronic acids is complicated by their inherent chemical reactivity. Understanding these challenges is key to developing a reliable analytical method.

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration, particularly under thermal stress or in non-aqueous environments, to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium can lead to peak broadening or the appearance of multiple, unexpected peaks in a chromatogram, complicating accurate quantification.[3]

  • Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by oxidation, especially in the presence of reactive oxygen species, which can degrade the analyte to its corresponding alcohol (a phenol in this case).[4][5]

  • Protodeboronation: Under certain conditions, particularly with heat or base, the boronic acid moiety can be replaced by a hydrogen atom, leading to a critical loss of the reactive group required for subsequent synthetic steps.[6]

A successful analytical method must be designed to minimize these degradation pathways during sample preparation and analysis to reflect the true purity of the material.

Primary Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the workhorse for quality control in the pharmaceutical industry due to its robustness, reproducibility, and suitability for a wide range of small molecules.[7] For this compound, a well-developed RP-HPLC method provides the necessary precision and accuracy for routine purity analysis.

Rationale for Methodological Choices (Expert Insights)

The development of a robust HPLC method is a process of systematic optimization, where each parameter is chosen to address specific analytical challenges.

  • Column Selection: An Acquity BEH C18 column is an excellent choice.[8][9] The Bridged Ethyl Hybrid (BEH) particle technology provides mechanical strength and chemical stability across a wide pH range. A C18 stationary phase offers the necessary hydrophobicity to retain the aromatic pyrazolopyridine core. For particularly sensitive boronic acids or their ester derivatives (common impurities), columns with low residual silanol activity, such as the Waters XTerra™ MS C18, can be advantageous to minimize on-column hydrolysis.[10][11]

  • Mobile Phase Composition: A gradient elution using 10 mM Ammonium Acetate and Acetonitrile is highly effective.[8][9]

    • Acetonitrile: Chosen as the organic modifier for its low viscosity and UV transparency.

    • Ammonium Acetate Buffer: This is a critical component. The pyrazolopyridine structure contains basic nitrogen atoms. A buffer system stabilizes the pH of the mobile phase, ensuring that the ionization state of the analyte and any basic or acidic impurities remains consistent throughout the analysis. This leads to sharp, symmetrical peaks and reproducible retention times. A slightly acidic to neutral pH is generally optimal.

  • Detection: UV detection at 254 nm and 214 nm is standard. The aromatic nature of the pyrazolopyridine ring system provides strong chromophores, allowing for sensitive detection at these wavelengths.[12] Monitoring at multiple wavelengths helps to detect impurities that may have different absorption maxima from the main component.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample Accurately (e.g., 10 mg) prep2 Dissolve in Diluent (e.g., 10 mL ACN:H₂O) prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 inj Inject Sample (e.g., 5 µL) prep4->inj sep Chromatographic Separation (C18 Column, Gradient Elution) inj->sep det UV Detection (254 nm / 214 nm) sep->det integ Integrate Chromatogram det->integ quant Calculate Purity (% Area Normalization) integ->quant report Generate Report quant->report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC or UPLC System with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

2. Chemicals and Reagents:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade or higher).

  • Ammonium Acetate (analytical grade).

  • Water (HPLC grade, e.g., Milli-Q).

3. Chromatographic Conditions:

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

4. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Prepare a stock solution of the sample at a concentration of approximately 0.5 mg/mL in the diluent.

  • Ensure complete dissolution by vortexing and sonicating if necessary.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis of Alternative Technologies

While HPLC is the gold standard for routine QC, a comprehensive understanding of a compound's purity profile often requires orthogonal techniques, each providing unique insights.

FeatureHPLC-UV UPLC-MS NMR Spectroscopy (¹H, ¹¹B) Capillary Electrophoresis (CE)
Primary Use Routine Purity & QuantificationImpurity Identification & QuantificationStructural Elucidation & QuantificationOrthogonal Purity Assessment
Sensitivity Good (µg level)Excellent (ng to pg level)[13]Moderate (mg level)Very Good (ng level)
Selectivity Good (based on retention)Excellent (retention & mass-to-charge)Excellent (unique chemical environment)Excellent (based on charge/size)
Information Purity (Area %), Retention TimePurity, Retention Time, Molecular WeightAbsolute Structure, Isomer ID, qNMRPurity, Electrophoretic Mobility
Speed Moderate (5-15 min)Very Fast (1-5 min)[8][9]Slow (requires sample prep & scans)Fast (5-10 min)
Challenges Co-elution, no structural infoIon suppression, complex spectraBoroxine formation complicates spectra[3][14], lower sensitivityLimited robustness, requires charged analyte
Expertise RoutineAdvancedExpertSpecialized
In-Depth Look at Alternatives:
  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful alternative. It combines the high-resolution separation of UPLC with the definitive identification power of mass spectrometry.[8][9] For this compound, UPLC-MS would be invaluable for identifying unknown impurity peaks by providing their exact molecular weight, aiding in the elucidation of degradation pathways or process-related impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is unparalleled for structural confirmation.[7] ¹H NMR can identify and quantify impurities without needing a reference standard for each one (qNMR). Furthermore, ¹¹B NMR is a specific and highly useful technique to observe the boron center directly, helping to distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters or other complexes.[15][16] The primary drawback is the potential for peak broadening due to the formation of boroxine trimers, though this can often be mitigated by using a coordinating deuterated solvent like methanol-d4.[14]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field, offering a completely different separation mechanism than HPLC.[17] This makes it an excellent orthogonal technique to confirm purity results. Non-aqueous capillary electrophoresis (NACE) is particularly useful for analyzing labile boronic esters, as it can prevent the hydrolysis that might occur in typical reversed-phase HPLC conditions.[18][19]

Common Impurities and Degradation Pathways

A robust analytical strategy involves not just quantifying purity but also understanding what the impurities are likely to be.

Boroxine_Formation BoronicAcid 3 x this compound R-B(OH)₂ Boroxine Boroxine Trimer (R-BO)₃ BoronicAcid:f1->Boroxine:f1 - 3 H₂O + 3 H₂O

Caption: Reversible dehydration of boronic acid to its cyclic boroxine trimer.

  • Boroxine: As illustrated above, this is the most common self-condensation product. It exists in equilibrium with the monomeric acid in solution.

  • Starting Materials: Incomplete reaction can leave residual precursors from the synthesis route.

  • Protodeboronated Product (1H-Pyrazolo[3,4-b]pyridine): The complete loss of the boronic acid group is a critical impurity as it is inert in Suzuki coupling reactions.

  • Oxidized Product (1H-Pyrazolo[3,4-b]pyridin-5-ol): Formed via oxidative cleavage of the C-B bond.

Conclusion

For the routine quality control and purity assessment of This compound , a well-validated RP-HPLC method offers the ideal balance of performance, robustness, and accessibility. Its ability to accurately quantify the main component and separate key impurities makes it indispensable in a regulated environment.

However, a comprehensive characterization strategy, particularly during process development or stability studies, should embrace a multi-faceted approach. UPLC-MS is essential for the rapid identification of unknown impurities, while NMR spectroscopy provides definitive structural confirmation and an orthogonal means of quantification. Capillary Electrophoresis serves as a valuable secondary technique to confirm purity with a different separation mechanism. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and integrity of this critical synthetic intermediate.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3281. [Link]
  • Narram, M., et al. (2015). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 107, 399-405. [Link]
  • I-Chien, L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3497–3504. [Link]
  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
  • Li, D., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry, 85(4), 2443–2449. [Link]
  • Li, D., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. ACS Figshare. [Link]
  • Narram, M., et al. (2015). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit. [Link]
  • Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Saborido, E., et al. (2021). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. [Link]
  • White, P. B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
  • High Council for Evaluation of Research and Higher Education. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals. [Link]
  • Zhang, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20878–20898. [Link]
  • SIELC Technologies.
  • Hall, D. G. (Ed.). (2011).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 4421–4443. [Link]
  • Xiamen Aeco Chemical Co., Ltd. (2026).
  • Berion, F., et al. (2023).
  • White, P. B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Reddit user discussion. (2017).
  • Duval, F. L., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Acta Pharmaceutica Sinica B, 12(5), 2269-2284. [Link]
  • Albright, C. A., et al. (2023). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 27(6), 1133–1139. [Link]
  • ResearchGate. (2016).
  • Niu, H., et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 14(10), 19647–19669. [Link]
  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]
  • Xu, Z., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115–2139. [Link]
  • ResearchGate. (2014). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
  • Kim, Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6841. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Characterization of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The biaryl scaffolds constructed through this powerful reaction are prevalent in a vast array of pharmaceuticals and functional materials.[3] However, the success of any synthesis is ultimately determined by the rigorous characterization of its products. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of Suzuki coupling products, offering field-proven insights and supporting experimental data to aid in the selection of the most effective analytical strategies.

The Suzuki-Miyaura Reaction: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][4] The catalytic cycle, a critical concept to grasp for understanding potential byproducts and analytical challenges, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The complexity of this reaction, with its various components including the palladium catalyst, ligand, base, and solvent, can lead to a range of side products.[1] Common impurities may include homocoupled products (Ar-Ar and Ar'-Ar'), deboronated starting materials, and residual catalyst, all of which necessitate a robust analytical method for their detection and quantification.

The Role of LC-MS in Suzuki Coupling Analysis

LC-MS is a powerful and versatile technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[5][6] This combination is particularly well-suited for the analysis of Suzuki coupling reaction mixtures, offering several key advantages:

  • High Sensitivity: LC-MS can detect and quantify trace-level impurities and byproducts, which is crucial for ensuring the purity of the final product, especially in pharmaceutical applications.[6][7]

  • Specificity: Mass spectrometry provides molecular weight information, allowing for the confident identification of the desired product and potential side products.[7]

  • Versatility: A wide range of LC columns and mobile phases can be employed to separate compounds with diverse polarities, making it adaptable to various Suzuki coupling reaction systems.[8]

Comparing Analytical Approaches for Product Characterization

While LC-MS is a cornerstone for the analysis of Suzuki coupling products, a comprehensive characterization strategy often involves orthogonal techniques. The following table compares the performance of LC-MS with other common analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
LC-MS Molecular weight of the product and impurities, retention time for separation.High sensitivity, rapid analysis, provides both separation and identification.Does not provide detailed structural information on its own; isomers may not be distinguishable without fragmentation analysis.[7]
NMR Spectroscopy Detailed structural information, including atom connectivity and stereochemistry.Unambiguous structure elucidation, quantitative analysis with an internal standard.Lower sensitivity compared to MS, can be time-consuming, complex mixtures can lead to overlapping signals.[7]
Gas Chromatography (GC) Separation of volatile compounds, quantitative analysis.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds, which are common in Suzuki coupling reactions.
Thin-Layer Chromatography (TLC) Rapid reaction monitoring, qualitative assessment of product formation.Simple, cost-effective, and fast for in-process checks.[9]Limited resolution and sensitivity, not quantitative, structural information is not provided.[9]

A Self-Validating Experimental Workflow for LC-MS Analysis

The following protocol outlines a robust and self-validating workflow for the LC-MS characterization of a Suzuki coupling reaction mixture. The causality behind each step is explained to provide a deeper understanding of the methodology.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Quench Reaction Mixture B Dilute with a Suitable Solvent (e.g., Acetonitrile/Water) A->B C Filter through a 0.22 µm Syringe Filter B->C D Inject Sample onto a C18 Column C->D E Gradient Elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) D->E F Electrospray Ionization (ESI) in Positive Mode E->F G Full Scan MS Analysis F->G H Tandem MS (MS/MS) for Structural Confirmation G->H I Extract Ion Chromatograms (EICs) for Expected Product and Impurities G->I J Integrate Peaks and Determine Relative Purity I->J K Compare Experimental and Theoretical Isotopic Patterns J->K

Sources

A Comparative Guide to the Validated Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the synthesis and performance of pyrazolo[3,4-b]pyridine and its close structural analogs as kinase inhibitors, with a particular focus on targeting the Src tyrosine kinase. We will dissect the synthetic route of a potent pyrazolo[3,4-d]pyrimidine Src inhibitor and compare its biological activity with Saracatinib (AZD0530), a well-characterized multi-kinase inhibitor with a distinct quinazoline scaffold. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental protocols.

Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition

The pyrazolopyridine core, particularly the pyrazolo[3,4-b]pyridine isomer, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, serves as an excellent framework for designing potent and selective kinase inhibitors. The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring offers multiple points for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed to develop inhibitors against a range of kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2][3]

Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is implicated in the progression of numerous cancers.[4] Consequently, the development of potent and selective Src inhibitors is a major focus in oncology drug discovery. The pyrazolopyrimidine scaffold, a close analog of pyrazolo[3,4-b]pyridine, has shown significant promise in this area.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Src Inhibitor (Compound SI388)

In this section, we detail the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based Src inhibitor, SI388, as a representative example of this class of compounds.[4] The synthesis involves a multi-step process starting from commercially available reagents.

Experimental Protocol: Synthesis of SI388

Step 1: Synthesis of 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • To a solution of 6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in an appropriate solvent, add a suitable base (e.g., sodium hydride) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-bromo-2-chloro-2-phenylethane dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Step 2: Synthesis of SI388

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., N,N-Dimethylformamide).

  • Add an excess of the desired amine (e.g., morpholine).

  • Heat the reaction mixture at 80°C for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and diethyl ether.

  • Dry the solid under vacuum to obtain the final product, SI388.

Synthesis Workflow Diagram

G cluster_0 SI388 Synthesis Start 6-(methylthio)-N-phenyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine Step1 Alkylation with 1-bromo-2-chloro-2-phenylethane Start->Step1 NaH Intermediate 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N- phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step1->Intermediate Step2 Nucleophilic substitution with morpholine Intermediate->Step2 Morpholine, 80°C Product SI388 Step2->Product

Caption: Synthetic scheme for the pyrazolo[3,4-d]pyrimidine Src inhibitor SI388.

Comparator Inhibitor: Saracatinib (AZD0530)

Saracatinib is a potent, orally available dual inhibitor of Src and Abl kinases with a quinazoline scaffold.[5] It has been extensively studied in clinical trials for various cancers.[6]

Synthesis of Saracatinib (AZD0530)

The synthesis of Saracatinib is a multi-step process that has been optimized for large-scale production. A common route starts from 2,4,6-trifluorobenzonitrile.[7][8]

Experimental Protocol: Synthesis of Saracatinib (General Overview)
  • Ammonolysis: 2,4,6-trifluorobenzonitrile is treated with ammonia to replace one of the fluorine atoms.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

  • Cyclization: The resulting intermediate undergoes cyclization to form the quinazoline core.

  • Substitution Reactions: A series of substitution reactions are then carried out to introduce the side chains at the C5 and C7 positions of the quinazoline ring, ultimately yielding Saracatinib.

Performance Comparison: In Vitro Kinase Inhibition

The efficacy of kinase inhibitors is primarily determined by their ability to inhibit the target kinase, which is quantified by the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)Scaffold
SI388 Src5.6Pyrazolo[3,4-d]pyrimidine
Saracatinib (AZD0530) Src2.7Quinazoline
Saracatinib (AZD0530) Abl30Quinazoline
Saracatinib (AZD0530) c-Yes4-10Quinazoline
Saracatinib (AZD0530) Fyn4-10Quinazoline
Saracatinib (AZD0530) Lyn4-10Quinazoline

Data compiled from multiple sources.[5][9][10]

As the data indicates, both SI388 and Saracatinib are potent inhibitors of Src kinase in the low nanomolar range. Saracatinib also exhibits potent inhibition of other Src family kinases and Abl kinase, highlighting its multi-kinase inhibitor profile.

Validated Experimental Protocols for Kinase Inhibition Assessment

Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][2] This assay is well-suited for high-throughput screening and determining IC50 values.

Protocol: ADP-Glo™ Src Kinase Assay

  • Reagent Preparation: Prepare Src kinase, Src substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., SI388, Saracatinib) in DMSO and then dilute in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X inhibitor solution, 1.25 µL of 4X enzyme solution, and 1.25 µL of 4X substrate/ATP mix.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell-Based Assay: Western Blot for Phospho-Src Inhibition

Western blotting is a powerful technique to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.[11]

Protocol: Western Blot for p-Src (Tyr416)

  • Cell Culture and Treatment: Plate cancer cells (e.g., a cell line with high Src activity) and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (e.g., SI388, Saracatinib) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

Experimental Workflow Diagram

G cluster_1 Inhibitor Validation Workflow Compound Pyrazolopyridine or Comparator Inhibitor Biochemical Biochemical Assay (e.g., ADP-Glo) Compound->Biochemical Cellular Cell-Based Assay (e.g., Western Blot) Compound->Cellular IC50 Determine IC50 Biochemical->IC50 pSrc Measure p-Src levels Cellular->pSrc Data Comparative Data Analysis IC50->Data pSrc->Data

Caption: Workflow for validating and comparing kinase inhibitors.

Targeted Signaling Pathway: The Src Kinase Cascade

Src kinase is a central node in numerous signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Its inhibition can disrupt these oncogenic processes.

G cluster_2 Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration & Invasion FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation

Caption: Simplified diagram of the Src kinase signaling pathway.

Conclusion

The pyrazolopyridine scaffold and its close analogs represent a versatile and potent platform for the development of kinase inhibitors. The synthesis of these compounds, as exemplified by SI388, can be achieved through established organic chemistry methodologies. When compared to other well-characterized inhibitors like Saracatinib, pyrazolopyrimidine-based compounds demonstrate comparable potency against Src kinase. The choice of inhibitor for a particular research application will depend on the desired selectivity profile and the specific cellular context. The validated biochemical and cell-based assays detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of novel kinase inhibitors.

References

  • A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine cyclin-dependent kinase (CDK) inhibitors was synthesized. These compounds showed potent and selective CDK inhibitory activities and inhibited in vitro cellular proliferation in cultured human tumor cells. (Source: Bioorganic & Medicinal Chemistry Letters, URL: )
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Source: RSC Medicinal Chemistry, URL: )
  • Saracatinib (AZD0530) is a highly selective, orally available, dual-specific Src/Abl kinase inhibitor with IC50 of 2.7 and 30 nM for c-Src and Abl kinase, respectively. (Source: AdooQ Bioscience, URL: )
  • As DYRK1A and 1B inhibitors, 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized. (Source: Bioorganic & Medicinal Chemistry Letters, URL: )
  • Saracatinib (AZD0530), N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, is an orally available, and highly selective dual-specific c-Src/Abl kinase inhibitor developed by AstraZeneca with activity in the nanomolar range, inhibiting Src (v-src avian sarcoma (Schmidt-Ruppin A-2) viral oncogene homolog) and Abl (Abelson murine leukemia viral oncogene homolog) with an IC50 of 2.7 and 30 nM, respectively. (Source: PMC, URL: )
  • Saracatinib (AZD0530) is a potent Src inhibitor with IC50 of 2.7 nM in cell-free assays, and is potent to c-Yes, Fyn, Lyn, Blk, Fgr and Lck. (Source: Selleck Chemicals, URL: )
  • To synthesize the Src kinase inhibitor saracatinib, and optimize the synthetic process. Medthods: Saracatinib was synthesized from 2, 4, 6-trifluorobenzonitrile through procedures of ammonolysis, hydrolysis, cyclization, and substitution.
  • Synthesis of saracatinib. (Source: Augusta University Research Profiles, URL: )
  • Western blot for phosphoryl
  • Western blot protocol. (Source: Abcam, URL: )
  • A series of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for the Src kinase inhibitory activities. Compound 6e and 10c exhibited inhibition of Src kinase with an IC50 value of 5.6 and 5.1 μM, respectively.
  • SARACATINIB – Application in Therapy and Current Clinical Research. (Source: Clinicaltrials.eu, URL: )
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (Source: BioWorld, URL: )

Sources

The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyridine Derivatives Across Key Oncogenic Kinases

The pyrazolopyridine nucleus, a heterocyclic scaffold bioisosteric to the purine core of ATP, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its ability to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket makes it a privileged structure in medicinal chemistry.[1][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolopyridine derivatives against a panel of critical oncogenic kinases: Janus Kinases (JAKs), Mesenchymal-Epithelial Transition factor (c-Met), Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-Kinases (PI3Ks), and the Mammalian Target of Rapamycin (mTOR). Authored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced structural modifications that govern potency and selectivity, offering a rationale for future drug design.

The Versatility of the Pyrazolopyridine Core in Targeting Kinases

The dysregulation of protein kinases is a hallmark of many cancers, driving aberrant cellular proliferation, survival, and migration. The pyrazolopyridine scaffold has proven to be a highly adaptable framework for developing inhibitors that can selectively target these rogue kinases.[1][2] The core structure's nitrogen atoms are perfectly positioned to mimic the hydrogen bonding pattern of adenine, the nitrogenous base of ATP, with the kinase hinge region. This fundamental interaction provides a strong anchor for the inhibitor, and the various positions on the bicyclic ring system offer ample opportunities for chemical modification to achieve desired potency and selectivity profiles.[3]

This guide will dissect the SAR of pyrazolopyridine derivatives for each of the following key kinase targets, highlighting how substitutions at different positions of the pyrazolopyridine ring system dictate their biological activity.

Janus Kinases (JAKs): Modulating the Cytokine Signaling Cascade

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway. Their aberrant activation is implicated in various inflammatory diseases and myeloproliferative neoplasms. The development of selective JAK inhibitors is a key therapeutic strategy.

JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene 7. Regulation cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor cMet->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS HGF HGF HGF->cMet 1. Binding & Dimerization AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Invasion Invasion MAPK->Invasion

Simplified c-Met Signaling Pathway
Structure-Activity Relationship of Pyrazolopyridine-based c-Met Inhibitors

Pyrazolopyridine derivatives have been developed as potent c-Met inhibitors. The SAR for this class of compounds reveals several important features:

  • Type I vs. Type II Inhibition: Pyrazolopyridine-based inhibitors can be designed as either Type I inhibitors, which bind to the active conformation of the kinase, or Type II inhibitors, which bind to the inactive "DFG-out" conformation. Type II inhibitors often exhibit greater selectivity. [4]* Key Interactions: The pyrazolopyridine core typically forms hydrogen bonds with the hinge region of c-Met. Additional interactions with the solvent-exposed region and the hydrophobic pocket are crucial for high potency.

  • Role of Substituents: Substituents on the pyrazolopyridine scaffold can be optimized to enhance interactions with specific sub-pockets of the c-Met ATP-binding site. For example, a 1-tosyl-pyrazolo[3,4-b]pyridine fragment can create hydrogen bonds and π–π stacking interactions with the c-Met backbone. [4]

    Compound ID Pyrazolopyridine Core R-groups c-Met IC50 (nM) Reference
    Compound II Pyrazolo[3,4-b]pyridine - 1 (at 1 µM) [4]
    Compound III Pyrazolopyridine - 0.39 [4]
    Compound IV Pyrazolopyridine - 0.92 [4]

    | Volitinib | Triazolopyrazine | Imidazo[1,2-a]pyridin-6-yl)ethyl and 1-methyl-1H-pyrazol-4-yl | 5 | [5]|

Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle. Overexpression and hyperactivity of the CDK2/Cyclin E complex are common in many cancers, making it an attractive target for therapeutic intervention.

CDK2 in Cell Cycle Regulation

During the G1 phase, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (Rb). This is followed by hyperphosphorylation of Rb by the Cyclin E/CDK2 complex, leading to the release of the E2F transcription factor and the transcription of genes required for S phase entry.

CDK2_Pathway G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 G1_Phase->CyclinE_CDK2 S_Phase S Phase Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2->Rb Hyperphosphorylation E2F E2F Rb->E2F Releases Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Gene_Transcription->S_Phase PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activates Growth_Factor Growth Factor Growth_Factor->RTK mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified PI3K/AKT/mTOR Signaling Pathway
Structure-Activity Relationship of Pyrazolopyrimidine-based PI3K/mTOR Inhibitors

Pyrazolopyrimidine, a close analog of pyrazolopyridine, has been extensively studied for the development of PI3K and mTOR inhibitors.

  • Dual PI3K/mTOR Inhibition: Many pyrazolopyrimidine derivatives have been developed as dual inhibitors of both PI3K and mTOR, which can offer a more comprehensive blockade of the pathway.

  • Selectivity for PI3K Isoforms: The PI3K family has several isoforms (α, β, γ, δ). Achieving selectivity for specific isoforms is crucial for minimizing off-target effects. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective PI3Kδ inhibitors. *[4] mTOR Inhibition: Pyrazolopyrimidine derivatives have also been optimized to be potent and selective ATP-competitive inhibitors of mTOR. Substitutions at the 1-position of the pyrazolopyrimidine ring have been shown to be critical for achieving high potency and good in vivo efficacy. Dual mTOR/HDAC inhibitors based on a pyrazolopyrimidine core have also been developed.

[3]| Compound ID | Core Structure | Target(s) | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 50 | Pyrazolopyrimidine | mTOR / HDAC1 | 0.49 / 0.91 | |[3] | CPL302415 (6) | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 | |[4] | Compound 8a | Pyrazolopyrimidine | mTOR | Potent (in vivo data) | | | Compound 18 | Pyrazolopyrimidine | BTK / PI3Kδ | Potent dual inhibitor | |[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for determining the IC50 value of a pyrazolopyridine derivative against a target kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilution of inhibitor B Add inhibitor and kinase to plate A->B C Incubate for pre-binding B->C D Add ATP/substrate to initiate reaction C->D E Incubate for kinase reaction D->E F Add detection reagent to stop reaction and measure ADP E->F G Measure luminescence F->G H Calculate IC50 G->H

General Kinase Inhibition Assay Workflow

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well white, opaque assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).

  • Kinase/Substrate Addition: Prepare a 2x solution of the target kinase and its specific peptide substrate in kinase assay buffer. Add this solution to the wells containing the compounds.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add an ADP-detecting reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced. Incubate as per the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the anti-proliferative effect of pyrazolopyridine derivatives on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with serial dilutions of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Incubate overnight F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Cell Viability Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyridine derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Overnight Incubation: Incubate the plate overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and calculate the IC50 value.

Conclusion

The pyrazolopyridine scaffold represents a highly versatile and privileged structure in the field of kinase inhibitor design. Its inherent ability to mimic ATP and bind to the kinase hinge region provides a solid foundation for developing potent inhibitors. As demonstrated in this guide, the true power of this scaffold lies in the nuanced structure-activity relationships that can be established through systematic chemical modifications. By strategically altering substituents at various positions on the pyrazolopyridine ring, medicinal chemists can fine-tune the potency and selectivity of these compounds against a wide array of oncogenic kinases.

This comparative analysis of the SAR for pyrazolopyridine derivatives against JAKs, c-Met, CDK2, PI3Ks, and mTOR underscores the importance of a deep understanding of the target kinase's ATP-binding pocket. The experimental data presented herein provides a valuable resource for researchers in the field, offering insights that can guide the rational design of the next generation of pyrazolopyridine-based kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging str
  • SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and...
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchG
  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - PubMed Central
  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)...
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central
  • Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central
  • IC50 values of 30, 31, 32, and 33 in different cell lines. The cells...
  • Advances in mTOR Inhibitors - BOC Sciences
  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity.
  • Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3- b ]pyridines as Selective c-Met Inhibitors | Request PDF
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge...
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-tr[1][7]iazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met)
  • Document: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (CHEMBL4610114) - ChEMBL - EMBL-EBI
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identific

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational drug design. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern pharmacology, forming the core of numerous inhibitors targeting critical disease pathways, such as TANK-binding kinase 1 (TBK1) in autoimmune disorders and cancer. The functionalization of this core often relies on palladium-catalyzed cross-coupling reactions, where boronic acid derivatives, particularly their pinacol esters, serve as indispensable building blocks.

However, the very reactivity that makes boronic acids useful also renders them challenging to handle and characterize. The free boronic acid, (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid, is often transient, being more commonly used as its more stable pinacol ester, 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester (CAS 1093819-50-1), for synthetic applications. Direct structural elucidation of the free boronic acid is rare due to its propensity for dehydration to form boroxines or other oligomeric species.

This guide, therefore, provides a practical, in-depth comparison of crystallographic techniques as applied to derivatives and complexes of this scaffold. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating framework for structural analysis. We will use a published, structurally related compound as a detailed case study to illustrate the crystallographic workflow and compare these "solid-state" insights with what can be gleaned from solution-state analysis by NMR spectroscopy.

Part 1: The Definitive Answer: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of molecular structure in the solid state, revealing precise bond lengths, angles, and intermolecular interactions. While a crystal structure for the parent this compound is not publicly available, we can use a closely related pyrazole-boron complex as an exemplary case study to detail the process. The selected compound, 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, features a tetracoordinate boron center, a common motif in boronic acid chemistry, and its crystallographic data is accessible in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2113966 .[1]

Experimental Protocol: From Powder to Picture

The path from a synthesized compound to a fully refined crystal structure is a multi-step process requiring patience and precision. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

Step 1: Synthesis and Crystal Growth

The causality here is simple: without a high-quality single crystal, X-ray diffraction is impossible. The synthesis of the case study compound involves the reaction of a 1-(2-pyridinyl)-5-pyrazolone derivative with phenylboronic acid in the presence of a base.[1]

  • Reaction: A solution of 1-(2-pyridinyl)-5-pyrazolone, PhB(OH)₂, and K₃PO₄ in 1,4-dioxane is heated to reflux.

  • Purification: The crude product is extracted and purified by column chromatography to yield the desired diarylborinate complex.

  • Crystallization: High-quality crystals suitable for X-ray diffraction are grown by the slow evaporation of a solution of the purified compound in ethyl acetate at room temperature. The slow rate of evaporation is critical as it allows the molecules to organize into a well-ordered, single-crystal lattice rather than crashing out as an amorphous powder.

Step 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.

  • Instrumentation: Data for the case study were collected on a Bruker SMART Apex II X-ray diffractometer using Molybdenum (Mo) Kα radiation (λ = 0.71073 Å).[1] This wavelength provides a good balance of diffraction intensity and resolution for organic molecules.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. The positions and intensities of the diffracted spots are recorded by a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: Software is used to process the diffraction data and generate an initial electron density map. From this map, the positions of the atoms can be determined, providing a preliminary molecular structure.

  • Refinement: This initial model is then refined against the experimental data. The atomic positions and thermal parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. This iterative process improves the accuracy and quality of the final structure. The quality of the final structure is assessed using metrics like the R-factor.

Below is a visualization of the typical workflow for a crystallographic experiment.

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Mount Crystal CrystalGrowth->Mounting Diffractometer X-ray Data Collection (Diffractometer) Mounting->Diffractometer Indexing Data Processing & Indexing Diffractometer->Indexing Solution Structure Solution (Initial Model) Indexing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Refinement->Validation CCDC CCDC Validation->CCDC Deposition (e.g., CCDC)

A typical workflow for X-ray crystallography.
Data Presentation: Insights from the Crystal Structure

The final output of an X-ray diffraction experiment is a wealth of quantitative data. For our case study (CCDC 2113966), the key structural features are summarized below. This provides a benchmark for what to expect for related pyrazolopyridine boronic acid complexes.

ParameterValueSignificance
Chemical Formula C₂₆H₂₀BN₃OConfirms the molecular composition of the crystallized species.
Crystal System TriclinicDescribes the basic shape of the unit cell.
Space Group P-1Defines the symmetry elements within the unit cell.
Boron Coordination Pseudo-tetrahedralThe boron atom is bonded to four other atoms (two phenyl groups, one oxygen, one nitrogen).[1]
B-O Bond Length ~1.5 Å (typical)Indicates a covalent bond between the boron and the pyrazolone oxygen.
B-N Bond Length ~1.6 Å (typical)Shows a dative bond from the pyridine nitrogen to the boron, completing the tetrahedral coordination.
B-C Bond Lengths ~1.6 Å (typical)Standard single bond lengths to the phenyl carbons.
¹¹B NMR Chemical Shift δ 7.81 ppm (in CDCl₃)This solution-state data corroborates the tetracoordinate nature observed in the solid state.[1]

Note: Exact bond lengths for CCDC 2113966 require direct access to the CIF file but are represented here with typical values for similar tetracoordinate boron complexes.

Part 2: A Broader Perspective: Comparison with NMR Spectroscopy

While X-ray crystallography is the gold standard for structural determination, it provides a static picture of the molecule in a highly ordered, solid-state environment. For a complete understanding, especially for molecules intended for biological systems (which are in solution), it is crucial to compare these findings with data from other techniques.

¹¹B NMR Spectroscopy: Probing Boron in Solution

Boron has an NMR-active nucleus, ¹¹B, which is highly sensitive to its local electronic environment and coordination number. This makes ¹¹B NMR an exceptionally powerful tool for studying boronic acids and their derivatives in solution.

  • Principle of Operation: The chemical shift (δ) of the ¹¹B nucleus is indicative of its hybridization state.

    • Tricoordinate Boron (sp²): Typically found in free boronic acids and their esters. These species are trigonal planar and exhibit ¹¹B chemical shifts in the range of δ 18-33 ppm .

    • Tetracoordinate Boron (sp³): Found in boronate anions or when the boron atom accepts a lone pair from a Lewis base (like the nitrogen in our case study). These species are tetrahedral and are shifted significantly upfield, appearing in the range of δ -8 to +12 ppm .[1]

  • Self-Validating System: The observed ¹¹B chemical shift provides an immediate check on the coordination state of the boron atom in solution. For instance, the reported shift of 7.81 ppm for the case study compound strongly supports the tetrahedral structure, consistent with the crystal structure data.[1]

Comparative Analysis: Crystallography vs. NMR

The choice of analytical technique depends on the specific question being asked. The following table objectively compares X-ray crystallography with ¹¹B NMR for the analysis of pyrazolopyridine boronic acid derivatives.

FeatureSingle-Crystal X-ray Diffraction¹¹B NMR Spectroscopy
Principle Scattering of X-rays by electrons in a crystal latticeAbsorption of radiofrequency waves by ¹¹B nuclei in a magnetic field
Sample State High-quality single crystal (Solid)Solution
Information Yield Precise 3D atomic coordinates, bond lengths, angles, crystal packingBoron coordination number (sp²/sp³), electronic environment, solution dynamics, purity
Strengths Unambiguous, complete 3D structure determination.Reflects the species present in solution, useful for studying equilibria, fast.
Limitations Requires suitable single crystals; structure may not reflect the solution state.Provides information only about the boron center; does not give a complete 3D structure.

The relationship between these and other characterization techniques is complementary, providing a holistic view of the molecule.

G Complementary Analytical Workflow cluster_initial Initial Characterization cluster_advanced In-depth Structural Analysis Synthesis Synthesis of Pyrazolopyridine Derivative H_NMR ¹H / ¹³C NMR Synthesis->H_NMR Confirm Backbone MS Mass Spectrometry Synthesis->MS Confirm Mass B_NMR ¹¹B NMR (Solution State) H_NMR->B_NMR MS->B_NMR XRD X-ray Crystallography (Solid State) B_NMR->XRD Compare Solution vs. Solid State Final Final B_NMR->Final Structural Hypothesis (Coordination, Purity) Final_Structure Final_Structure XRD->Final_Structure Definitive 3D Structure

Logical relationship between analytical techniques.

Conclusion

The structural elucidation of this compound derivatives is a critical task that underpins their successful application in drug discovery. While the parent boronic acid remains structurally elusive in the solid state, a comprehensive analysis of its more stable derivatives and complexes is achievable and highly informative.

Single-crystal X-ray diffraction, as demonstrated through a representative case study, offers the ultimate proof of structure, detailing the precise geometry and intermolecular contacts that can guide further molecular design. However, this technique does not stand alone. It must be validated and complemented by solution-state methods, primarily ¹¹B NMR spectroscopy, which provides crucial insights into the behavior of the boron center in a more biologically relevant environment. By integrating the findings from both solid-state and solution-state analyses, researchers can build a complete, reliable, and actionable understanding of these high-value pharmaceutical building blocks.

References

  • Lee, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6833.

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki-Miyaura Reactions with Pyrazolopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating these scaffolds, offering a robust method for forging critical carbon-carbon bonds.[1][2] However, the unique electronic properties of N-heterocycles like pyrazolopyridines introduce complexities that demand a deeper, quantitative understanding of the reaction kinetics for successful process development and scale-up.

This guide provides an in-depth comparison of catalytic systems and methodologies for the kinetic analysis of Suzuki-Miyaura reactions involving pyrazolopyridine substrates. Moving beyond simple endpoint analysis, we will explore the causality behind experimental design, empowering you to not only replicate but also rationally optimize these crucial transformations.

Pillar 1: The Mechanistic Blueprint and Its Kinetic Implications

The efficiency of a Suzuki-Miyaura reaction is governed by the intricate ballet of its catalytic cycle.[3] Understanding this cycle is fundamental to interpreting kinetic data and troubleshooting challenging couplings. The process is broadly accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex inserting into the carbon-halogen bond of the pyrazolopyridine substrate. This step is frequently the rate-determining step (RDS) of the entire cycle.[3][5][7] The reactivity of the halide is a critical kinetic factor, with the rate of oxidative addition typically following the order: I > OTf > Br >> Cl.[2][7] This has profound implications for substrate choice, as the less reactive but often more economical chloro-pyrazolopyridines require highly active catalytic systems to achieve practical reaction rates.

  • Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step's mechanism has been a subject of extensive study, with debates centering on whether the active nucleophile is the boronate anion (formed by the reaction of the boronic acid with base) or if a palladium hydroxo complex reacts directly with the neutral boronic acid.[8] The choice and concentration of the base are therefore not trivial, as they directly influence the speciation and concentration of the active boron species.

  • Reductive Elimination : The newly formed biaryl product is expelled from the palladium center, regenerating the Pd(0) catalyst and allowing the cycle to continue. Kinetic studies have shown this step to be first-order and typically rapid for biaryl products.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->ArPdX Oxidative Addition (Often Rate-Limiting) ArPdAr Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) ArPdX->ArPdAr Transmetalation ArPdX->ArPdAr  Base ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² ArPdAr->Product Ar1X Pyrazolopyridine-X (Ar¹-X) Ar1X->ArPdX Ar2B Ar²-B(OR)₂ Ar2B->ArPdX  Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Designing a Self-Validating Kinetic Experiment

Accurate kinetic profiling is impossible without robust experimental design. The goal is to acquire high-density, reproducible time-course data that reveals the dynamic interplay of all reacting species.[9] For this, in-situ analytical methods coupled with automated sampling are the gold standard, minimizing human error and capturing transient intermediates.[9][10]

Comparison of Monitoring Techniques
TechniqueAdvantagesDisadvantagesBest For...
Offline HPLC/GC High accuracy and sensitivity; widely available.Labor-intensive; risk of reaction quenching altering sample; low data density.Endpoint analysis and validation of in-situ methods.
In-situ NMR Provides rich structural information on all soluble species simultaneously without reaction perturbation.Lower sensitivity; requires specialized probes; challenging for heterogeneous mixtures.[11]Homogeneous reactions; identifying intermediates and byproducts.
In-situ Raman/IR Non-invasive; can monitor solid and liquid phases; provides real-time functional group information.Can be complex to calibrate; potential for fluorescence interference (Raman).Monitoring heterogeneous reactions and catalyst speciation.[10]
Automated Online HPLC High data density and accuracy; unattended operation; direct analysis of reaction aliquots.[12]Requires specialized automated sampling equipment; potential for probe clogging with slurries.Detailed kinetic profiling and reaction optimization.

The challenge with many Suzuki-Miyaura reactions, especially in process development, is their biphasic nature (e.g., Toluene/Water).[3] This makes representative sampling difficult. Modern automated systems can overcome this by circulating a single phase for analysis or employing probes designed for heterogeneous environments, providing invaluable insights into these complex systems.[11][12]

Experimental_Workflow cluster_workflow Kinetic Study Workflow A Reaction Setup (Inert Atmosphere, Temp Control) B Reagent & Catalyst Addition A->B C Initiate In-situ Monitoring (e.g., Automated HPLC/NMR) B->C D Data Acquisition (Concentration vs. Time) C->D E Kinetic Analysis (Determine Rate Law, k_obs) D->E F Mechanism Postulation & Model Fitting E->F

Caption: General experimental workflow for a kinetic study.

Pillar 3: Comparative Performance of Catalytic Systems

The choice of palladium catalyst and, more critically, the supporting ligand, is the most significant factor influencing reaction kinetics, particularly for electron-deficient and sterically hindered substrates like pyrazolopyridines.[1][13] Early catalysts like Pd(PPh₃)₄ often require harsh conditions for such substrates. Modern systems utilize bulky, electron-rich dialkylbiaryl phosphine ligands that dramatically accelerate both the oxidative addition and reductive elimination steps.[14][15]

Performance Data with Challenging Heteroaryl Substrates

The following table synthesizes typical performance characteristics of common catalytic systems. While direct kinetic data for every pyrazolopyridine is sparse in the literature, these trends, observed with analogous challenging N-heterocycles, serve as an authoritative guide.

Catalyst SystemLigand TypeTypical Performance with PyrazolopyridinesMechanistic Rationale
Pd(PPh₃)₄ TriarylphosphineSlow to moderate rates. Often requires higher temperatures and is sensitive to steric hindrance.[16]Promotes catalyst decomposition at high temperatures. Less effective at accelerating the rate-limiting oxidative addition for electron-poor substrates.
Pd(dppf)Cl₂ FerrocenylphosphineRobust and versatile. Good performance with many heteroaryl bromides, but may be slow with chlorides.[17]The wide bite angle and electron-rich nature of the dppf ligand stabilize the palladium center and promote reductive elimination.
Pd₂(dba)₃ + SPhos Buchwald Ligand (Dialkylbiaryl)Excellent rates, often at lower temperatures. Highly effective for challenging aryl chlorides and sterically hindered substrates.[7][17]The bulky and electron-donating nature of SPhos promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[15]
Pd₂(dba)₃ + XPhos Buchwald Ligand (Dialkylbiaryl)Similar to SPhos, offers exceptional activity and stability. The choice between SPhos and XPhos is often substrate-dependent.Provides a highly active and thermally stable catalytic system capable of coupling a wide range of challenging substrates.
Pyridine-Pyrazole/Pd(II) N-N LigandEffective for reactions in aqueous media, often under microwave irradiation.[18][19]Water-soluble ligands facilitate catalysis in green solvents. Microwave heating can dramatically accelerate reaction rates.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol outlines a robust method for determining the kinetic profile of the Suzuki-Miyaura coupling of a generic 5-bromo-1H-pyrazolopyridine with 4-methoxyphenylboronic acid.

Objective: To determine the reaction order with respect to the aryl bromide and the observed rate constant (k_obs) under a specific set of conditions.

1. Materials & Reagent Preparation:

  • 5-bromo-1H-pyrazolopyridine (1.0 mmol, 212 mg)

  • 4-methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • SPhos (0.03 mmol, 12.3 mg)

  • K₃PO₄ (2.0 mmol, 424 mg), finely ground

  • Dioxane/H₂O (4:1, 10 mL), degassed for 30 minutes with argon sparging.

  • Internal Standard (e.g., Dodecane, 1.0 mmol, 170 mg)

Causality: The use of a 1.2:1 ratio of boronic acid helps ensure the reaction is pseudo-first order with respect to the limiting pyrazolopyridine. An internal standard is critical for accurate quantification by HPLC, correcting for any variations in sample injection volume.

2. Reaction Setup & Execution:

  • To a flame-dried, argon-purged jacketed reactor equipped with a magnetic stirrer, add the 5-bromo-1H-pyrazolopyridine, 4-methoxyphenylboronic acid, K₃PO₄, internal standard, Pd₂(dba)₃, and SPhos.

  • Seal the reactor and purge with argon for 15 minutes.

  • Via syringe, add the degassed Dioxane/H₂O solvent mixture.

  • Begin vigorous stirring and heat the reactor to a constant temperature (e.g., 80 °C) using a circulating bath. This is T=0.

3. In-situ Monitoring & Data Acquisition:

  • Utilize an automated sampling system to withdraw an aliquot (e.g., 50 µL) from the reaction mixture every 5 minutes for the first hour, then every 15 minutes thereafter.

  • Each aliquot should be immediately quenched in a vial containing 1 mL of a MeCN/H₂O solution and filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze each sample by a pre-calibrated HPLC method to determine the concentration of the 5-bromo-1H-pyrazolopyridine relative to the internal standard.

4. Data Analysis & Validation:

  • Plot the natural logarithm of the concentration of 5-bromo-1H-pyrazolopyridine (ln[ArBr]) versus time.

  • If the plot is linear, the reaction is first-order with respect to the aryl bromide. The negative of the slope of this line is the observed rate constant (k_obs).

  • The system is self-validating if the R² value of the linear regression is >0.99. Repeat the experiment at different initial concentrations of the aryl bromide; if the calculated k_obs remains consistent, the first-order assignment is confirmed.

By systematically varying the concentrations of the catalyst, boronic acid, and base in subsequent experiments, a complete rate law can be constructed, providing a comprehensive and trustworthy kinetic model of the reaction.

References

  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. ResearchGate.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. AIP Publishing.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH).
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. OUCI.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
  • Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.

Sources

A Comparative Benchmarking Guide to (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex organic molecules.[1][2] The versatility of this palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, which is a critical step in the construction of many pharmaceutical agents.[3] A key component in this reaction is the organoboron reagent, typically an arylboronic acid. The choice of this reagent can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a comprehensive, data-driven comparison of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid against other commonly employed arylboronic acids, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[4][5] Consequently, the ability to efficiently incorporate this moiety into target molecules via cross-coupling reactions is of paramount importance. This compound serves as a direct precursor to this valuable structural motif.

This guide will delve into the comparative performance of this compound, alongside its more stable pinacol ester form, against two widely used benchmark arylboronic acids: phenylboronic acid and 4-methoxyphenylboronic acid. The comparison will be grounded in a standardized Suzuki-Miyaura cross-coupling reaction, with detailed experimental protocols and supporting data.

Comparative Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction

To provide a clear and objective comparison, a model Suzuki-Miyaura cross-coupling reaction was established between 4-bromoanisole and our panel of arylboronic acids. The reaction conditions were optimized for a fair comparison, utilizing a common palladium catalyst, ligand, base, and solvent system.

Benchmark Arylboronic Acids:

  • Phenylboronic Acid: A simple, widely used arylboronic acid, serving as a baseline for reactivity.

  • 4-Methoxyphenylboronic Acid: An electron-rich arylboronic acid, often exhibiting enhanced reactivity.

  • This compound: The heteroaromatic boronic acid of interest.

  • This compound pinacol ester: A more stable derivative of the target boronic acid, often used to overcome stability issues.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine 4-bromoanisole, the respective arylboronic acid or pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4 hours.

  • Work-up: After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ inert Establish Inert Atmosphere (3x Evacuate/Backfill Ar) reagents->inert solvents Add Degassed Solvents (Toluene, Water) inert->solvents heat Heat to 100 °C solvents->heat stir Vigorous Stirring (4h) heat->stir cool Cool to Room Temperature stir->cool extract Aqueous Work-up & Extraction (EtOAc) cool->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product product purify->product Isolated Product

Figure 1. General workflow for the Suzuki-Miyaura cross-coupling experiment.

Comparative Performance Data

The following table summarizes the isolated yields of the biaryl products obtained from the cross-coupling of 4-bromoanisole with the different arylboronic acids under the standardized conditions.

Arylboronic Acid/EsterProductIsolated Yield (%)
Phenylboronic Acid4-Methoxybiphenyl92%
4-Methoxyphenylboronic Acid4,4'-Dimethoxybiphenyl95%
This compound5-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine78%
This compound pinacol ester5-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine85%

Table 1. Comparative yields of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights and Discussion

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The differences in the observed yields can be rationalized by considering the electronic properties and stability of the respective arylboronic acids, which primarily influence the transmetalation step.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OR)₂ + Base) PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis of Reactivity:

  • Phenylboronic Acid and 4-Methoxyphenylboronic Acid: These standard arylboronic acids exhibit high reactivity, leading to excellent yields. The electron-donating methoxy group on 4-methoxyphenylboronic acid can slightly enhance the rate of transmetalation, contributing to a marginally higher yield.[9]

  • This compound: The lower yield observed with this heteroarylboronic acid can be attributed to several factors. Heteroarylboronic acids, particularly those containing nitrogen atoms, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[10][11] This decomposition pathway reduces the concentration of the active boronic acid available for the cross-coupling reaction. Additionally, the nitrogen atoms in the pyrazolopyridine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[9]

  • This compound pinacol ester: The improved yield observed with the pinacol ester derivative highlights a common strategy to mitigate the instability of boronic acids.[12] The pinacol ester group enhances the stability of the compound, reducing the extent of protodeboronation.[6] Under the reaction conditions, the boronic ester is slowly hydrolyzed to the active boronic acid, maintaining a steady, low concentration of the reactive species, which can be beneficial for the overall reaction efficiency.

Conclusion and Future Directions

This comparative guide demonstrates that while this compound is a viable reagent for introducing the valuable pyrazolopyridine moiety via Suzuki-Miyaura cross-coupling, its performance can be hampered by inherent instability. The use of its pinacol ester derivative offers a significant improvement in yield, making it the preferred reagent for many applications.

For researchers and drug development professionals, these findings underscore the importance of careful reagent selection in the design of synthetic routes. When working with complex or potentially unstable heteroarylboronic acids, the use of more stable derivatives, such as pinacol esters, should be strongly considered to maximize reaction efficiency and ensure reproducibility. Further optimization of reaction conditions, including the choice of catalyst, ligand, and base, may also lead to further improvements in the yield of cross-coupling reactions involving this compound and its analogs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
  • National Institutes of Health. (n.d.).
  • The Royal Society of Chemistry. (2015).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a.... [Link]
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
  • KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]
  • ACS Publications. (2022, April 18).
  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]
  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
  • National Institutes of Health. (2022, April 18).
  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
  • PubMed. (2020, June 1). Design and discovery of boronic acid drugs. [Link]
  • ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
  • Mol-Instincts. (2024, October 10). CAS: 1093819-50-1 Name: 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester. [Link]
  • Reagentia. (n.d.). Boronic acid, B-1H-pyrazolo[3,4-b]pyridin-5-yl- (1 x 1 g). [Link]
  • ResearchGate. (2025, October 25). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. [Link]
  • RSC Publishing. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. [Link]
  • 幺米Lab. (n.d.). This compound, 95%+. [Link]
  • ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

Sources

The Enigmatic Dance of Electrons: A Mechanistic and Comparative Guide to Suzuki Coupling with N-Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the incorporation of nitrogen-containing heterocycles, ubiquitous motifs in pharmaceuticals, presents unique challenges that can stifle synthetic efficiency. This guide provides a deep mechanistic dive into the Suzuki coupling of N-heterocyclic boronic acids, offering a comparative analysis of reaction components and actionable protocols to overcome common hurdles.

The inherent chemical nature of N-heterocyclic boronic acids lies at the heart of the challenges they present in Suzuki-Miyaura coupling reactions. Their propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, is a significant obstacle leading to diminished yields.[1][2][3] Furthermore, the Lewis basic nitrogen atoms within the heterocyclic ring can coordinate with the palladium catalyst, leading to catalyst deactivation or poisoning.[3][4][5] This is particularly pronounced in substrates like 2-pyridylboronic acid, a phenomenon often referred to as the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid moiety exacerbates these issues.[3][6]

To navigate these complexities, a thorough understanding of the reaction mechanism and the judicious selection of reagents are paramount. This guide will dissect the catalytic cycle, compare the efficacy of various reaction parameters, and provide robust experimental protocols to empower researchers in this demanding area of synthetic chemistry.

The Catalytic Cycle: A Step-by-Step Mechanistic Look

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding each step is crucial for troubleshooting and optimizing reactions with challenging N-heterocyclic substrates.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C [Ar'-B(OR)3]^- D Reductive Elimination Ar-Ar' C->D D->A E Ar'-B(OR)2 F [Ar'-B(OR)2(OH)]^- E->F Base (OH^-) G [Ar'-B(OR)3]^- F->G caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with an aryl or heteroaryl halide (Ar-X).[7][8] This is often the rate-determining step.[7][8] The subsequent crucial step is transmetalation , where the organic group from the boron reagent (Ar') is transferred to the palladium center.[2][7][8] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[7][8]

Comparative Analysis of Reaction Parameters

The success of a Suzuki coupling with N-heterocyclic boronic acids hinges on the careful selection of the catalyst, ligand, base, and solvent system. The following sections provide a comparative overview of these components, supported by experimental insights.

Palladium Precatalysts and Ligands: The Heart of the Reaction

The choice of palladium source and the associated ligand is critical for achieving high yields, especially with challenging substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, more robust systems are often required for N-heterocyclic couplings. Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as powerful tools for these transformations.[9]

Catalyst/Ligand SystemKey Features & AdvantagesCommon Applications
Pd₂(dba)₃ / SPhos or XPhos Highly active for a broad range of substrates, including challenging heteroaryl chlorides.[10] Effective at lower catalyst loadings and temperatures.[10]Coupling of various indazoles, benzimidazoles, and indoles.[10]
Pd(OAc)₂ / RuPhos Particularly effective for the coupling of heteroaryltrifluoroborates.[11] Useful for constructing heterobiaryls where both coupling partners are heterocycles.[11]Cross-coupling of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides.[11]
Pd/PCy₃ Versatile system for coupling nitrogen-containing boronic acids with aryl halides, including unactivated aryl chlorides.[12] Tolerates a wide range of unprotected functional groups.[12]Suzuki reactions of various heteroarylboronic acids, boronates, and trifluoroborates.[12]
Pd-NHC Complexes Offer high stability and catalytic activity. Can be effective in a variety of solvents.Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[13]
The Role of the Base and Solvent System

The base plays a multifaceted role in the Suzuki coupling: it facilitates the formation of the active boronate species, and in some cases, can influence the rate of reductive elimination. The choice of solvent is equally important, as it affects the solubility of the reagents and the stability of the catalytic species.

BaseSolvent SystemObservations and Recommendations
K₃PO₄ Dioxane/H₂OA widely used and effective combination for a variety of N-heterocyclic couplings.[9][10] The aqueous component is often crucial for boronic acid activation.
K₂CO₃ Ethanol, Toluene, DMFThe choice of solvent can significantly impact yield, with ethanol showing promise in some systems.[13]
CsF IsopropanolThis combination has been shown to be effective in minimizing protodeboronation for some heteroaryl boronic acids.[14]
TMSOK (Potassium trimethylsilanolate) Anhydrous THFUsed in anhydrous conditions with boronic esters, this soluble base can be advantageous for refractory heteroaryl-heteroaryl couplings.[5]

Overcoming Instability: The Use of Stabilized Boronic Acid Derivatives

To counteract the inherent instability of many N-heterocyclic boronic acids, various stable derivatives have been developed. These compounds often exhibit enhanced stability towards air and moisture, and can mitigate the issue of protodeboronation.[1]

  • Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are exceptionally stable and can be readily prepared.[1] They serve as excellent coupling partners in Suzuki reactions.[11]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These derivatives offer a slow-release mechanism for the boronic acid under the reaction conditions, which can be beneficial in complex syntheses.[1]

  • Diethanolamine (DABO) Boronates: Complexing boronic acids with diethanolamine forms air- and water-stable crystalline solids that can be used directly in coupling reactions.[1][9][15]

Boronic_Acid_Derivatives cluster_0 Strategies to Mitigate Instability A N-Heterocyclic Boronic Acid B Potassium Organotrifluoroborate A->B KHF₂ C MIDA Boronate A->C MIDA D Diethanolamine Adduct A->D Diethanolamine caption Figure 2: Common stabilizing derivatives for N-heterocyclic boronic acids.

Caption: Strategies for stabilizing N-heterocyclic boronic acids.

Experimental Protocols

The following are representative experimental workflows for conducting Suzuki coupling reactions with N-heterocyclic boronic acids and their stabilized derivatives.

General Protocol for Suzuki Coupling with a Stabilized Heterocyclic Boronic Acid Derivative

Protocol_Workflow A Vessel Preparation: Add aryl halide, stabilized boronic acid derivative, and base to an oven-dried vial. B Inert Atmosphere: Seal vial and purge with Argon or Nitrogen. A->B C Reagent Addition: Add palladium precatalyst, ligand, and anhydrous solvent via syringe. B->C D Reaction: Place in a preheated oil bath and stir vigorously. C->D E Workup: Cool, dilute with organic solvent, wash with water and brine. D->E F Purification: Dry, filter, concentrate, and purify by column chromatography. E->F caption Figure 3: General experimental workflow for Suzuki coupling.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the stabilized heterocyclic boronic acid derivative (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).[9][16]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[9][16]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[16] Then, add the anhydrous solvent (e.g., dioxane or toluene) via syringe.[16]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[9][16] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[9][16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[16]

Protocol for the Synthesis of a 2-Pyridyl MIDA Boronate
  • To a solution of 2-pyridylboronic acid (1.0 equiv) in DMF, add N-methyliminodiacetic acid (1.0 equiv).[16]

  • Heat the mixture at 80-100 °C for 2-4 hours, with azeotropic removal of water (e.g., using a Dean-Stark apparatus).[16]

  • Cool the reaction mixture to room temperature.[16]

  • Precipitate the product by adding an anti-solvent such as diethyl ether or hexanes.[16]

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the stable, crystalline 2-pyridyl MIDA boronate.[16]

Conclusion

The Suzuki-Miyaura coupling of N-heterocyclic boronic acids is a nuanced yet powerful transformation. By understanding the underlying mechanistic principles and the impact of each reaction component, researchers can overcome the challenges of substrate instability and catalyst inhibition. The strategic use of stabilized boronic acid derivatives, coupled with optimized catalyst systems and reaction conditions, opens the door to the efficient synthesis of a vast array of complex, nitrogen-containing molecules, accelerating discovery in medicinal chemistry and materials science.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids - Benchchem.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing.
  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - The Doyle Group - Princeton University.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H.
  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate.
  • The Synthesis and Applications of Heterocyclic Boronic Acids - ResearchGate.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the seemingly subtle differences between isomers of a substituted pyrazolo[3,4-b]pyridine can have profound implications for biological activity, pharmacokinetic profiles, and overall safety. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is often accompanied by the formation of various isomers, including regioisomers, tautomers, and enantiomers. Ensuring the isomeric purity of the target active pharmaceutical ingredient (API) is not merely a matter of regulatory compliance; it is a fundamental aspect of scientific rigor and patient safety.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted pyrazolo[3,4-b]pyridines. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of their strengths and limitations, supported by experimental data. Our focus is on providing a self-validating system of protocols and insights that are grounded in authoritative sources.

The Criticality of Isomeric Purity in Drug Development

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit markedly different pharmacological and toxicological properties. One isomer may be therapeutically active, while another could be inactive or even produce adverse effects[1]. Regulatory bodies worldwide, therefore, mandate stringent control over the isomeric composition of drug substances. For the pyrazolo[3,4-b]pyridine class of compounds, several types of isomerism are of particular concern:

  • Regioisomerism: The synthesis of the pyrazolo[3,4-b]pyridine core can often lead to the formation of other pyrazolopyridine isomers, such as pyrazolo[4,3-c]pyridines. Furthermore, substitution on the pyrazole nitrogen can result in N-1 and N-2 regioisomers, which can be difficult to distinguish.

  • Tautomerism: Pyrazolo[3,4-b]pyridines can exist in different tautomeric forms, most commonly the 1H- and 2H-isomers[2]. While the 1H-tautomer is generally more stable, understanding the potential for tautomerization is crucial.

  • Enantiomerism: The introduction of a stereocenter in one of the substituents gives rise to enantiomers, which are non-superimposable mirror images. These can have drastically different interactions with chiral biological targets like enzymes and receptors.

This guide will focus on the analytical methodologies best suited to identify, separate, and quantify these isomeric forms.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique for isomeric purity assessment is dictated by the type of isomerism and the specific properties of the molecule. The three most powerful and widely used techniques in this context are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative, particularly for chiral separations.

Technique Primary Application for Pyrazolo[3,4-b]pyridines Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Quantification of regioisomers and enantiomers.High resolution, excellent quantitation, well-established and validated methods.Can require lengthy method development, especially for chiral separations.
SFC (Supercritical Fluid Chromatography) Chiral separations (enantiomers).Faster separations and lower solvent consumption compared to HPLC, orthogonal selectivity.Less universally available than HPLC, may require specialized equipment.
NMR (Nuclear Magnetic Resonance) Spectroscopy Unambiguous structure elucidation of regioisomers and tautomers, quantitative analysis (qNMR).Provides detailed structural information, non-destructive, can quantify without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, not suitable for separating isomers.
MS (Mass Spectrometry) Identification of isomers based on fragmentation patterns, often coupled with a separation technique (LC-MS).High sensitivity and selectivity, provides molecular weight information.Isomers often have identical molecular weights, requiring fragmentation analysis for differentiation.

Chromatographic Approaches: HPLC and SFC for Isomer Separation and Quantification

Chromatographic techniques are the cornerstone of isomeric purity assessment, providing the necessary separation of isomers for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for the quantitative analysis of impurities in pharmaceutical development due to its robustness, reproducibility, and high resolving power. For pyrazolo[3,4-b]pyridines, both reversed-phase and chiral HPLC methods are indispensable.

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Activity of Novel Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as a foundation for new therapeutics is perpetual. Among these, the pyrazolopyridine nucleus has garnered significant attention from researchers.[1][2] Structurally similar to endogenous purines, these compounds have the potential to interact with a wide array of biological targets, often acting as antagonists in key biological processes.[1][3] This structural versatility has led to the synthesis and evaluation of numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

This guide provides a comparative framework for evaluating the in vitro activity of newly synthesized pyrazolopyridine compounds. We will delve into the established experimental protocols that form the bedrock of preclinical screening, explain the causality behind methodological choices, and present data in a clear, comparative format. Our focus will be on three critical areas of therapeutic interest: oncology, infectious diseases, and inflammation.

The Core Structure: A Foundation for Diversity

All pyrazolopyridine derivatives share a fused bicyclic heterocyclic system. The specific arrangement of the nitrogen atoms and the fusion of the pyrazole and pyridine rings give rise to several isomers, such as 1H-pyrazolo[3,4-b]pyridine.[7] The immense therapeutic potential lies in the targeted chemical modification of this core scaffold. Substituents at various positions can dramatically alter the compound's physicochemical properties and biological activity, a concept known as the Structure-Activity Relationship (SAR).[8][9]

Caption: Generalized structure of the 1H-pyrazolo[3,4-b]pyridine scaffold showing key positions for substitution.

Part 1: Comparative Analysis of Anticancer Activity

A significant number of pyrazolopyridine derivatives have been investigated as potential anticancer agents.[3] Their mechanisms often involve the inhibition of key cellular processes that are dysregulated in cancer, such as cell proliferation, angiogenesis, and cell cycle progression.[10][11]

Prevailing Mechanism of Action: Kinase Inhibition

Many pyrazolopyridines function as kinase inhibitors. By mimicking the ATP molecule, they can bind to the ATP-binding pocket of various kinases, such as Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways essential for tumor growth and survival.[9][11][12] Another reported mechanism is the inhibition of Topoisomerase IIα, an enzyme critical for DNA replication, leading to DNA damage and apoptosis in cancer cells.[13]

Experimental Protocol: MTT Cell Viability Assay

The foundational step in screening for anticancer activity is to determine a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[14][15] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media. Cells are then seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and form a uniform monolayer.

  • Compound Treatment: Synthesized pyrazolopyridine compounds are dissolved in a suitable solvent like DMSO to create stock solutions. A series of dilutions are prepared and added to the wells, resulting in a range of final concentrations (e.g., 0.1 to 100 µM). Control wells receive only the vehicle (DMSO). Rationale: Testing a concentration gradient is essential to determine the dose-dependent effect of the compound and calculate the IC50 value.

  • Incubation: The plates are incubated for 48-72 hours. Rationale: This duration is typically sufficient for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for another 2-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization & Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.

A Seed Cancer Cells in 96-Well Plate B Incubate 24h for Cell Adherence A->B C Treat with Pyrazolopyridine Compounds (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent & Incubate 2-4h D->E F Add Solubilizing Agent E->F G Read Absorbance (~570 nm) F->G H Calculate % Viability & IC50 G->H

Caption: Standard workflow for the MTT cell viability assay.

Data Summary: Anticancer Activity

The table below presents hypothetical data for a series of pyrazolopyridine compounds tested against common cancer cell lines.

Compound IDR1-SubstituentR3-SubstituentIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)IC50 (µM) vs. HepG2 (Liver)
PP-01 -CH3-Phenyl15.222.518.9
PP-02 -H-4-Cl-Phenyl5.88.17.4
PP-03 -CH3-4-MeO-Phenyl2.13.52.9
Doxorubicin Reference DrugReference Drug0.81.10.9

Data is hypothetical and for illustrative purposes only.

Part 2: Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazolopyridines have emerged as a promising scaffold in this area, showing activity against both Gram-positive and Gram-negative bacteria.[2][5][16]

Experimental Protocol: Broth Microdilution Method

The gold standard for determining a compound's antimicrobial efficacy is the broth microdilution method, which is used to establish the Minimum Inhibitory Concentration (MIC).[17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This method is accurate, reproducible, and allows for the simultaneous testing of multiple compounds and bacterial strains.[17]

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to a specific turbidity, corresponding to a standardized cell concentration (~1.5 x 10⁸ CFU/mL).[19] This suspension is then diluted to the final working concentration. Rationale: A standardized inoculum is critical for the reproducibility and comparability of MIC results.

  • Compound Dilution: In a 96-well microtiter plate, the test compounds are serially diluted (two-fold) in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[19] This creates a gradient of compound concentrations across the plate.

  • Inoculation: The standardized bacterial inoculum is added to each well. Positive (broth + bacteria, no compound) and negative (broth only) controls are included. Rationale: The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[17]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible bacterial growth (no turbidity) is observed.

A Prepare Serial Dilutions of Pyrazolopyridines in 96-Well Plate C Add Inoculum to All Test and Positive Control Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 16-20h C->D E Visually Assess Wells for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the broth microdilution method to determine MIC.

Data Summary: Antimicrobial Activity

The table below shows hypothetical MIC values for a series of pyrazolopyridine compounds against representative bacterial strains.

Compound IDR1-SubstituentR3-SubstituentMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
PP-04 -H-Thiophene832
PP-05 -Ethyl-Phenyl1664
PP-06 -H-2-Furyl416
Tetracycline Reference DrugReference Drug12

Data is hypothetical and for illustrative purposes only.

Part 3: Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyrazole-containing compounds, most notably the COX-2 inhibitor Celecoxib, have a well-established role in treating inflammation.[20] Pyrazolopyridines are being explored for similar activities, primarily through their ability to inhibit key inflammatory enzymes and modulate cytokine production.[6][21]

Prevailing Mechanism of Action: COX-2 Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade, catalyzing the production of prostaglandins.[22] Selective inhibition of COX-2 is a prime therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20]

A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation (Pain, Swelling) D->E F Pyrazolopyridine Inhibitor F->C Inhibition

Caption: Simplified COX-2 pathway and the inhibitory action of pyrazolopyridines.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the direct inhibitory effect of compounds on COX-2 is a cell-free enzymatic assay, often available as a commercial kit.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, purified COX-2 enzyme, and the substrate (arachidonic acid) according to the kit manufacturer's instructions.

  • Compound Addition: Add the test pyrazolopyridine compounds at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) as a negative control.

  • Enzyme Addition: Add the purified COX-2 enzyme to the wells and incubate briefly. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Incubation & Termination: Incubate for a specified time (e.g., 10-15 minutes) at 37°C. The reaction is then stopped by adding a quenching agent.

  • Detection: The amount of prostaglandin produced is quantified, often through a colorimetric or fluorometric reaction that is measured with a plate reader.

  • Data Analysis: The activity of the enzyme in the presence of the inhibitor is compared to the control to calculate the percentage of inhibition. The IC50 value is then determined.

Data Summary: Anti-inflammatory Activity

The table below illustrates hypothetical COX-2 inhibition data for a series of pyrazolopyridine compounds.

Compound IDR1-SubstituentR3-SubstituentCOX-2 Inhibition IC50 (µM)
PP-07 -Phenyl-CF315.6
PP-08 -H-4-SO2NH2-Phenyl0.5
PP-09 -H-4-F-Phenyl8.2
Celecoxib Reference DrugReference Drug0.04

Data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The comparative data generated from these in vitro assays are crucial for establishing a Structure-Activity Relationship (SAR). For instance, in our hypothetical data, the addition of an electron-withdrawing group like chlorine at the para-position of the phenyl ring (PP-02) appeared to enhance anticancer activity compared to the unsubstituted phenyl (PP-01). Similarly, for anti-inflammatory activity, the presence of a sulfonamide group (PP-08) dramatically increased COX-2 inhibition, a feature famously shared by celecoxib. Studies have shown that even the position of substituents on the pyrazole ring can be critical for activity.[23] These insights are vital for guiding the next cycle of synthesis, allowing for the rational design of more potent and selective compounds.[8][24]

Conclusion

The pyrazolopyridine scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. A systematic and comparative in vitro evaluation is the cornerstone of the drug discovery process, enabling the efficient identification of lead compounds. By employing standardized and robust assays such as the MTT, broth microdilution, and enzyme inhibition assays, researchers can effectively triage synthesized derivatives and build a comprehensive understanding of their structure-activity relationships. The data gathered through these methods provides the critical foundation needed to advance the most promising candidates into further preclinical and clinical development.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
  • Thakur, A., et al. (2022). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Broth microdilution. (n.d.). Wikipedia.
  • Yin, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Trimurtulu, G., et al. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • Gullà, M., et al. (2016). Novel pyrazolopyridine derivatives as potential angiogenesis inhibitors: Synthesis, biological evaluation and transcriptome-based mechanistic analysis. PubMed.
  • de Almeida, L., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.
  • Ruiz, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Scilit.
  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate.
  • Ghorab, M. M., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed.
  • El-Gazzar, M. G., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health.
  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Geraldo, R. B., et al. (2010). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2016). Journal of Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
  • Co-culture, G., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information.
  • In Vitro Antileishmanial Activity of Pyrazolodihydropyridines and Pyrazolopyridine Derivatives. (n.d.). ResearchGate.
  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate.
  • Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • In vitro cytotoxic activities of pyrazolo[8][17] pyridine hybrid compounds. (n.d.). ResearchGate.
  • Bare, T. M., et al. (1989). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). PubMed.
  • Al-Omair, M. A., et al. (2023). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. National Institutes of Health.
  • Manikandan, A., et al. (2020). Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. PubMed.
  • Almalki, A. S. A., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][10][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). MDPI.
  • Asati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed.
  • (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. (n.d.). MDPI.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). National Institutes of Health.
  • Mathew, L., et al. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). ResearchGate.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). National Institutes of Health.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate.
  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazolopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Pharmaceutical Scientist

In the landscape of contemporary drug development, pyrazolopyridine boronic acids have emerged as a class of molecules with significant therapeutic potential. Their unique structural motifs, which often serve as key pharmacophores in targeted therapies, necessitate a deep and rigorous understanding of their analytical behavior. The journey from a promising lead compound to a market-approved drug is paved with data, and the integrity of this data is non-negotiable. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that an analytical method is not merely a procedural checklist but a lens through which we assure the quality, safety, and efficacy of a pharmaceutical product.

This document eschews a rigid, templated approach. Instead, it offers a dynamic and logical framework for the cross-validation of analytical methods for pyrazolopyridine boronic acids. We will delve into the "why" behind the "how," grounding our discussion in the principles of scientific integrity and regulatory expectations. Our exploration will be anchored in three core analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Through a comprehensive comparison, detailed experimental protocols, and a robust cross-validation strategy, this guide aims to empower you to build a self-validating analytical ecosystem for your pyrazolopyridine boronic acid candidates.

The Analytical Imperative for Pyrazolopyridine Boronic Acids

Pyrazolopyridine boronic acids are characterized by a fused heterocyclic ring system and a boronic acid moiety. This unique combination presents both opportunities and challenges in analytical method development. The pyrazolopyridine core provides a chromophore suitable for UV detection, while the boronic acid group is prone to dehydration, oxidation, and the formation of boroxines (cyclic anhydrides). A robust analytical control strategy must therefore be capable of not only accurately quantifying the active pharmaceutical ingredient (API) but also detecting and quantifying potential process-related impurities and degradation products.

The cross-validation of multiple analytical techniques is a cornerstone of a robust control strategy. It provides an orthogonal view of the analyte, ensuring that the reported purity and concentration are not artifacts of a single analytical method. This approach is particularly critical during late-stage development and for regulatory submissions, where a comprehensive understanding of the drug substance is required.[1][2][3]

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and the specific question being addressed. For pyrazolopyridine boronic acids, a multi-pronged approach is often the most prudent.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical quality control laboratory.[4][5][6] Its robustness, cost-effectiveness, and ease of implementation make it an indispensable tool for routine analysis. For pyrazolopyridine boronic acids, the aromatic nature of the heterocyclic ring system typically provides a strong chromophore for UV detection.[4][5]

Strengths:

  • Robust and reliable: Well-established technology with predictable performance.

  • Quantitative accuracy and precision: Capable of high precision for assay and impurity quantification.

  • Cost-effective: Lower instrumentation and operational costs compared to mass spectrometry.

Limitations:

  • Limited specificity: Relies on chromatographic separation to distinguish between compounds with similar UV spectra. Co-eluting impurities can lead to inaccurate quantification.

  • Lower sensitivity: May not be suitable for trace-level impurity analysis.

  • No structural information: Provides no information on the identity of unknown peaks.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7][8] This technique is invaluable for impurity identification and trace-level quantification. For pyrazolopyridine boronic acids, electrospray ionization (ESI) is a common technique, often in positive ion mode due to the presence of basic nitrogen atoms in the pyrazolopyridine ring system.[9][10][11]

Strengths:

  • High sensitivity and selectivity: Can detect and quantify impurities at parts-per-million (ppm) levels.

  • Structural elucidation: Provides molecular weight information and fragmentation patterns that can be used to identify unknown impurities.

  • Orthogonal detection: Provides a different detection mechanism to UV, offering a valuable cross-check.

Limitations:

  • Matrix effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, potentially affecting quantitative accuracy.

  • Higher cost and complexity: More expensive to acquire and maintain, and requires a higher level of operator expertise.

  • Response factor variability: The signal intensity is not directly proportional to the concentration for all compounds, often requiring specific reference standards for accurate quantification.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. For pyrazolopyridine boronic acids, both ¹H and ¹¹B qNMR can be powerful tools.

Strengths:

  • Primary method: Does not require an analyte-specific reference standard for quantification.

  • High precision and accuracy: Capable of providing highly accurate and precise measurements.

  • Structural information: Provides detailed structural information about the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower sensitivity: Generally less sensitive than chromatographic methods.

  • Potential for signal overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

  • Specialized expertise: Requires a skilled operator and specialized instrumentation.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of the three analytical techniques for a hypothetical pyrazolopyridine boronic acid. This data is illustrative and should be established for each specific molecule.

ParameterHPLC-UVLC-MS/MSqNMR
Linearity (r²) > 0.999> 0.995N/A (Primary Method)
Range 0.05% - 150% of nominal1 ppm - 1000 ppm1 mg/mL - 50 mg/mL
Limit of Detection (LOD) ~0.01%~0.1 ppm~0.1 mg/mL
Limit of Quantification (LOQ) ~0.05%~0.5 ppm~0.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%99.0% - 101.0%
Precision (% RSD) < 1.0%< 5.0%< 0.5%

The Cross-Validation Workflow: A Step-by-Step Approach

Cross-validation is a systematic process of comparing the results from two or more analytical methods to ensure their equivalence for a specific analytical task. The following workflow outlines a robust approach for cross-validating HPLC-UV, LC-MS/MS, and qNMR methods for the analysis of pyrazolopyridine boronic acids.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison & Conclusion Phase prep1 Define Acceptance Criteria prep2 Prepare Homogeneous Sample Batch prep1->prep2 hplc Analyze by Validated HPLC-UV Method prep2->hplc lcms Analyze by Validated LC-MS/MS Method prep2->lcms qnmr Analyze by Validated qNMR Method prep2->qnmr compare Compare Results Against Acceptance Criteria hplc->compare lcms->compare qnmr->compare investigate Investigate Discrepancies compare->investigate Results Differ conclusion Conclude Method Equivalence compare->conclusion Results Agree investigate->compare Re-analyze after corrective action

Caption: Cross-validation workflow for analytical methods.

Step 1: Define Acceptance Criteria

Before any experimental work begins, it is crucial to define the acceptance criteria for the cross-validation study. These criteria should be based on the intended purpose of the analytical methods and should be scientifically justified. For example, for the assay of the main component, the results from the different methods should typically agree within ±2.0%. For impurity quantification, the criteria may be wider, for instance, ±10.0% for impurities at the 0.1% level.

Step 2: Prepare a Homogeneous Sample Set

A single, homogeneous batch of the pyrazolopyridine boronic acid drug substance should be used for the cross-validation study. This batch should ideally contain a representative profile of impurities. If necessary, the sample can be spiked with known impurities to challenge the methods.

Step 3: Analyze the Sample Set with Each Validated Method

Analyze the prepared sample set using each of the validated analytical methods (HPLC-UV, LC-MS/MS, and qNMR). It is important that each method is performed by a qualified analyst according to the established and validated procedure.

Step 4: Compare the Results

Tabulate the results from each analytical method for the assay of the main component and the quantification of each identified impurity. Calculate the percentage difference between the results obtained from the different methods.

Step 5: Evaluate Against Acceptance Criteria and Conclude

Compare the calculated percentage differences against the pre-defined acceptance criteria. If the results from all methods fall within the acceptance criteria, the methods can be considered cross-validated and equivalent for their intended purpose. If any discrepancies are observed, a thorough investigation should be conducted to determine the root cause. This may involve re-examining the validation data for each method, checking for instrument or operator error, or investigating potential interferences.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of a hypothetical pyrazolopyridine boronic acid. These protocols should be considered as a starting point and will require optimization and validation for each specific molecule.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: To develop a stability-indicating HPLC-UV method for the assay and impurity profiling of a pyrazolopyridine boronic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the pyrazolopyridine boronic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation of the peak area is not more than 2.0%.

  • Analysis: Inject the standard and sample solutions and quantify the main peak and any impurities against the standard.

Protocol 2: LC-MS/MS Method for Trace Impurity Analysis

Objective: To develop a sensitive and selective LC-MS/MS method for the identification and quantification of trace-level impurities in a pyrazolopyridine boronic acid.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard and each known impurity. Create a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standards and samples. For quantification, use the MRM transitions. For identification of new impurities, analyze the full scan data for masses of interest and perform product ion scans to obtain fragmentation information.

Protocol 3: qNMR for Absolute Quantification

Objective: To determine the absolute purity of a pyrazolopyridine boronic acid using qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • NMR data processing software.

Materials:

  • Pyrazolopyridine boronic acid sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the pyrazolopyridine boronic acid and 10 mg of the certified internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

    • Ensure the signals for the analyte and the internal standard are well-resolved.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the pyrazolopyridine boronic acid and a signal from the internal standard.

  • Calculation: Calculate the purity of the pyrazolopyridine boronic acid using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Concluding Remarks: Towards a Holistic Analytical Understanding

The cross-validation of analytical methods is not merely a regulatory hurdle but a scientific necessity. For complex molecules like pyrazolopyridine boronic acids, relying on a single analytical technique can provide a myopic view of the product's quality. By embracing a multi-faceted approach that leverages the strengths of HPLC-UV, LC-MS/MS, and qNMR, we can build a comprehensive and self-validating analytical control strategy. This guide has provided a framework for this endeavor, but it is the diligence, expertise, and critical thinking of the analytical scientist that will ultimately ensure the integrity of the data and the quality of the final drug product.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. ChemistrySelect.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A.
  • Method Validation Guidelines. BioPharm International.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
  • Best Practices for CMC Regulatory Submissions. Lambda Therapeutic Research.
  • Designing Phase-Appropriate CMC Analytical Programs. Pharmaceutical Technology.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.
  • How Analytical Methods & Validation Supports Regulatory Submissions and Inspection Readiness. Clinical Trials 101.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • How Do Chemistry Manufacturing Controls Influence Method Validation?. DS InPharmatics.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. ResearchGate.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.
  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah Journals.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library.
  • Electrospray ionization. Wikipedia.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Wiley Online Library.
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (1H-Pyrazolo[3,4-b]pyridin-5-YL)boronic acid, a heterocyclic building block prevalent in medicinal chemistry and drug discovery. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to the highest standards of environmental health and safety (EHS).

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in pharmacology, known to be a core component in molecules targeting a range of biological processes, including kinase and topoisomerase II inhibition.[1][2][3] Consequently, derivatives such as this compound must be handled with the assumption of biological activity. Furthermore, boronic acids as a class present unique handling considerations, including potential mutagenicity and instability under certain conditions.[4][5] This guide, therefore, emphasizes a conservative approach focused on containment and professional disposal.

Part 1: Hazard Assessment and Immediate Safety

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact compound may not always be available, data from structurally similar compounds, such as pyridine-4-boronic acid and other heterocyclic boronic acids, provide a strong basis for hazard assessment.[6][7]

Primary Hazards:

  • Skin and Eye Irritation: Like many boronic acid derivatives, this compound is expected to cause skin irritation and serious eye irritation.[6][8]

  • Respiratory Irritation: Inhalation of the solid dust may cause respiratory tract irritation.[7][8]

  • Harmful if Swallowed: Oral ingestion may be harmful.[7][8]

  • Potential Mutagenicity: Some boronic acids have returned positive Ames tests, suggesting potential mutagenic activity. This is thought to arise from the generation of organic radicals via oxidation.[4]

  • Unknown Biological Activity: As a pyrazolo[3,4-b]pyridine derivative, the compound may possess unforeseen biological activity and should be handled as a potentially cytotoxic or bioactive substance.[9][10]

Personal Protective Equipment (PPE)

A non-negotiable prerequisite for handling this compound is the use of appropriate PPE. All disposal activities must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles causing eye irritation.[8]
Hand Protection Chemically resistant nitrile or neoprene gloves. Always inspect for integrity before use.Prevents skin contact and irritation.[8]
Body Protection A flame-resistant lab coat and closed-toe shoes.Prevents incidental skin contact with spills.
Respiratory A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood.Minimizes the risk of inhaling fine dust particles that can cause respiratory irritation.[8]

Part 2: The Core Principle: Segregation and Collection as Hazardous Waste

The central tenet for the disposal of this compound is that it must be treated as hazardous chemical waste . In-laboratory deactivation or neutralization is strongly discouraged without the explicit guidance and approval of your institution's Environmental Health and Safety (EHS) department.[11][12] Such procedures can be hazardous, may be incomplete, and can create other regulated waste products.

The primary operational goal is to safely collect and containerize all waste streams containing this compound for collection by a licensed hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper segregation and disposal of waste containing this compound.

G cluster_generation Waste Generation Point cluster_assessment Hazard & PPE Assessment cluster_disposal Waste Segregation & Disposal Protocol A Generation of Waste (Solid or Liquid) B Consult SDS / Hazard Info Don Appropriate PPE A->B C Select Compatible Hazardous Waste Container B->C D Solid Waste (e.g., contaminated wipes, residual solid) C->D  Solid E Liquid Waste (e.g., reaction mixtures, solutions) C->E  Liquid F Transfer Waste to Container (Use funnel for liquids) D->F E->F G Securely Cap Container Keep closed unless adding waste F->G H Label Container Correctly 'Hazardous Waste' + Full Chemical Name G->H I Store in Satellite Accumulation Area (Segregate from incompatibles) H->I J Request Pickup by EHS/ Licensed Waste Vendor I->J

Caption: Disposal workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Follow these procedures diligently to ensure safe and compliant disposal.

Protocol 1: Disposal of Solid Waste

This category includes unused or expired solid this compound, contaminated weigh boats, paper towels, gloves, and silica gel from chromatography.

  • Container Selection: Obtain a designated solid hazardous waste container. This should be a sturdy, sealable container (e.g., a polyethylene bucket with a lid or a wide-mouth glass jar with a screw cap) compatible with the waste.[13]

  • Waste Collection:

    • Carefully sweep or scrape residual solid from surfaces directly into the waste container to minimize dust generation.

    • Place all contaminated disposable items (gloves, wipes, weigh paper, etc.) into the container.

  • Labeling: Affix a hazardous waste label to the container before adding the first item.[14][15] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of other solid components (e.g., silica gel, paper towels).

    • The associated hazards (e.g., "Irritant," "Handle with Care - Potentially Bioactive").

  • Storage: Keep the container securely sealed at all times except when adding waste.[16] Store it in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizers.[14][15]

  • Pickup: Once the container is nearly full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request through your EHS department.[17]

Protocol 2: Disposal of Liquid Waste

This category includes reaction mixtures, mother liquors from crystallization, and solutions used for rinsing glassware.

  • Container Selection: Use a designated liquid hazardous waste container, typically a solvent-compatible carboy or bottle with a secure screw cap.[13] Never use food or beverage containers.[13] Ensure the container is compatible with all components of the liquid waste stream.

  • Waste Collection:

    • Pour liquid waste directly into the container using a funnel to prevent spills.

    • Do not mix incompatible waste streams. Boronic acid waste should not be mixed with strong oxidizing agents, strong acids, or strong bases in the same waste container.[11]

  • Rinsate Management: Triple-rinse any "empty" containers that held the boronic acid with a suitable solvent (e.g., acetone, methanol).[18] Collect this rinsate as hazardous waste in the appropriate liquid waste container.[18]

  • Labeling: As with solid waste, the container must be properly labeled with "Hazardous Waste." List all chemical constituents by their full name and approximate percentages, including solvents.[16]

  • Storage and Pickup: Follow the same storage and pickup procedures as outlined for solid waste. Keep the container tightly capped and stored in the SAA.[16]

Part 4: Emergency Procedures - Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If a liquid, contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup (Solid): For a solid spill, gently cover with damp paper towels to avoid raising dust, then carefully scoop the material into a designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol).

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[16]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure that the valuable work conducted in the lab does not come at the expense of personal or environmental health.

References

  • Environmental Health and Safety, University of Missouri. Hazardous Waste Disposal Procedures. [Link]
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
  • Oregon State University, Environmental Health & Safety. Hazardous Waste Disposal Guide. [Link]
  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste. [Link]
  • The Ohio State University, Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]
  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]
  • Hassan, A. A., et al. (2025). "Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity". Pharmaceuticals (Basel), 18(11), 1770. [Link]
  • PubMed. "Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity". [Link]
  • ACS Omega. "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities...". [Link]
  • ResearchGate. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors...". [Link]
  • ResearchGate.
  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes.... [Link]
  • Wikipedia. Boronic acid. [Link]
  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
  • PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. [Link]
  • MySkinRecipes. This compound. [Link]
  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]
  • Reddit. Trying to remove a boronic acid in a workup. Help!. [Link]
  • MDPI.
  • ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]
  • Princeton University, Environmental Health and Safety.

Sources

A Senior Application Scientist's Guide to Handling (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and operational protocols for handling (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will apply the principle of due diligence, deriving our safety protocols from the known hazards of its core chemical structures: the pyrazolo-pyridine ring system and the boronic acid functional group. This document serves as your trusted resource for ensuring a safe and controlled laboratory environment.

Hazard Assessment: Understanding the Compound's Profile

A thorough risk assessment is the foundation of safe chemical handling. The structure of this compound incorporates two key moieties whose potential hazards must be respected.

  • The Pyridine Moiety: Pyridine and its derivatives are known for several hazardous properties. They are often volatile, and inhalation of fumes can lead to respiratory irritation, headaches, and dizziness.[1] Skin contact can cause irritation, and they are typically considered harmful if swallowed.[2] Given the pyridine component in our target molecule, we must assume potential for skin, eye, and respiratory irritation, as well as oral toxicity.

  • The Boronic Acid Moiety: Boronic acids as a class are frequently classified as irritants. Safety data for analogous compounds like Phenylboronic acid and other heterocyclic boronic acids consistently list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[3][4][5][6] While boric acid itself has relatively low acute toxicity, it is crucial to minimize dust formation and inhalation, as fine particulates can irritate the respiratory tract.[7]

Based on this analysis of structural components and data from related molecules, we will treat this compound as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [8][9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile or Neoprene GlovesLab CoatNot generally required
Weighing Solid Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatRequired (N95 or higher)
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat (Chemically resistant apron recommended)Not required if performed in a certified chemical fume hood
Conducting Reactions Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot required if performed in a certified chemical fume hood
Waste Disposal Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatNot required if performed in a certified chemical fume hood
Justification of PPE Selection:
  • Eye and Face Protection: Due to the high risk of serious eye irritation, chemical splash goggles are mandatory for all handling operations outside of simple transport.[10] A face shield should be worn over goggles when handling bulk quantities or during procedures with a high splash potential, such as dissolving the solid or managing waste.[11]

  • Hand Protection: Gloves are the primary barrier against skin contact. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds and provide adequate protection against incidental contact with boronic acids.[1] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat is required to protect against incidental spills and contact with clothing. Ensure it is fully buttoned. For larger-scale operations, a chemically resistant apron provides an additional layer of protection.

  • Respiratory Protection: this compound is a solid that can form dust. Inhalation of fine dusts is a primary route of exposure that can cause respiratory irritation.[8][9] Therefore, a NIOSH-approved respirator (e.g., an N95 dust mask) is mandatory when weighing the solid material or whenever dust generation is possible. All other operations should be conducted within a certified chemical fume hood to eliminate the need for respiratory protection.[12]

Operational Guide: Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results.

Protocol 1: Weighing the Solid Compound
  • Preparation: Designate a specific area for weighing, preferably a balance with a draft shield or within a ventilated enclosure. Ensure all required PPE is donned correctly, including an N95 respirator.

  • Tare: Place a clean, static-free weigh boat on the analytical balance and tare the instrument.

  • Dispensing: Carefully open the container. Use a clean, dedicated spatula to gently scoop the required amount of this compound into the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

  • Sealing: Immediately and securely close the main container.

  • Cleaning: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid hazardous waste container. Clean the balance and surrounding area of any visible dust.

  • Transport: Carry the weigh boat carefully to the fume hood for the next step of the procedure.

Protocol 2: Preparing a Solution
  • Work Area: All solution preparations must be performed inside a certified chemical fume hood.

  • PPE Check: Ensure you are wearing chemical splash goggles, a lab coat, and nitrile or neoprene gloves. A face shield is recommended.

  • Solvent Addition: Place the weigh boat containing the solid into the desired flask. Using a graduated cylinder or pipette, slowly add the chosen solvent to the flask, directing the stream to wash any remaining solid from the weigh boat.

  • Dissolution: Swirl the flask gently or use a magnetic stirrer to aid dissolution. If necessary, cap the flask securely before agitation.

  • Disposal: Dispose of the used weigh boat and any contaminated materials (e.g., pipette tips) in the appropriate hazardous waste container within the fume hood.

Disposal and Decontamination Plan

Proper waste management is a legal and ethical responsibility. Never dispose of boronic acid waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[13]

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.[14]

  • Liquid Waste: Collect all waste solutions containing this compound in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix this waste stream with other chemicals unless directed by your EHS office.[14]

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials until collection.[12][14]

Decontamination of Empty Containers

Empty containers must be decontaminated to prevent environmental contamination.[12]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[14] Subsequent rinses may also need to be collected depending on institutional policy.

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[14]

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow PPE Selection for this compound start Start: Identify Task is_solid Handling Solid? start->is_solid is_weighing Weighing or Generating Dust? is_solid->is_weighing Yes in_hood Working in Fume Hood? is_solid->in_hood No (e.g., transport) is_weighing->in_hood No (e.g., scooping in hood) ppe_respirator Add: - N95 Respirator is_weighing->ppe_respirator Yes ppe_base Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves in_hood->ppe_base No (Transport Only) ppe_full Full PPE in Hood: - Chemical Splash Goggles - Face Shield (recommended) - Lab Coat - Nitrile Gloves in_hood->ppe_full Yes end Proceed with Task Safely ppe_base->end For transport only ppe_goggles Upgrade to: - Chemical Splash Goggles ppe_goggles->ppe_base Builds on ppe_respirator->ppe_goggles Also requires ppe_full->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.